20-Hydroxyvitamin D3
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1S,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19(2)8-6-17-27(5,29)25-15-14-24-21(9-7-16-26(24,25)4)11-12-22-18-23(28)13-10-20(22)3/h11-12,19,23-25,28-29H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t23-,24?,25-,26-,27-/m0/s1 |
InChI Key |
IQEQEOBGZMEDBQ-LWVSKBGXSA-N |
Isomeric SMILES |
CC(C)CCC[C@@](C)([C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Vitamin D Endocrine System: A Technical Guide to the Non-Canonical Vitamin D3 Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, the metabolic activation of vitamin D3 has been understood as a linear, two-step enzymatic process culminating in the synthesis of the calcemic hormone 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). This classical pathway, primarily regulated by parathyroid hormone and fibroblast growth factor 23, has been the cornerstone of vitamin D research and clinical applications. However, a paradigm shift is underway with the discovery and characterization of a non-canonical metabolic pathway initiated by the steroidogenic enzyme cytochrome P450scc (CYP11A1). This alternative route generates a diverse array of novel, biologically active vitamin D3 hydroxyderivatives with unique physiological functions and therapeutic potential. This technical guide provides an in-depth exploration of this non-canonical pathway, from its enzymatic machinery and metabolic products to its distinct signaling mechanisms and the experimental methodologies used for its investigation.
The Canonical vs. Non-Canonical Vitamin D3 Metabolic Pathways: A Comparative Overview
The classical vitamin D3 metabolic pathway is a well-established endocrine axis crucial for calcium and phosphate (B84403) homeostasis. In contrast, the non-canonical pathway, initiated in various tissues including the skin, adrenal glands, and placenta, operates in a more localized, paracrine or autocrine fashion, producing metabolites with a broader range of biological activities beyond mineral metabolism.[1]
The Classical Pathway: A Brief Refresher
The canonical pathway involves two key hydroxylation steps:
-
25-hydroxylation: Vitamin D3, produced in the skin upon UVB exposure or obtained from the diet, is transported to the liver where it is hydroxylated at the C25 position by enzymes such as CYP2R1 and CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D₃), the major circulating form of vitamin D.[2][3]
-
1α-hydroxylation: 25(OH)D₃ is then transported to the kidneys where it is further hydroxylated by CYP27B1 at the C1α position to produce the biologically active hormone 1,25(OH)₂D₃.[2][3]
The activity of CYP27B1 is tightly regulated by parathyroid hormone (PTH), which stimulates its expression, and fibroblast growth factor 23 (FGF23), which inhibits it.[4]
The Non-Canonical Pathway: A New Frontier
The non-canonical pathway bypasses the initial 25-hydroxylation step and is initiated by the mitochondrial enzyme CYP11A1 , also known as P450scc (side-chain cleavage enzyme).[1][5] This enzyme, traditionally known for its role in converting cholesterol to pregnenolone (B344588) in steroidogenesis, exhibits promiscuous activity towards vitamin D3.[1][5]
Key Features of the Non-Canonical Pathway:
-
Initiating Enzyme: CYP11A1.
-
Primary Products: A multitude of hydroxylated metabolites, with the major initial products being 20-hydroxyvitamin D3 (20(OH)D₃) and 22-hydroxyvitamin D3 (22(OH)D₃).[6][7][8]
-
Sequential Hydroxylation: These initial products can be further hydroxylated by CYP11A1 and other cytochrome P450 enzymes (e.g., CYP27B1, CYP27A1, CYP24A1) to generate a cascade of di- and tri-hydroxyvitamin D3 derivatives, including 20,23-dihydroxyvitamin D3 (20,23(OH)₂D₃), 20,22-dihydroxyvitamin D3 (20,22(OH)₂D₃), and 1,20-dihydroxyvitamin D3 (1,20(OH)₂D₃).[6][9][10][11]
-
Tissue Distribution: This pathway is active in various tissues expressing CYP11A1, including the skin, adrenal glands, placenta, and immune cells.[12][13]
-
Biological Functions: The novel metabolites exhibit a range of biological activities, including anti-proliferative, pro-differentiative, anti-inflammatory, and anti-cancer effects, often with low or no calcemic activity.[9][14][15]
Quantitative Data on the Non-Canonical Pathway
A growing body of research is providing quantitative data on the enzymatic kinetics, serum concentrations, and biological potency of the non-canonical vitamin D3 metabolites.
Enzymatic Kinetics of CYP11A1
The kinetic parameters of CYP11A1 for vitamin D3 and its metabolites have been characterized, revealing a sequential hydroxylation process with varying efficiencies.
| Substrate | Product(s) | Km | kcat | kcat/Km | Reference(s) |
| Vitamin D₃ | 20(OH)D₃ | 3.3 mol/mol phospholipid | - | - | [1] |
| 20(OH)D₃ | 20,23(OH)₂D₃ | 22-fold lower than D₃ | 6-fold lower than D₃ | 4-fold higher than D₃ | [1][10] |
| 20,23(OH)₂D₃ | 17,20,23(OH)₃D₃ | Lower than 20(OH)D₃ | Lower than 20(OH)D₃ | 3-fold higher than 20(OH)D₃ | [10] |
Note: The Km for Vitamin D3 in phospholipid vesicles was reported as 3.3 mol vitamin D3/mol phospholipid, making direct comparison with other substrates challenging without further data.
Serum Concentrations of Vitamin D Metabolites
The concentrations of both canonical and non-canonical vitamin D metabolites are routinely measured in human serum, providing insights into an individual's vitamin D status.
| Metabolite | Typical Serum Concentration Range | Notes | Reference(s) |
| 25(OH)D | 20-50 ng/mL (50-125 nmol/L) | Considered optimal for most healthy individuals. | [16][17][18] |
| 1,25(OH)₂D₃ | 18-78 pg/mL | Tightly regulated hormonal form. | [4] |
| 20(OH)D₃ | Consistently detected, ~20 times lower than 25(OH)D₃ | Indicates in vivo activity of the non-canonical pathway. | [7][13][19] |
| 1,20(OH)₂D₃ | Consistently detected in human serum. | Further evidence of the in vivo relevance of the pathway. | [19] |
Biological Potency of Non-Canonical Metabolites
The novel vitamin D3 metabolites exhibit a range of biological activities, often with reduced calcemic effects compared to 1,25(OH)₂D₃.
| Metabolite | Biological Activity | Calcemic Effect | Reference(s) |
| 20(OH)D₃ | Anti-proliferative, pro-differentiative, anti-inflammatory. | Non-calcemic at pharmacological doses. | [14][15] |
| 20,23(OH)₂D₃ | Similar to 20(OH)D₃, potent anti-cancer and immunomodulatory effects. | Non-calcemic. | [14] |
| 1,20(OH)₂D₃ | Shows some biological activity. | Less calcemic than 1,25(OH)₂D₃. | [15] |
| 1,25(OH)₂D₃ | Potent regulator of calcium homeostasis, cell differentiation, and proliferation. | Highly calcemic. | [20] |
Experimental Protocols for the Analysis of Non-Canonical Vitamin D Metabolites
The identification and quantification of the novel vitamin D3 metabolites heavily rely on advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the LC-MS/MS analysis of vitamin D metabolites.
Detailed Methodologies
3.2.1. Sample Preparation
A robust sample preparation protocol is critical for accurate quantification of vitamin D metabolites from complex biological matrices like serum.
-
Internal Standard Spiking: To a known volume of serum (e.g., 100-500 µL), add a solution containing deuterated internal standards for the metabolites of interest (e.g., d3-25(OH)D₃, d3-1,25(OH)₂D₃). This accounts for variability during sample processing and analysis.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (often with 1% formic acid), to the serum sample (e.g., 3:1 solvent to serum ratio). Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) / Supported Liquid Extraction (SLE): The supernatant from the protein precipitation step is loaded onto an SPE or SLE cartridge/plate to further purify the sample and remove interfering substances like phospholipids.[6][9]
-
SLE Protocol Example:
-
Load the supernatant onto an SLE+ plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with a non-polar solvent like heptane (B126788) or a mixture of ethyl acetate (B1210297) and hexane.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity for certain metabolites, a derivatization step using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 2-nitrosopyridine (B1345732) can be performed.[11][21]
3.2.2. Liquid Chromatography (LC)
Chromatographic separation is essential to resolve the various vitamin D metabolites, including isomers.
-
Column: A C18 or a pentafluorophenyl (F5) stationary phase is commonly used.[11]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate, is typically employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40-50 °C) is important for reproducible retention times.
3.2.3. Tandem Mass Spectrometry (MS/MS)
MS/MS provides the high selectivity and sensitivity required for the detection and quantification of low-abundance vitamin D metabolites.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, specific precursor-to-product ion transitions for each analyte and its internal standard are monitored. This highly selective detection method minimizes interference from other compounds in the sample.[22]
-
MRM Transitions: The specific m/z transitions for each non-canonical metabolite need to be determined by direct infusion of standards into the mass spectrometer.
Signaling Pathways of Non-Canonical Vitamin D3 Metabolites
A key feature of the non-canonical vitamin D3 metabolites is their ability to signal through pathways that are, in part, independent of the classical Vitamin D Receptor (VDR).
VDR-Dependent and Independent Actions
While some non-canonical metabolites can bind to and activate the VDR, albeit with lower affinity than 1,25(OH)₂D₃, a significant portion of their biological effects are mediated through alternative nuclear receptors.[8]
Caption: VDR-dependent and alternative receptor signaling of vitamin D metabolites.
Alternative Nuclear Receptors
The non-canonical metabolites have been shown to interact with and modulate the activity of several alternative nuclear receptors, including:
-
Retinoid-related Orphan Receptors (RORα and RORγ): These receptors are involved in regulating circadian rhythm, metabolism, and immune responses.[23]
-
Liver X Receptors (LXR): LXRs are key regulators of cholesterol, fatty acid, and glucose homeostasis.[23]
-
Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor that mediates responses to environmental toxins and plays a role in immune modulation.[2][23][24][25][26]
The interaction of non-canonical vitamin D3 metabolites with these receptors opens up new avenues for understanding their pleiotropic effects and for the development of novel therapeutics targeting these pathways.
The Overall Non-Canonical Vitamin D3 Metabolic Pathway
The following diagram provides a comprehensive overview of the non-canonical vitamin D3 metabolic pathway, highlighting the key enzymes and metabolites.
Caption: The non-canonical vitamin D3 metabolic pathway initiated by CYP11A1.
Conclusion and Future Directions
The discovery of the non-canonical vitamin D3 metabolic pathway represents a fundamental advancement in our understanding of vitamin D endocrinology. The identification of a novel class of biologically active secosteroids with pleiotropic, non-calcemic actions opens up exciting new avenues for therapeutic development in areas such as oncology, immunology, and dermatology. Future research should focus on further elucidating the physiological roles of these novel metabolites, characterizing their interactions with alternative nuclear receptors in greater detail, and developing targeted assays for their routine clinical measurement. This expanding knowledge will undoubtedly pave the way for innovative strategies to harness the full therapeutic potential of the vitamin D endocrine system.
References
- 1. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. chem-agilent.com [chem-agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pathway for the metabolism of vitamin D3: unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential and Overlapping Effects of 20,23(OH)2D3 and 1,25(OH)2D3 on Gene Expression in Human Epidermal Keratinocytes: Identification of AhR as an Alternative Receptor for 20,23(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 17. Vitamin D - Wikipedia [en.wikipedia.org]
- 18. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of effects of 1 alpha-hydroxy-vitamin D3 and 1,25-dihydroxy-vitamin D3 in man - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cross-talk of Aryl Hydrocarbon Receptor (AHR)- and Vitamin D Receptor (VDR)-signaling in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unconventional Path: A Technical Guide to the Biological Functions of 20-Hydroxyvitamin D3 in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of skin biology, the role of vitamin D extends far beyond its classical endocrine functions in calcium homeostasis. Within the epidermis, a fascinating and alternative pathway for vitamin D3 metabolism exists, centered around the enzyme CYP11A1. This pathway generates a novel set of hydroxyderivatives, with 20-hydroxyvitamin D3 (20(OH)D3) being a principal product. Emerging research has illuminated the profound biological activities of 20(OH)D3 in keratinocytes, the primary cell type of the epidermis. This technical guide provides an in-depth exploration of the synthesis, metabolism, signaling pathways, and multifaceted biological functions of 20(OH)D3 in keratinocytes, offering a valuable resource for researchers and drug development professionals in dermatology and related fields. Notably, 20(OH)D3 exhibits potent anti-proliferative, pro-differentiative, and anti-inflammatory properties with a non-calcemic profile, positioning it as a promising therapeutic candidate for various skin disorders.
Synthesis and Metabolism of this compound in Keratinocytes
Keratinocytes are unique in that they possess the complete enzymatic machinery for the synthesis and activation of vitamin D3. The canonical pathway involves the UVB-induced conversion of 7-dehydrocholesterol (B119134) to vitamin D3, followed by hydroxylation steps to form the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). However, a distinct, alternative pathway initiated by the mitochondrial enzyme CYP11A1 has been identified in the skin.[1][2][3]
CYP11A1, traditionally known for its role in steroidogenesis, hydroxylates vitamin D3 at the C20 position, leading to the formation of 20(OH)D3.[1][4] This enzymatic reaction is a crucial first step in a cascade that can produce a variety of other vitamin D3 hydroxyderivatives, including 20,23-dihydroxyvitamin D3 (20,23(OH)2D3). The expression of CYP11A1 in the skin suggests a localized production of these novel secosteroids, which can then exert their effects in an autocrine or paracrine manner.
Unlike calcitriol, 20(OH)D3 and its derivatives are considered non-calcemic, meaning they do not significantly elevate serum calcium levels, a major advantage for potential therapeutic applications.
Signaling Pathways of this compound
The biological effects of 20(OH)D3 in keratinocytes are primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor. Upon binding to 20(OH)D3, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
While 20(OH)D3 acts as a VDR agonist, it is considered a partial or biased agonist compared to calcitriol. This may explain some of the differences in their biological activities, such as the modest induction of CYP24A1, the enzyme responsible for vitamin D catabolism, by 20(OH)D3.
In addition to the classical VDR-mediated genomic pathway, there is evidence suggesting that 20(OH)D3 may also engage other signaling pathways. For instance, its anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. 20(OH)D3 has been shown to increase the levels of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Further research suggests potential interactions with other nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR) and Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ), indicating a complex and multifaceted signaling network.
Signaling pathways of 20(OH)D3 in keratinocytes.
Biological Functions of this compound in Keratinocytes
Inhibition of Proliferation
A hallmark of 20(OH)D3's activity in keratinocytes is its potent anti-proliferative effect. Studies have consistently shown that 20(OH)D3 can inhibit the growth of both normal human epidermal keratinocytes and immortalized HaCaT keratinocytes with a potency comparable to that of calcitriol. This inhibition is often associated with cell cycle arrest, particularly at the G2/M phase.
Stimulation of Differentiation
In concert with its anti-proliferative effects, 20(OH)D3 promotes the terminal differentiation of keratinocytes. This is a crucial process for maintaining the integrity of the epidermal barrier. The pro-differentiative effects of 20(OH)D3 are evidenced by the upregulation of differentiation markers such as involucrin (B1238512) and the downregulation of markers associated with the proliferative basal layer, like cytokeratin 14. The potency of 20(OH)D3 in stimulating differentiation is also comparable to that of calcitriol.
Anti-inflammatory Effects
20(OH)D3 exhibits significant anti-inflammatory properties in keratinocytes, primarily through the inhibition of the NF-κB signaling pathway. By upregulating the expression of IκBα, 20(OH)D3 effectively dampens the inflammatory response mediated by NF-κB, a key regulator of pro-inflammatory cytokine and chemokine production. This mechanism suggests a therapeutic potential for 20(OH)D3 in inflammatory skin diseases.
Photoprotection and DNA Damage Response
Topical application of 20(OH)D3 has been shown to be highly effective in protecting the skin against UVR-induced damage. This includes a significant reduction in the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a form of DNA damage caused by UVB radiation. Furthermore, 20(OH)D3 can reduce sunburn-induced edema and protect against UVR-induced immunosuppression. These photoprotective effects are VDR-dependent and highlight a potential role for 20(OH)D3 in preventing photocarcinogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various biological parameters in keratinocytes as reported in the literature.
Table 1: Effects of 20(OH)D3 on Keratinocyte Proliferation
| Cell Type | Treatment | Concentration | Effect | Reference |
| HaCaT | 20(OH)D3 | 10⁻⁸ M | 36% inhibition of colony formation | |
| HaCaT | 20(OH)D3 | 10⁻⁷ M | 58% inhibition of colony formation | |
| HEKn | 20S-(OH)D3 | 0.01 µM | Inhibition of proliferation (MTS assay) | |
| HEKn | 20S-(OH)D3 | 1 µM | Stronger inhibition of proliferation (MTS assay) |
Table 2: Effects of 20(OH)D3 on Keratinocyte Differentiation
| Cell Type | Treatment | Concentration | Marker | Effect | Reference |
| HaCaT & HEKn | 20(OH)D3 | Not specified | Involucrin | Upregulation | |
| HaCaT & HEKn | 20(OH)D3 | Not specified | Cytokeratin 14 | Downregulation | |
| HEKn | 20S-(OH)D3 | Not specified | Involucrin | Upregulation |
Table 3: Effects of 20(OH)D3 on Gene Expression
| Cell Type | Treatment | Concentration | Gene | Effect | Reference |
| HEKn | 20(OH)D3 | 10⁻⁸ M | CYP27B1 | ~4-fold inhibition | |
| HEKn | 20(OH)D3 | Not specified | CYP27A1 | Inhibition | |
| HEKn | 20(OH)D3 | Not specified | CYP24 | Slight effect | |
| HEKn | 20S-(OH)D3 | Not specified | CYP24 | Upregulation (less potent than 1,25(OH)2D3) | |
| HEKn | 20S-(OH)D3 | Not specified | VDR | Upregulation (similar potency to 1,25(OH)2D3) |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological functions of 20(OH)D3 in keratinocytes.
Keratinocyte Cell Culture
-
Cell Lines: Human epidermal keratinocytes from neonatal foreskin (HEKn) or the immortalized human keratinocyte cell line HaCaT are commonly used.
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors, or a defined serum-free medium is typically used.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: 20(OH)D3, typically dissolved in ethanol, is added to the culture medium at the desired concentrations. A vehicle control (ethanol) is always included.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 20(OH)D3 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assays, a solubilization solution is added to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Workflow for a cell viability assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: This technique is used to quantify the mRNA levels of specific genes of interest.
-
Protocol:
-
Culture and treat keratinocytes with 20(OH)D3 as described above.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers (e.g., for involucrin, cytokeratin 14, CYP24A1, VDR), and a fluorescent dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protocol:
-
Culture and treat keratinocytes with 20(OH)D3.
-
Lyse the cells in a suitable buffer to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., VDR, IκBα, involucrin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Conclusion
This compound, a product of an alternative vitamin D3 metabolic pathway in the skin, has emerged as a potent and non-calcemic regulator of keratinocyte biology. Its ability to inhibit proliferation, promote differentiation, exert anti-inflammatory effects, and provide photoprotection underscores its potential as a therapeutic agent for a range of dermatological conditions, including psoriasis, atopic dermatitis, and skin cancer. The VDR-mediated signaling and the modulation of the NF-κB pathway are central to its mechanism of action. Further research into the nuanced signaling networks and the development of optimized topical formulations will be crucial in harnessing the full therapeutic potential of this promising, naturally occurring secosteroid. This guide provides a comprehensive overview of the current understanding of 20(OH)D3's functions in keratinocytes, serving as a valuable resource for advancing research and development in this exciting field.
References
- 1. CYP11A1 in skin: an alternative route to photoprotection by vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a product of vitamin D3 hydroxylation by cytochrome P450scc, stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 20-Hydroxyvitamin D3 via Vitamin D Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxyvitamin D3 (20(OH)D3) is a metabolite of Vitamin D3 produced through an alternative hydroxylation pathway mediated by the enzyme CYP11A1. While not the canonical active form of Vitamin D, 20(OH)D3 exhibits a range of biological activities, primarily through its interaction with the Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of the mechanism of action of 20(OH)D3, focusing on its activation of the VDR. It delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate its function, and visually represents the key signaling pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the fields of endocrinology, dermatology, immunology, and drug development who are interested in the therapeutic potential of this non-calcemic Vitamin D analog.
Introduction
Vitamin D3 is a prohormone that plays a crucial role in calcium homeostasis and bone metabolism. Its biological activity is primarily mediated by its hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which is produced through a two-step enzymatic hydroxylation in the liver and kidneys. However, an alternative metabolic pathway for Vitamin D3 exists, initiated by the cytochrome P450 enzyme CYP11A1, leading to the formation of this compound (20(OH)D3)[1].
Unlike 1,25(OH)2D3, 20(OH)D3 is considered a low-affinity ligand for the Vitamin D Receptor (VDR)[2]. Despite this, it has been shown to exert significant biological effects, including the inhibition of proliferation and stimulation of differentiation in keratinocytes, as well as potent anti-inflammatory and anti-fibrotic activities, without inducing hypercalcemia[1][3]. These properties make 20(OH)D3 and its derivatives attractive candidates for therapeutic development, particularly in dermatology and for the treatment of autoimmune disorders.
The biological effects of 20(OH)D3 are largely dependent on its ability to activate the VDR, a ligand-inducible transcription factor that regulates the expression of numerous target genes[4]. This guide will explore the intricacies of the 20(OH)D3-VDR interaction, from binding affinity and transcriptional activation to the downstream signaling pathways it modulates.
Data Presentation: Quantitative Analysis of 20(OH)D3-VDR Interaction
The interaction of 20(OH)D3 with the VDR has been characterized using various in vitro assays. The following tables summarize the available quantitative data, providing a comparison with the canonical VDR ligand, 1,25(OH)2D3. It is important to note that while data for 20(OH)D3 is emerging, more extensive quantitative studies have been performed on its hydroxylated derivatives.
Table 1: Comparative VDR Binding Affinity
| Compound | Assay Type | Cell/System | IC50 / Kd | Reference |
| 1,25-dihydroxyvitamin D3 | Competitive Radioligand Binding | Recombinant Human VDR | ~0.1 nM (Kd) | |
| 20S-hydroxyvitamin D3 | In silico docking | Human VDR Ligand Binding Domain | Lower than 1,25(OH)2D3 | |
| 1α,20S-dihydroxyvitamin D3 | Competitive Radioligand Binding | Not Specified | Potent, comparable to 1,25(OH)2D3 |
Table 2: Comparative VDR Transcriptional Activation
| Compound | Reporter Gene Assay | Cell Line | EC50 | Reference |
| 1,25-dihydroxyvitamin D3 | CYP24A1-Luciferase | HEK293T | 0.65 nM | |
| 20S-hydroxyvitamin D3 | VDRE-Luciferase | HaCaT, Caco-2, Jurkat | Minimal activity | |
| 1α,20S-dihydroxyvitamin D3 | VDRE-Luciferase | HaCaT | 450 nM | |
| 1α,20S-dihydroxyvitamin D3 | VDRE-Luciferase | Caco-2 | 285 nM | |
| 1α,20S-dihydroxyvitamin D3 | VDRE-Luciferase | Jurkat | 19.1 nM |
Note: The data indicates that 20S-hydroxyvitamin D3 itself is a weak activator of VDR-mediated transcription. However, its 1α-hydroxylated form, 1α,20S-dihydroxyvitamin D3, demonstrates significant, albeit generally less potent, transcriptional activity compared to 1,25(OH)2D3.
Signaling Pathways
The mechanism of action of 20(OH)D3 involves both classical genomic and potentially non-genomic signaling pathways.
Genomic Signaling Pathway via VDR
The primary mechanism of action for 20(OH)D3 is through the classical genomic pathway mediated by the VDR.
Upon entering the cell, 20(OH)D3 binds to the ligand-binding domain (LBD) of the VDR. This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR). The 20(OH)D3-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. This binding event facilitates the recruitment of coactivator complexes, which in turn recruit RNA Polymerase II to initiate the transcription of downstream genes.
Alternative Signaling Pathways
Recent evidence suggests that 20(OH)D3 and its metabolites may also exert their effects through alternative signaling pathways, acting as "biased" agonists of the VDR and interacting with other nuclear receptors.
Studies have indicated that 20(OH)D3 and its dihydroxy-metabolite, 20,23(OH)2D3, can act as ligands for the Aryl Hydrocarbon Receptor (AhR), leading to the regulation of genes such as CYP1A1 and CYP1B1. Furthermore, these metabolites have been shown to act as inverse agonists on the Retinoic acid-related orphan receptors (ROR) α and γ, which may contribute to their anti-inflammatory properties. This multi-receptor engagement suggests a more complex and nuanced mechanism of action for 20(OH)D3 than previously understood.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of 20(OH)D3 with the VDR.
VDR Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., 20(OH)D3) for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Methodology:
-
Receptor Preparation: Prepare a source of VDR, such as whole-cell lysates from cells overexpressing VDR or purified recombinant VDR.
-
Radioligand: Utilize a high-affinity radiolabeled VDR ligand, typically [3H]1,25(OH)2D3, at a concentration below its Kd.
-
Competition: Prepare serial dilutions of the unlabeled test compound (20(OH)D3) and a reference competitor (unlabeled 1,25(OH)2D3).
-
Incubation: Incubate the VDR preparation, radioligand, and competitor in a suitable buffer for a sufficient time to reach equilibrium.
-
Separation: Separate the VDR-bound radioligand from the free radioligand. Common methods include hydroxylapatite (HAP) assay or vacuum filtration through glass fiber filters.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displaced against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand) by non-linear regression analysis.
VDR-Mediated Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293, HaCaT). Co-transfect the cells with a plasmid expressing the human VDR and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs. A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.
-
Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with serial dilutions of 20(OH)D3, 1,25(OH)2D3 (as a positive control), and vehicle (as a negative control).
-
Cell Lysis: After the treatment period (typically 24 hours), wash the cells and lyse them using a suitable lysis buffer to release the cellular contents, including the expressed firefly and Renilla luciferases.
-
Luminescence Measurement: Add the appropriate luciferase substrates to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luminescence (as fold induction over vehicle control) against the logarithm of the compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as the VDR, in response to ligand treatment.
Methodology:
-
Cell Treatment and Cross-linking: Treat cultured cells with 20(OH)D3 or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the VDR. Use protein A/G beads to precipitate the antibody-VDR-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the VDR-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and a corresponding input control DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched for VDR binding. Perform motif analysis to identify consensus VDR binding sequences within the peaks.
Conclusion
This compound represents a fascinating alternative to the classical Vitamin D endocrine system. While its direct binding affinity for the VDR is lower than that of 1,25(OH)2D3, its biological activities are significant and often VDR-dependent. This suggests that at physiological concentrations in specific tissues, or when further metabolized to its 1α-hydroxylated form, 20(OH)D3 can effectively modulate VDR signaling. The discovery of its interactions with other nuclear receptors like AhR and RORs opens up new avenues for understanding its pleiotropic effects. The non-calcemic nature of 20(OH)D3 and its derivatives makes them promising candidates for the development of novel therapeutics for a variety of conditions, particularly those affecting the skin and the immune system. Further research, including detailed quantitative binding and activation studies, as well as genome-wide analyses of its specific target genes, will be crucial to fully unlock the therapeutic potential of this unique Vitamin D metabolite.
References
- 1. Differential and Overlapping Effects of 20,23(OH)2D3 and 1,25(OH)2D3 on Gene Expression in Human Epidermal Keratinocytes: Identification of AhR as an Alternative Receptor for 20,23(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jamb.journals.ekb.eg [jamb.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Anti-inflammatory Properties of 20S-Hydroxyvitamin D3 in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1.1. The Challenge of Autoimmune Diseases
Autoimmune diseases, a collection of over 80 chronic illnesses, arise from a dysregulated immune response where the body's defense mechanisms mistakenly attack its own tissues. Conditions such as rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE) are characterized by chronic inflammation, leading to debilitating symptoms and significant tissue damage. Current therapeutic strategies often involve broad immunosuppression, which can leave patients vulnerable to infections and other complications. This underscores the urgent need for novel, targeted therapies that can effectively modulate the immune system with a more favorable safety profile.
1.2. Vitamin D and Immunomodulation
Vitamin D, traditionally recognized for its role in calcium homeostasis and bone health, has emerged as a potent immunomodulator. The active form of vitamin D3, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), exerts its effects by binding to the vitamin D receptor (VDR), which is expressed by various immune cells, including T cells, B cells, macrophages, and dendritic cells[1][2][3]. In vitro and in vivo studies have demonstrated that calcitriol can suppress T cell proliferation, shift the balance from a pro-inflammatory Th1/Th17 phenotype towards a more anti-inflammatory Th2 phenotype, and promote the induction of regulatory T cells (Tregs)[1][4]. However, the clinical utility of calcitriol in autoimmune diseases is hampered by its calcemic effects; the pharmacological doses required for significant immunosuppression can lead to hypercalcemia, posing a risk of damage to vital organs[5][6][7].
1.3. 20S-Hydroxyvitamin D3: A Non-Calcemic Alternative
A novel pathway of vitamin D3 metabolism initiated by the enzyme CYP11A1 has been identified, leading to the production of several hydroxy-derivatives, with 20S-hydroxyvitamin D3 (20S(OH)D3) being a major product[8][9]. Crucially, 20S(OH)D3 has been shown to be non-calcemic even at high doses, a stark contrast to the toxicity associated with calcitriol[5][7]. This favorable safety profile, combined with its potent anti-inflammatory and immunomodulatory properties, positions 20S(OH)D3 as a promising therapeutic candidate for autoimmune disorders[5][6][8]. This guide provides an in-depth technical overview of the anti-inflammatory properties of 20S(OH)D3 in autoimmune models, focusing on its mechanism of action, preclinical evidence, and detailed experimental protocols.
Mechanism of Action of 20S-Hydroxyvitamin D3
20S(OH)D3 exerts its anti-inflammatory effects through a multi-faceted approach, targeting key players in the adaptive immune response.
2.1. Modulation of T Cell Responses
In autoimmune diseases like rheumatoid arthritis, CD4+ T cells play a central role in orchestrating the inflammatory cascade. 20S(OH)D3 has been shown to effectively suppress the proliferation and effector functions of these cells. Treatment with 20S(OH)D3 leads to a significant reduction in the number of CD4+ T cells in autoimmune arthritis models[5][6][8]. This reduction in T cell numbers contributes to a decrease in the production of pro-inflammatory cytokines that drive joint inflammation and destruction[5][10].
2.2. Impact on B Cell Function and Antibody Production
B cells contribute to autoimmune pathology through the production of autoantibodies and by presenting autoantigens to T cells. 20S(OH)D3 has been demonstrated to reduce the population of CD19+ B cells[5][6][8]. This leads to a significant decrease in the levels of pathogenic autoantibodies, such as anti-type II collagen antibodies in the collagen-induced arthritis (CIA) model[5][7]. Specifically, 20S(OH)D3 treatment has been shown to reduce the levels of complement-fixing IgG2a and IgG1 anti-collagen antibodies, which are critical for the development of arthritis in this model[5][7].
2.3. Enhancement of Regulatory T Cell (Treg) Activity
Regulatory T cells (Tregs), characterized by the expression of Foxp3, are crucial for maintaining immune tolerance and preventing autoimmunity. 20S(OH)D3 treatment has been shown to increase the ratio of Tregs (CD4+CD25+Foxp3+) to conventional CD4+ T cells in autoimmune arthritis models[5][6][11]. By bolstering the Treg population, 20S(OH)D3 helps to restore immune homeostasis and suppress the aberrant inflammatory responses that characterize autoimmune diseases.
2.4. Signaling Pathways
The immunomodulatory effects of 20S(OH)D3 are mediated through its interaction with specific nuclear receptors that regulate gene expression in immune cells.
2.4.1. Vitamin D Receptor (VDR) Pathway
Similar to calcitriol, 20S(OH)D3 can bind to the Vitamin D Receptor (VDR)[7][12]. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This canonical pathway is central to the immunomodulatory effects of vitamin D compounds, influencing the expression of genes involved in cell cycle regulation, cytokine production, and immune cell differentiation.
2.4.2. Retinoid-related Orphan Receptor (ROR) Engagement
In addition to the VDR, CYP11A1-derived vitamin D metabolites, including 20S(OH)D3, can also act as ligands for the Retinoid-related Orphan Receptors RORα and RORγ[8][12]. These nuclear receptors are implicated in the regulation of inflammatory responses, particularly in the context of Th17 cell differentiation. By acting as inverse agonists for RORγ, 20S(OH)D3 can inhibit the expression of the pro-inflammatory cytokine IL-17, a key driver of pathology in many autoimmune diseases[9].
Preclinical Evidence in Autoimmune Models
3.1. The Collagen-Induced Arthritis (CIA) Mouse Model
The collagen-induced arthritis (CIA) model in mice is a widely used and well-characterized preclinical model of rheumatoid arthritis. It shares many pathological and immunological features with the human disease, including synovitis, cartilage degradation, and bone erosion, driven by an autoimmune response to type II collagen. This model is invaluable for evaluating the efficacy of potential anti-arthritic therapies.
3.2. Quantitative Effects of 20S(OH)D3 on Disease Severity in CIA Mice
| Parameter | Treatment Group | Dose | Route | Result | Reference |
| Arthritis Severity Score | 20S(OH)D3 | 30 µg/kg/day | Gavage | Significant reduction in clinical score compared to vehicle. | [5] |
| Arthritis Incidence | 20S(OH)D3 | 15 µg/kg/day | Gavage | Reduced incidence of arthritis compared to vehicle. | [5] |
| Joint Destruction | 20S(OH)D3 | 30 µg/kg/day | Gavage | Marked preservation of joint structures with minimal inflammation. | [5] |
3.3. Quantitative Effects of 20S(OH)D3 on Immune Cell Populations in CIA Mice
| Cell Population | Treatment Group | Dose | Result | Reference |
| CD4+ T Cells | 20S(OH)D3 | 30 µg/kg/day | Significant reduction in the number of CD4+ T cells in draining lymph nodes. | [5] |
| CD19+ B Cells | 20S(OH)D3 | 30 µg/kg/day | Significant reduction in the number of CD19+ B cells in draining lymph nodes. | [5] |
| Treg/CD4+ T Cell Ratio | 20S(OH)D3 | 30 µg/kg/day | Increased ratio of CD4+CD25+Foxp3+ Tregs to CD3+CD4+ T cells. | [5][11] |
3.4. Quantitative Effects of 20S(OH)D3 on Cytokine and Antibody Levels in CIA Mice
| Analyte | Treatment Group | Dose | Result | Reference |
| Anti-CII IgG1 Antibodies | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced serum levels. | [5][7] |
| Anti-CII IgG2a Antibodies | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced serum levels. | [5][7] |
| Th1 Cytokines (e.g., IFN-γ) | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced production by draining lymph node cells. | [5][10] |
| Th17 Cytokines (e.g., IL-17) | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced production by draining lymph node cells. | [5][10] |
| Inflammatory Cytokines (e.g., TNF-α) | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced production by draining lymph node cells. | [5][10] |
Detailed Experimental Protocols
4.1. Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice
References
- 1. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. mdpi.com [mdpi.com]
- 7. 20S-Hydroxyvitamin D3, a Secosteroid Produced in Humans, Is Anti-Inflammatory and Inhibits Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology | springermedizin.de [springermedizin.de]
- 9. 1-25-dihydroxyvitamin-d3-and-20-hydroxyvitamin-d3-upregulate-lair-1-and-attenuate-collagen-induced-arthritis - Ask this paper | Bohrium [bohrium.com]
- 10. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scitechnol.com [scitechnol.com]
20-Hydroxyvitamin D3: A Novel Inverse Agonist for RORα and RORγ
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Retinoic acid-related orphan receptors alpha (RORα, NR1F1) and gamma (RORγ, NR1F3) are members of the nuclear receptor superfamily that play critical roles in regulating a wide array of physiological processes. RORα is implicated in the control of cerebellar development, lipid and glucose metabolism, circadian rhythm, and inflammation[1][2][3][4]. RORγ, particularly its isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation and is essential for the production of pro-inflammatory cytokines like Interleukin-17 (IL-17), making it a key player in immune responses and autoimmune diseases[5]. Both receptors can bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes to modulate transcription. While initially classified as "orphan" receptors with unknown endogenous ligands, it is now understood that their activity is modulated by various sterols, including cholesterol intermediates and oxysterols. Recent groundbreaking research has identified hydroxylated metabolites of vitamin D3, specifically 20-hydroxyvitamin D3 (20(OH)D3) and its derivatives, as novel, endogenously produced ligands that act as antagonists or inverse agonists for both RORα and RORγ. This guide provides a comprehensive technical overview of 20(OH)D3's interaction with RORα and RORγ, detailing the quantitative data, signaling pathways, and experimental methodologies crucial for further research and therapeutic development.
This compound as a RORα/γ Ligand
The classical vitamin D3 endocrine pathway involves the conversion of vitamin D3 to its biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), which primarily signals through the Vitamin D Receptor (VDR). However, an alternative metabolic pathway initiated by the enzyme CYP11A1 (P450scc) generates a portfolio of different hydroxy-derivatives, with 20(OH)D3 being a major product. These novel secosteroids, including 20(OH)D3 and 20,23-dihydroxyvitamin D3 (20,23(OH)₂D₃), have been shown to be biologically active, exhibiting anti-inflammatory, anti-proliferative, and anti-fibrotic properties.
Crucially, these effects are mediated, at least in part, through their action on RORα and RORγ. Unlike agonist ligands that stabilize an active receptor conformation and promote the recruitment of coactivators, 20(OH)D3 and its metabolites function as antagonists or inverse agonists. As inverse agonists, they suppress the constitutive activity of RORs by promoting a receptor conformation that favors the recruitment of corepressor proteins, leading to the transcriptional repression of ROR target genes. This mechanism is distinct from their activity on the VDR and opens new avenues for therapeutic intervention in ROR-mediated pathologies, such as autoimmune diseases and certain cancers.
Quantitative Data Summary
Studies have demonstrated that 20(OH)D3 and its related metabolites effectively inhibit the transcriptional activity of RORα and RORγ. While direct radioligand binding assays with specific Kᵢ values for 20(OH)D3 are not extensively detailed in the provided literature, functional assays consistently show dose-dependent inhibition of ROR-mediated reporter gene activation. Molecular docking studies also predict good binding of these secosteroids to the ligand-binding pockets of both receptors.
| Ligand | Receptor Target(s) | Observed Effect | Functional Assay Results | Reference |
| This compound (20(OH)D3) | RORα and RORγ | Antagonist / Inverse Agonist | Inhibited RORE-mediated activation of a luciferase reporter in CHO cells. Inhibited activation of RORα target gene promoters (Bmal1, G6pase). Inhibited IL-17 promoter activity in Jurkat cells. Inhibited interaction between RORα/γ LBD and a coactivator peptide. | |
| 20,23-Dihydroxyvitamin D3 (20,23(OH)₂D₃) | RORα and RORγ | Antagonist / Inverse Agonist | Inhibited RORE-mediated activation of a luciferase reporter. Inhibited IL-17 promoter activity in Jurkat cells. | |
| 1,25-Dihydroxyvitamin D3 (1,25(OH)₂D₃) | RORα and RORγ | Weak Inverse Agonist | Functions as a weak inverse agonist of RORγ and RORα. Inhibited RORE-mediated activation of a reporter. |
Signaling Pathways and Mechanism of Action
RORα and RORγ constitutively bind to ROREs on the DNA of target genes. In the absence of an inverse agonist, they maintain a basal level of transcriptional activity by recruiting coactivator complexes. 20(OH)D3 disrupts this process.
Canonical RORα Signaling Pathway
RORα plays a key role in regulating genes involved in metabolism and circadian rhythm. It binds to ROREs in the promoters of genes like Bmal1 and Glucose-6-Phosphatase (G6pase), driving their expression.
Caption: Canonical RORα signaling pathway leading to target gene transcription.
Canonical RORγt Signaling in Th17 Cells
RORγt is the master regulator of Th17 cell differentiation. It drives the expression of key cytokines, including IL-17A and IL-17F, which are central to the inflammatory response mediated by these cells.
Caption: RORγt signaling pathway driving IL-17 production in Th17 cells.
Inverse Agonism by this compound
20(OH)D3 binds to the ligand-binding domain (LBD) of RORα/γ, inducing a conformational change that facilitates the dissociation of coactivators and the recruitment of corepressor complexes (containing proteins like N-CoR or SMRT). These corepressor complexes often include histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression.
Caption: Mechanism of RORα/γ inverse agonism by 20(OH)D3.
Experimental Protocols
The characterization of 20(OH)D3 as a ROR inverse agonist relies on several key in vitro assays.
ROR-Responsive Reporter Gene Assay
This assay quantifies the ability of a compound to modulate the transcriptional activity of RORα or RORγ on a specific response element.
Principle: Cells are engineered to express RORα or RORγ and a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the ROR Response Element (RORE). ROR activity is directly proportional to the amount of light produced by the luciferase enzyme. Inverse agonists will cause a dose-dependent decrease in the luciferase signal.
Detailed Methodology (based on Tet-On System):
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing a Tet-On inducible RORα or RORγ expression vector and a luciferase reporter plasmid driven by five copies of an RORE ((RORE)₅-LUC) are commonly used.
-
Cell Plating: Plate the stable CHO cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Induction and Treatment: To induce ROR expression, treat the cells with doxycycline (B596269) (a tetracycline (B611298) analog). Concurrently, treat the cells with a range of concentrations of 20(OH)D3 (or other test compounds) and a vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for 24 hours to allow for ROR expression, ligand binding, and reporter gene transcription.
-
Cell Lysis and Luciferase Measurement: Lyse the cells using a suitable lysis buffer. Add a luciferase substrate solution to the lysate.
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter like β-galactosidase). Plot the percentage of inhibition relative to the doxycycline-only control against the log of the compound concentration to determine IC₅₀ values.
Caption: Workflow for a Tet-On ROR-responsive luciferase reporter assay.
Mammalian Two-Hybrid (M2H) Assay
This assay is used to study the ligand-dependent interaction between the ROR Ligand-Binding Domain (LBD) and a coactivator peptide.
Principle: The ROR-LBD is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A coactivator peptide containing an LXXLL motif is fused to a potent transcriptional activation domain (AD) (e.g., VP16). When the ROR-LBD and the coactivator peptide interact, the DBD and AD are brought into proximity, driving the expression of a reporter gene (e.g., luciferase) under the control of the corresponding DNA response element (e.g., a GAL4 upstream activation sequence). An antagonist or inverse agonist like 20(OH)D3 will disrupt this interaction, leading to a decrease in reporter gene expression.
Detailed Methodology:
-
Plasmids:
-
Expression vector for GAL4-DBD fused to RORα-LBD or RORγ-LBD.
-
Expression vector for VP16-AD fused to a coactivator peptide (e.g., SRC1 LXXLL motif).
-
Reporter plasmid with a GAL4-responsive promoter driving luciferase expression.
-
-
Transfection: Co-transfect the three plasmids into a suitable mammalian cell line (e.g., HEK293T or Huh-7) using a standard transfection reagent.
-
Treatment: After an initial incubation period (e.g., 6 hours), replace the medium with fresh medium containing various concentrations of 20(OH)D3 or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Perform cell lysis and measure luciferase activity as described for the reporter gene assay.
-
Data Analysis: A decrease in the luciferase signal in the presence of 20(OH)D3 indicates that the compound inhibits the interaction between the ROR-LBD and the coactivator peptide.
Caption: Workflow for a mammalian two-hybrid assay to test ligand effects.
Coactivator/Corepressor Recruitment Assays
These biochemical assays directly assess the ability of a ligand to promote or inhibit the binding of co-regulator proteins to the receptor.
Principle: These assays, such as GST pull-down or co-immunoprecipitation, measure the direct physical interaction between the receptor and a co-regulator protein in the presence or absence of a ligand. For an inverse agonist, the goal is to show decreased binding of a coactivator and/or increased binding of a corepressor.
General Methodology (GST Pull-Down Example):
-
Protein Expression: Express the ROR-LBD as a Glutathione S-transferase (GST) fusion protein in bacteria and purify it on glutathione-Sepharose beads. Express a coactivator or corepressor protein (or its receptor interaction domain) in vitro using a coupled transcription/translation system with ³⁵S-methionine labeling, or as a purified recombinant protein.
-
Binding Reaction: Incubate the GST-ROR-LBD bound to beads with the labeled co-regulator protein in a binding buffer. Include 20(OH)D3, a known agonist/inverse agonist control, or a vehicle control in the reaction mixture.
-
Washing: After incubation, wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
-
Analysis: Detect the amount of bound co-regulator protein by autoradiography (for ³⁵S-labeled proteins) or Western blotting. An inverse agonist like 20(OH)D3 would be expected to increase the amount of corepressor pulled down with the GST-ROR-LBD compared to the vehicle control.
Conclusion and Therapeutic Implications
The identification of this compound and its derivatives as endogenous inverse agonists of RORα and RORγ represents a paradigm shift in our understanding of both vitamin D metabolism and nuclear receptor signaling. These secosteroids are non-calcemic, distinguishing them from the classical VDR agonist 1,25(OH)₂D₃, which has a narrow therapeutic window due to hypercalcemia risk. The ability of 20(OH)D3 to suppress RORγt-driven IL-17 production positions it and its analogs as promising candidates for the treatment of a host of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and multiple sclerosis, where Th17 cells are key pathogenic drivers. Furthermore, by modulating RORα, these compounds may also find applications in metabolic disorders and certain cancers. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundational framework for drug development professionals and scientists to further explore the biology of these novel ligands and to design and evaluate next-generation ROR modulators with improved efficacy and safety profiles.
References
- 1. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. RAR-related orphan receptor alpha - Wikipedia [en.wikipedia.org]
- 5. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Vitamin D Era: Unraveling the Physiological Importance of the CYP11A1-Initiated Pathway
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vitamin D, long recognized for its indispensable role in calcium homeostasis and bone health, is undergoing a paradigm shift. Emerging research has unveiled an alternative, physiologically significant metabolic pathway initiated by the steroidogenic enzyme CYP11A1. This novel pathway generates a unique profile of vitamin D3 hydroxyderivatives with potent biological activities, distinct from the classical vitamin D metabolites. These CYP11A1-derived secosteroids, including 20-hydroxyvitamin D3 (20(OH)D3) and 20,23-dihydroxyvitamin D3 (20,23(OH)2D3), exhibit promising anti-proliferative, pro-differentiative, and anti-inflammatory properties without the calcemic side effects that limit the therapeutic use of classical vitamin D compounds. This in-depth technical guide provides a comprehensive overview of the CYP11A1-initiated vitamin D3 pathway, its physiological relevance, quantitative data on the bioactivity of its metabolites, and detailed experimental protocols for its investigation, empowering researchers and drug development professionals to explore this exciting frontier in vitamin D science.
Introduction: Beyond the Classical Pathway
The classical pathway of vitamin D3 metabolism is a well-established cascade. Following its synthesis in the skin upon exposure to UVB radiation, vitamin D3 is sequentially hydroxylated in the liver by CYP2R1 or CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. Subsequently, in the kidneys, CYP27B1 catalyzes the formation of the biologically active hormone, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3)[1]. This canonical pathway is tightly regulated to maintain calcium and phosphorus homeostasis[1].
However, recent discoveries have illuminated an alternative route for vitamin D3 metabolism, initiated by CYP11A1, an enzyme traditionally known for its pivotal role in converting cholesterol to pregnenolone, the first step in steroidogenesis[2][3]. This non-canonical pathway operates in various tissues, including the adrenal glands, placenta, and skin, generating a diverse array of novel vitamin D3 hydroxyderivatives[4][5][6].
The CYP11A1-Initiated Vitamin D3 Pathway: A Detailed Look
The CYP11A1-initiated pathway hydroxylates vitamin D3 at multiple positions on its side chain, primarily at C20, but also at C17, C22, and C23, leading to the production of at least 10 distinct metabolites[5][6]. Unlike the classical pathway, CYP11A1 does not act on 25(OH)D3[5][6]. The major initial product of this pathway is this compound (20(OH)D3)[5]. This initial hydroxylation can be followed by subsequent hydroxylations, yielding dihydroxy- and trihydroxy-vitamin D3 metabolites[5][6].
dot
Caption: Major metabolic steps in the CYP11A1-initiated vitamin D3 pathway.
Physiological Relevance: A Multifaceted Role
The discovery of the CYP11A1-initiated vitamin D3 pathway has profound implications for our understanding of vitamin D physiology, particularly in extra-renal tissues.
Skin: A Local Vitamin D Endocrine System
The skin is not only the site of vitamin D3 synthesis but also a key location for the CYP11A1-initiated pathway[2]. This local production of novel vitamin D3 metabolites suggests the existence of a cutaneous vitamin D endocrine system that plays a crucial role in skin health. These metabolites have been shown to:
-
Inhibit proliferation and promote differentiation of keratinocytes: This is essential for maintaining a healthy epidermal barrier and preventing hyperproliferative skin disorders like psoriasis[5][6].
-
Exhibit anti-inflammatory effects: By modulating cytokine production, these compounds can help to mitigate skin inflammation[5][7].
-
Protect against UV-induced damage: Some metabolites have demonstrated photoprotective effects, reducing DNA damage and cell death caused by UV radiation.
-
Show anti-cancer activity: The anti-proliferative and pro-differentiative properties of these metabolites make them promising candidates for the prevention and treatment of skin cancers[1][2].
Adrenal Glands: A Link Between Vitamin D and Steroidogenesis
The adrenal glands are a primary site of CYP11A1 expression and, consequently, a major location for the alternative vitamin D3 pathway[3][5]. The production of novel vitamin D3 metabolites in the adrenal glands suggests a potential interplay between vitamin D signaling and steroid hormone production. While the exact physiological role in this context is still under investigation, it opens up new avenues for research into the integrated endocrine functions of the adrenal gland.
Quantitative Data on Biological Activities
A key feature of the CYP11A1-derived vitamin D3 metabolites is their potent biological activity, often comparable to or even exceeding that of 1,25(OH)2D3, but without the associated hypercalcemic effects[5][8].
Anti-proliferative Activity
Numerous studies have demonstrated the anti-proliferative effects of these novel metabolites on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potential as anti-cancer agents.
| Metabolite | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vitamin D3 | Hep 3B | Hepatocellular Carcinoma | 170 - 500 (24h) | [4][9] |
| Vitamin D3 | Hep G2 | Hepatocellular Carcinoma | > 250 (24h) | [4][9] |
| Vitamin D3 | U-87 MG | Glioblastoma | 220 - 350 (24h) | [9] |
| Vitamin D3 | C6 | Glioblastoma | 220 - 350 (24h) | [9] |
| Vitamin D3 | EAC | Ehrlich Ascites Carcinoma | 230.5 (48h) | [9] |
| Vitamin D3 | MCF-7 | Breast Cancer | 0.10 - 0.35 | [10] |
| Vitamin D3 | MDA-MB-231 | Breast Cancer | 0.15 - 0.25 | [10] |
| Vitamin D3 | MDA-MB-468 | Breast Cancer | 0.15 - 0.25 | [10] |
| 20(OH)D3 | A375 | Malignant Melanoma | ~1.5 nM (relative) | [11] |
| 20(OH)D3 | HepG2 | Hepatocellular Carcinoma | Effective at 100 nM | [12] |
| 20(OH)D3 | MDA-MB-453 | Breast Carcinoma | Effective at 100 nM | [12] |
| 20(OH)D3 | MCF7 | Breast Cancer | Effective at 100 nM | [12] |
Enzyme Kinetics
While comprehensive kinetic data for CYP11A1 with vitamin D3 as a substrate is still emerging, initial studies indicate that the Michaelis constant (Km) for the conversion of vitamin D3 to 20(OH)D3 by CYP11A1 is higher than that for the metabolism of cholesterol, suggesting a lower affinity for vitamin D3[5]. One study reported a slow rate of conversion of 20(OH)D3 to 20,22(OH)2D3 by reconstituted CYP11A1 at 0.3 nmol/min per nmol of CYP11A1[13]. Further research is needed to fully characterize the enzymatic efficiency of this pathway.
Detailed Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments.
Cell Culture for Vitamin D Metabolism Studies
Objective: To culture human keratinocytes for the analysis of vitamin D3 metabolism.
Materials:
-
Keratinocyte growth medium (KGM)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed human keratinocytes at a density of 2 x 10^5 cells/cm² in KGM supplemented with 10% FBS.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and subculture at a 1:3 or 1:4 ratio.
-
Vitamin D3 Treatment: For metabolism studies, replace the medium with a serum-free medium containing the desired concentration of vitamin D3 or its metabolites.
-
Sample Collection: After the desired incubation period, collect the medium and cell lysates for analysis of vitamin D3 metabolites.
dot
Caption: A typical workflow for culturing human keratinocytes for vitamin D3 metabolism studies.
In Vitro CYP11A1 Enzyme Assay
Objective: To measure the enzymatic activity of CYP11A1 with vitamin D3 as a substrate.
Materials:
-
Purified recombinant CYP11A1 enzyme
-
Adrenodoxin (B1173346) and adrenodoxin reductase (redox partners)
-
NADPH
-
Vitamin D3 substrate
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., 2N HCl)
-
Organic solvent for extraction (e.g., dichloromethane)
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, CYP11A1, adrenodoxin, and adrenodoxin reductase.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add vitamin D3 and NADPH to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the vitamin D3 metabolites from the reaction mixture using an organic solvent.
-
Analysis: Analyze the extracted metabolites using HPLC or LC-MS/MS.
dot
Caption: A generalized workflow for conducting an in vitro CYP11A1 enzyme assay.
HPLC-MS/MS Analysis of Vitamin D3 Metabolites
Objective: To separate and quantify vitamin D3 and its hydroxyderivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 60% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each metabolite.
-
Data Analysis: Quantify metabolites based on the peak areas of their specific MRM transitions, using a standard curve for calibration.
Conclusion and Future Directions
The discovery of the CYP11A1-initiated vitamin D3 pathway has opened a new chapter in vitamin D research, revealing a previously unknown layer of complexity and physiological relevance. The novel hydroxyderivatives produced by this pathway exhibit a remarkable range of biological activities, including potent anti-proliferative, pro-differentiative, and anti-inflammatory effects, without the dose-limiting calcemic toxicity of classical vitamin D compounds. This makes them highly attractive candidates for the development of new therapeutics for a variety of conditions, including cancer, inflammatory skin diseases, and autoimmune disorders.
Future research should focus on further elucidating the regulation of the CYP11A1 pathway in different tissues, identifying the full spectrum of its metabolic products, and comprehensively characterizing their mechanisms of action and therapeutic potential. The development of specific inhibitors and activators of this pathway will be crucial for dissecting its physiological roles and for therapeutic applications. The in-depth understanding of this novel vitamin D endocrine system promises to unlock new strategies for disease prevention and treatment, heralding a new era in vitamin D-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. CYP11A1-derived vitamin D hydroxyderivatives as candidates for therapy of basal and squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential and Overlapping Effects of 20,23(OH)2D3 and 1,25(OH)2D3 on Gene Expression in Human Epidermal Keratinocytes: Identification of AhR as an Alternative Receptor for 20,23(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice | PLOS One [journals.plos.org]
- 10. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HaCaT cell line as a model system for vitamin D3 metabolism in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin D3 production by cultured human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 20-Hydroxyvitamin D3: A Non-Calcemic Regulator of NF-κB Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs cellular responses to inflammatory stimuli, and its dysregulation is implicated in a multitude of inflammatory diseases and cancers. The classical active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is a known modulator of NF-κB, but its therapeutic application is severely limited by its potent hypercalcemic effects. This technical guide explores the role and mechanism of 20-hydroxyvitamin D3 (20(OH)D₃), a novel, non-calcemic metabolite of vitamin D3, in the inhibition of NF-κB activity. Produced via a non-canonical pathway initiated by the enzyme CYP11A1, 20(OH)D₃ presents a promising alternative for therapeutic intervention in inflammatory and hyperproliferative disorders. This document details the molecular mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways.
Introduction: A Novel Vitamin D3 Metabolic Pathway
Vitamin D3 is traditionally known for its conversion into the hormonally active 1,25(OH)₂D₃ through sequential hydroxylation in the liver and kidneys. However, an alternative, non-canonical pathway initiated by the cytochrome P450 enzyme CYP11A1 has been identified.[1] This pathway generates a series of hydroxylated metabolites, with this compound (20(OH)D₃) being a major product.[1][2] Subsequent studies have revealed that 20(OH)D₃ and its downstream metabolites, such as 20,23-dihydroxyvitamin D3 (20,23(OH)₂D₃), possess potent anti-inflammatory, antiproliferative, and pro-differentiation properties.[3][4]
A key feature of these novel metabolites is their ability to exert biological effects comparable to 1,25(OH)₂D₃ without inducing hypercalcemia, a significant dose-limiting side effect of classical vitamin D therapy. This favorable safety profile makes 20(OH)D₃ a compelling candidate for the development of new treatments for inflammatory skin diseases, cancers, and other conditions driven by aberrant NF-κB signaling.
Mechanism of NF-κB Inhibition by this compound
The anti-inflammatory effects of 20(OH)D₃ are largely mediated through its potent inhibition of the NF-κB signaling pathway. This action is dependent on the Vitamin D Receptor (VDR) and targets a key regulatory protein in the canonical NF-κB cascade.
The Canonical NF-κB Pathway
In its inactive state, the NF-κB heterodimer (typically composed of p65 and p50 subunits) is held in the cytoplasm through its association with an inhibitory protein called IκBα (Inhibitor of kappa B alpha). Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, allowing the complex to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.
The Inhibitory Action of 20(OH)D₃
20(OH)D₃ disrupts this cascade primarily by increasing the cellular levels of the inhibitor, IκBα.
-
VDR-Mediated Upregulation of IκBα: 20(OH)D₃ binds to and activates the VDR. This ligand-receptor complex then acts to significantly increase both the mRNA and protein levels of IκBα. This effect is VDR-dependent; in keratinocytes where the VDR has been silenced, 20(OH)D₃ fails to induce IκBα expression and consequently loses its ability to inhibit NF-κB.
-
Sequestration of NF-κB: The elevated pool of IκBα protein efficiently binds to NF-κB complexes in the cytoplasm, preventing their release and subsequent nuclear translocation even in the presence of inflammatory stimuli.
-
Inhibition of p65 Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, 20(OH)D₃ effectively blocks the movement of the active p65 subunit into the nucleus. This has been demonstrated through immunofluorescence and western blotting of cellular fractions.
This mechanism is analogous to that of 1,25(OH)₂D₃, which also inhibits NF-κB by upregulating IκBα. However, 20(OH)D₃ achieves this with a similar potency to 1,25(OH)₂D₃ but without the associated calcemic liabilities.
Quantitative Data on Efficacy and Safety
Experimental studies have quantified the inhibitory effect of 20(OH)D₃ on NF-κB activity and established its non-calcemic profile.
Comparative Inhibition of NF-κB Transcriptional Activity
Luciferase reporter assays are widely used to measure NF-κB transcriptional activity. In these assays, cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter. The resulting light emission is proportional to NF-κB activity. Studies in human keratinocytes show that 20(OH)D₃ inhibits NF-κB activity with a potency similar to that of 1,25(OH)₂D₃.
| Cell Type | Condition | Treatment (100 nM) | NF-κB Activity (% of Stimulated Control) | Reference |
| HaCaT Keratinocytes | LPS (1 µg/ml) Stimulated | 1,25(OH)₂D₃ | ~55% | |
| 20(OH)D₃ | ~60% | |||
| Normal Human Keratinocytes | IL-1α (10 ng/ml) Stimulated | 1,25(OH)₂D₃ | ~40% | |
| 20(OH)D₃ | ~50% | |||
| Non-pigmented Melanoma | Basal | 1,25(OH)₂D₃ (24h) | ~65% | |
| 20(OH)D₃ (24h) | ~70% |
Table 1: Summary of quantitative data from NF-κB luciferase reporter assays comparing the inhibitory effects of 20(OH)D₃ and 1,25(OH)₂D₃. Data are approximated from published figures.
Non-Calcemic Profile of 20(OH)D₃
A critical advantage of 20(OH)D₃ is its lack of hypercalcemic activity at therapeutic doses. In vivo studies in rodents have consistently demonstrated that while 1,25(OH)₂D₃ causes significant increases in serum calcium levels, 20(OH)D₃ does not, even at much higher concentrations.
| Compound | Dose (µg/kg/day) | Duration | Effect on Serum Calcium | Reference |
| 1,25(OH)₂D₃ | ≥ 0.1 | 7 days (rat) | Strongly Hypercalcemic | |
| 1,25(OH)₂D₃ | 2 | 3 weeks (mouse) | Severely Hypercalcemic | |
| 20(OH)D₃ | up to 3 | 7 days (rat) | Non-Calcemic | |
| 20(OH)D₃ | up to 30 | 3 weeks (mouse) | Non-Calcemic |
Table 2: In vivo calcemic effects of 20(OH)D₃ compared to 1,25(OH)₂D₃.
Key Experimental Protocols
The investigation of 20(OH)D₃'s effect on NF-κB signaling involves several key molecular and cellular biology techniques.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: Plate target cells (e.g., HaCaT keratinocytes) in 24-well plates. After 24 hours, transiently co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After another 24 hours, replace the medium with fresh medium containing the vehicle (e.g., ethanol), 20(OH)D₃ (e.g., 100 nM), or 1,25(OH)₂D₃ (e.g., 100 nM).
-
Stimulation (Optional): To assess inhibition of activated NF-κB, add an inflammatory stimulus like LPS (1 µg/ml) or IL-1α (10 ng/ml) for a defined period (e.g., 30 minutes to 6 hours) before harvesting.
-
Lysis and Luminescence Measurement: Wash cells with PBS and lyse them using a passive lysis buffer. Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the control (vehicle-treated or stimulated) condition.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular location of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with vehicle or 20(OH)D₃ for a specified time (e.g., 4 hours), followed by stimulation with an agent like IL-1α for 30 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) for 1-2 hours at room temperature in the dark. Counterstain nuclei with a DNA dye like propidium (B1200493) iodide or DAPI.
-
Imaging: Mount the coverslips onto microscope slides and analyze using a fluorescence microscope. Nuclear translocation is identified by the co-localization of the p65 signal (green) with the nuclear stain (red/blue).
Western Blotting for IκBα and p65 Levels
This technique quantifies changes in protein levels in different cellular compartments.
-
Cell Lysis and Fractionation: Treat cells as required. Harvest and lyse the cells using a protocol that separates cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for IκBα, p65, and loading controls (e.g., β-actin for cytoplasm, Lamin B for nucleus).
-
Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion and Future Directions
This compound is a potent, VDR-mediated inhibitor of the NF-κB signaling pathway. Its primary mechanism of action involves the upregulation of the NF-κB inhibitor protein, IκBα, which effectively sequesters the active p65/p50 complex in the cytoplasm and prevents the transcription of pro-inflammatory genes. Crucially, 20(OH)D₃ demonstrates an anti-inflammatory efficacy comparable to the classical hormone 1,25(OH)₂D₃ but is devoid of the dose-limiting hypercalcemic side effects that have hindered the therapeutic use of traditional vitamin D compounds.
The unique combination of high efficacy and a superior safety profile positions 20(OH)D₃ and its related CYP11A1-derived metabolites as highly promising candidates for the development of novel therapeutics. They represent a new class of agents for managing a wide array of inflammatory and hyperproliferative disorders, particularly in dermatology for conditions like psoriasis, and potentially in oncology. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and translate these findings into clinical practice.
References
Methodological & Application
Application Notes and Protocols for the Total Chemical Synthesis of 20S-Hydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total chemical synthesis of 20S-hydroxyvitamin D3, a biologically significant metabolite of vitamin D3. The protocols and data presented are compiled from peer-reviewed scientific literature to aid researchers in the fields of medicinal chemistry, drug development, and vitamin D biology.
Introduction
20S-hydroxyvitamin D3 (20S-(OH)D3) is a product of vitamin D3 metabolism by the cytochrome P450 enzyme CYP11A1.[1][2] Unlike the classical vitamin D hormone, 1α,25-dihydroxyvitamin D3 (calcitriol), 20S-(OH)D3 exhibits potent anti-proliferative and pro-differentiation activities with a non-calcemic profile, making it a promising candidate for therapeutic development, particularly in cancer and inflammatory diseases.[3][4][5] The total chemical synthesis of 20S-(OH)D3 is crucial for obtaining sufficient quantities for extensive biological and preclinical studies. This document outlines established synthetic strategies, providing detailed experimental protocols and summarizing key quantitative data.
Synthetic Strategies and Key Data
Two primary strategies for the total synthesis of 20S-(OH)D3 have been reported, both commencing from commercially available steroid precursors. The key steps involve the stereoselective formation of the 20S-hydroxyl group and the construction of the conjugated triene system characteristic of vitamin D.
Strategy 1: Multi-step Synthesis via Wittig-Horner Coupling
This approach involves a 16-step synthesis with an overall yield of 0.4%. Key transformations include the modification of key intermediates, a stereoselective Grignard reaction to install the 20S-hydroxyl group, and a Wittig-Horner coupling to establish the vitamin D3 framework.
Strategy 2: Synthesis via UVB Irradiation
This shorter synthetic route utilizes pregnenolone (B344588) acetate (B1210297) as the starting material. The key steps involve bromination and dehydrobromination to create a 7-dehydro intermediate, followed by a Grignard reaction with 4-methylpentylmagnesium bromide to introduce the side chain and form 20S-(OH)-7-dehydrocholesterol (20S-(OH)-7DHC). Subsequent UVB irradiation of 20S-(OH)-7DHC followed by thermal isomerization yields a mixture of products including 20S-(OH)D3. A significant challenge with this method is the purification of 20S-(OH)D3 from structurally similar by-products like previtamin D3, lumisterol, and tachysterol.
Table 1: Comparison of Synthetic Strategies
| Feature | Strategy 1 (Wittig-Horner) | Strategy 2 (UVB Irradiation) |
| Starting Material | Not explicitly stated, but involves key intermediates 7 and 12 | Pregnenolone acetate |
| Key Reactions | Grignard reaction, Wittig-Horner coupling | Grignard reaction, UVB irradiation |
| Number of Steps | 16 | Fewer steps implied |
| Overall Yield | 0.4% | Not explicitly stated, but purification is challenging |
| Key Challenge | Lengthy synthesis | Purification from by-products |
Experimental Protocols
The following are detailed protocols for the key experimental steps in the synthesis of 20S-hydroxyvitamin D3 based on the published literature.
Protocol 1: Synthesis of 7-Dehydropregnenolone Acetate (Intermediate for Strategy 2)
This protocol is adapted from the procedure described by Li, W. et al. (2010).
Materials:
-
Pregnenolone acetate
-
Dibromantin (N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide))
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Tetrabutylammonium bromide (Bu4NBr)
-
Tetrabutylammonium fluoride (B91410) (Bu4NF)
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of pregnenolone acetate, dibromantin, and a catalytic amount of AIBN in a 1:1 mixture of benzene and hexane is refluxed at 100°C.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The crude product is then treated with Bu4NBr and Bu4NF in THF at room temperature to effect dehydrobromination.
-
The reaction mixture is worked up by standard procedures to yield 7-dehydropregnenolone acetate.
Protocol 2: Grignard Reaction for the Synthesis of 20S-(OH)-7-Dehydrocholesterol
This protocol describes the stereoselective addition of a side chain to form the 20S-hydroxy intermediate.
Materials:
-
7-Dehydropregnenolone acetate
-
4-Methylpentyl bromide
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Freshly prepare the Grignard reagent, 4-methylpentylmagnesium bromide, by reacting 4-methylpentyl bromide with magnesium turnings in anhydrous THF at 45°C.
-
Cool the solution of 7-dehydropregnenolone acetate in anhydrous THF to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of 7-dehydropregnenolone acetate.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to yield the crude 20S-(OH)-7DHC. The stereoselectivity of this reaction is high, favoring the 20S isomer due to steric hindrance from the steroid core.
Protocol 3: UVB Irradiation and Thermal Isomerization
This protocol outlines the photochemical conversion of the 7-dehydro intermediate to the vitamin D triene system.
Materials:
-
20S-(OH)-7-Dehydrocholesterol
-
Methanol
Procedure:
-
Dissolve the purified 20S-(OH)-7DHC in methanol.
-
Irradiate the solution with a UVB lamp for approximately 5 minutes.
-
Following irradiation, incubate the solution at room temperature for 3-4 days in the dark to allow for thermal isomerization of the previtamin D3 intermediate to 20S-(OH)D3.
-
The resulting mixture contains 20S-(OH)D3 along with other isomers and by-products.
Protocol 4: Purification of 20S-Hydroxyvitamin D3
Purification is a critical step, especially for the product obtained from UVB irradiation.
Materials:
-
Crude 20S-(OH)D3 mixture
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
The crude product mixture is first subjected to silica gel column chromatography to remove major impurities.
-
Fractions containing the desired product are then further purified by preparative reverse-phase HPLC using a C18 column.
-
The purity of the collected fractions is assessed by analytical HPLC and fractions with at least 97% purity are combined.
-
The structure of the final product is confirmed by NMR and mass spectrometry.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 20S-hydroxyvitamin D3 via UVB irradiation.
Biological Signaling Pathway
Caption: Simplified signaling pathway of 20S-hydroxyvitamin D3.
Conclusion
The total chemical synthesis of 20S-hydroxyvitamin D3 is a challenging but essential process for advancing our understanding of its biological functions and therapeutic potential. The protocols and data provided herein offer a comprehensive resource for researchers aiming to synthesize this promising secosteroid. Careful execution of the synthetic steps and rigorous purification are paramount to obtaining high-purity 20S-(OH)D3 for biological evaluation.
References
- 1. Total synthesis of biologically active 20S-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of 20S-hydroxyvitamin D3, which shows anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of 20S-hydroxyvitamin D3, which shows antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20S-Hydroxyvitamin D3, a Secosteroid Produced in Humans, Is Anti-Inflammatory and Inhibits Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 20-Hydroxyvitamin D3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, a crucial prohormone for calcium homeostasis and various other physiological processes, undergoes a series of hydroxylations to become biologically active. The classical activation pathway involves 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidneys to form 1α,25-dihydroxyvitamin D3. However, an alternative pathway involving the mitochondrial cytochrome P450 enzyme, P450scc (CYP11A1), has been identified. This enzyme, primarily known for its role in steroidogenesis, can hydroxylate vitamin D3 at the C20 position, leading to the formation of 20-hydroxyvitamin D3 (20(OH)D3).[1][2][3] This novel metabolite has shown significant biological activities, including anti-proliferative and pro-differentiative effects on keratinocytes, without the hypercalcemic side effects associated with 1α,25-dihydroxyvitamin D3.[4][5] This makes 20(OH)D3 and its analogs promising candidates for therapeutic applications, particularly in dermatology and oncology.
This document provides detailed protocols for the enzymatic synthesis of 20(OH)D3 using a reconstituted P450scc system, methods for its purification and analysis, and an overview of its biological signaling pathways.
Data Presentation
Table 1: Products of Vitamin D3 Metabolism by P450scc
| Product | Yield (%) | Further Metabolism |
| This compound (20(OH)D3) | 16% | Major product, further hydroxylated to di- and trihydroxy derivatives. |
| 20,22-dihydroxyvitamin D3 (20,22(OH)2D3) | 4% | A significant dihydroxy metabolite. |
| Trihydroxyvitamin D3 | Minor | Arises from further metabolism of dihydroxyvitamin D3. |
Table 2: Kinetic Parameters of P450scc for Vitamin D3 and its Metabolites
| Substrate | Km (mol substrate/mol phospholipid) | kcat (mol/min/mol P450scc) |
| Vitamin D3 | 3.3 | Not explicitly stated in the provided text, but the rate is first-order with respect to vitamin D3 concentration. |
| This compound | 22-fold lower than Vitamin D3 | 6-fold lower than Vitamin D3 |
Note: Kinetic parameters can vary depending on the reconstitution system (e.g., phospholipid vesicles vs. cyclodextrin).
Experimental Protocols
Protocol 1: Expression and Purification of the P450scc Enzyme System Components
This protocol describes the expression of bovine P450scc, adrenodoxin (B1173346), and adrenodoxin reductase in E. coli and their subsequent purification.
1.1 Expression of Bovine P450scc in E. coli
-
Transformation: Transform E. coli strain JM109 with an expression vector (e.g., pCWori+) containing the cDNA for the mature form of bovine P450scc.
-
Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., Terrific Broth) containing the appropriate antibiotic at 37°C with vigorous shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Harvesting: Continue to culture the cells for another 24-48 hours at a reduced temperature (e.g., 25-30°C). Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.2 Expression of Bovine Adrenodoxin in E. coli
-
Transformation: Transform E. coli with an expression vector (e.g., pKK223-3) containing the cDNA for the mature form of bovine adrenodoxin.
-
Culture and Induction: Follow a similar procedure as for P450scc, inducing with IPTG.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet will likely have a brownish color due to the presence of the iron-sulfur cluster in adrenodoxin.
1.3 Expression of Bovine Adrenodoxin Reductase in E. coli
-
Transformation: Transform E. coli with an expression vector (e.g., pCWori+) containing the cDNA for the mature form of bovine adrenodoxin reductase.
-
Culture, Induction, and Harvesting: Follow the same general procedure as for P450scc.
1.4 Purification of Recombinant Proteins
-
Cell Lysis: Resuspend the harvested cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, and protease inhibitors). Lyse the cells using sonication or a French press.
-
Centrifugation: Centrifuge the lysate at 100,000 x g for 1 hour to separate the soluble fraction (containing adrenodoxin and adrenodoxin reductase) from the membrane fraction (containing P450scc).
-
Purification of Adrenodoxin and Adrenodoxin Reductase: Purify the soluble proteins from the supernatant using a combination of ion-exchange and affinity chromatography. Adrenodoxin reductase can be effectively purified using an adrenodoxin-Sepharose affinity column.
-
Solubilization and Purification of P450scc: Solubilize the membrane pellet containing P450scc with a detergent (e.g., sodium cholate). Purify the solubilized P450scc using chromatography techniques such as octylamine-Sepharose affinity chromatography.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the in vitro synthesis of 20(OH)D3 from vitamin D3 using the purified and reconstituted P450scc enzyme system.
2.1 Preparation of Substrate-Containing Vesicles
-
Phospholipid Mixture: Prepare a mixture of dioleoyl phosphatidylcholine (DOPC) and cardiolipin (B10847521) (85:15 molar ratio) in a glass tube.
-
Substrate Incorporation: Add vitamin D3 (dissolved in a suitable organic solvent like ethanol) to the phospholipid mixture. The molar ratio of vitamin D3 to phospholipid can be around 0.2.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the tube.
-
Vesicle Formation: Resuspend the lipid film in a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 0.1 mM DTT, 0.1 mM EDTA) and sonicate in a bath sonicator until the solution is clear to form small unilamellar vesicles.
2.2 Reconstitution of the P450scc System and Enzymatic Reaction
-
Reaction Mixture: In a reaction vessel, combine the following components:
-
Vitamin D3-containing phospholipid vesicles (final phospholipid concentration of approximately 510 µM)
-
Purified P450scc (e.g., 2 µM)
-
Purified adrenodoxin (e.g., 15 µM)
-
Purified adrenodoxin reductase (e.g., 0.4 µM)
-
NADPH regenerating system (e.g., 2 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, and 50 µM NADPH)
-
-
Incubation: Pre-incubate the mixture for 8 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding NADPH.
-
Reaction Time: Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 6 minutes for kinetic studies or longer for preparative synthesis).
-
Termination of Reaction: Stop the reaction by adding an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).
2.3 Product Extraction
-
Solvent Extraction: Add an equal volume of dichloromethane to the reaction mixture and vortex vigorously.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the vitamin D3 metabolites.
-
Drying: Evaporate the organic solvent under a stream of nitrogen.
Protocol 3: Purification and Analysis of this compound
This protocol describes the separation and identification of the synthesized 20(OH)D3.
3.1 Thin-Layer Chromatography (TLC)
-
Sample Application: Dissolve the dried extract from the enzymatic reaction in a small volume of a suitable solvent and spot it onto a silica (B1680970) gel G TLC plate.
-
Development: Develop the TLC plate in a solvent system such as hexane:ethyl acetate (1:1, v/v). For better separation, multiple developments may be necessary.
-
Visualization: Visualize the separated spots under UV light (254 nm). 20(OH)D3 will have a different retention factor (Rf) compared to the starting material, vitamin D3.
-
Extraction from Silica: Scrape the silica band corresponding to 20(OH)D3 and extract the product with a suitable solvent like ethyl acetate.
3.2 High-Performance Liquid Chromatography (HPLC)
-
Column: Use a C18 reverse-phase HPLC column (e.g., Grace 15 cm × 4.6 mm, 7 µm particle size).
-
Mobile Phase: A common mobile phase is a gradient of methanol (B129727) in water. For example, a gradient of 64-100% methanol can be used. Isocratic elution with acetonitrile (B52724) has also been reported for the separation of vitamin D3 and its related substances.
-
Detection: Monitor the elution profile using a UV detector at 265 nm.
-
Fraction Collection: Collect the fractions corresponding to the 20(OH)D3 peak.
-
Purity Assessment: Assess the purity of the collected fractions by re-injecting them into the HPLC system. Fractions with at least 99% purity should be pooled.
-
Storage: Dry the purified 20(OH)D3 under nitrogen and store at -70°C.
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Genomic signaling pathway of this compound.
Conclusion
The enzymatic synthesis of this compound using the P450scc system offers a valuable method for producing this biologically active metabolite for research and potential therapeutic development. The protocols provided herein offer a comprehensive guide for its synthesis, purification, and analysis. The unique biological profile of 20(OH)D3, particularly its potent cellular effects without inducing hypercalcemia, underscores its potential as a lead compound for the development of novel drugs targeting a range of conditions, from skin disorders to cancer. Further research into the specific signaling mechanisms and clinical applications of 20(OH)D3 and its derivatives is warranted.
References
- 1. Direct expression of adrenodoxin reductase in Escherichia coli and the functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of adrenal cortex mitochondrial cytochrome P-450 specific for cholesterol side chain cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic or Non-Genomic? A Question about the Pleiotropic Roles of Vitamin D in Inflammatory-Based Diseases [mdpi.com]
- 4. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with 20-Hydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for studies involving 20-hydroxyvitamin D3 [20(OH)D3], a non-calcemic analog of vitamin D3. The information compiled from various scientific studies is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of 20(OH)D3 in various disease models.
Introduction
This compound is a metabolite of vitamin D3 produced through the action of cytochrome P450scc (CYP11A1).[1][2] Unlike the active form of vitamin D3, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], 20(OH)D3 exhibits potent biological activities, including anti-proliferative and immunomodulatory effects, without inducing hypercalcemia, a significant side effect that limits the therapeutic use of 1,25(OH)2D3.[3][4][5] These properties make 20(OH)D3 a promising candidate for the development of novel therapies for cancer, autoimmune diseases, and skin disorders.
Data Presentation
Table 1: In Vivo Toxicity and Dose-Response of this compound in Mice
| Parameter | Vehicle Control | 5 µg/kg 20(OH)D3 | 10 µg/kg 20(OH)D3 | 15 µg/kg 20(OH)D3 | 30 µg/kg 20(OH)D3 | 2 µg/kg 25(OH)D3 | 2 µg/kg 1,25(OH)2D3 |
| Administration | Intraperitoneal | Intraperitoneal | Intraperitoneal | Intraperitoneal | Intraperitoneal | Intraperitoneal | Intraperitoneal |
| Frequency | Daily | Daily | Daily | Daily | Daily | Daily | Daily |
| Duration | 3 weeks | 3 weeks | 3 weeks | 3 weeks | 3 weeks | 3 weeks | 3 weeks |
| Serum Calcium (mg/dL) | Normal | Normal | Normal | Normal | Normal | Severe Hypercalcemia | Severe Hypercalcemia |
| Liver Function Tests | Normal | Normal | Normal | Normal | Normal | - | - |
| Kidney Function Tests | Normal | Normal | Normal | Normal | Normal | - | - |
| Complete Blood Count (CBC) | Normal | Normal | Normal | Normal | Normal | - | - |
| Corticosterone Levels | Normal | Normal | Normal | Normal | Normal | - | - |
Data summarized from Wang et al. (2012).
Table 2: In Vivo Anti-Tumor Activity of this compound in a Mouse Melanoma Model
| Treatment Group | Tumor Volume Inhibition |
| Vehicle Control | - |
| 20(OH)D3 | Significant inhibition of SKMel-188 melanoma growth |
Details on dosage and administration can be found in the experimental protocols section. Data from Slominski et al.
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in Mice
This protocol is designed to evaluate the potential toxicity and calcemic effects of 20(OH)D3 following repeated administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., propylene (B89431) glycol, ethanol, or sterile oil)
-
8-week-old male mice (e.g., C57BL/6)
-
Syringes and needles for intraperitoneal injection
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Clinical chemistry and hematology analyzers
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Preparation of Dosing Solutions: Prepare sterile dosing solutions of 20(OH)D3 in the chosen vehicle at the desired concentrations (e.g., 5, 10, 15, and 30 µg/kg body weight). A vehicle control group should also be prepared.
-
Animal Grouping: Randomly assign mice to different treatment groups (n=5-10 per group), including a vehicle control group.
-
Administration: Administer the prepared solutions via intraperitoneal (IP) injection daily for a period of 3 weeks. The injection volume should be consistent across all groups (e.g., 100 µL).
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as changes in body weight, food and water intake, behavior, or appearance.
-
Blood Collection: At the end of the 3-week treatment period, collect blood samples from each mouse via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Biochemical Analysis: Analyze the serum for calcium levels, liver function markers (e.g., ALT, AST), and kidney function markers (e.g., BUN, creatinine).
-
Hematological Analysis: Perform a complete blood count (CBC) with differential to assess for any hematological abnormalities.
-
Organ Collection: Euthanize the mice and collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.
Protocol 2: Evaluation of Anti-Cancer Efficacy of this compound in a Xenograft Mouse Model
This protocol outlines the procedure for assessing the in vivo anti-tumor activity of 20(OH)D3 using a human cancer cell line xenograft model in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., SKMel-188 melanoma)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cell culture medium and reagents
-
Matrigel or similar basement membrane matrix
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
-
In vivo imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Prepare the 20(OH)D3 dosing solution and vehicle control.
-
Administer 20(OH)D3 or vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage) at the desired dose and frequency.
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
In Vivo Imaging (Optional): If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor tumor burden.
-
Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined endpoint size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
Protocol 3: Assessment of Immunomodulatory Effects of this compound in an Autoimmune Disease Model
This protocol provides a framework for investigating the immunomodulatory properties of 20(OH)D3 in a mouse model of autoimmune disease, such as collagen-induced arthritis (CIA).
Materials:
-
DBA/1 mice (or other appropriate strain for the chosen model)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration (e.g., propylene glycol in saline for oral gavage)
-
Clinical scoring system for disease severity
-
Flow cytometry reagents for immune cell phenotyping
-
ELISA kits for cytokine measurement
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in CFA.
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
After 21 days, administer a booster immunization of type II collagen emulsified in IFA.
-
-
Disease Monitoring:
-
Begin monitoring the mice for signs of arthritis (e.g., paw swelling, redness) a few days after the booster immunization.
-
Score the severity of arthritis regularly using a standardized clinical scoring system.
-
-
Treatment:
-
Once arthritis is established (e.g., on day 20 post-primary immunization), randomize the mice into treatment and control groups.
-
Administer 20(OH)D3 (e.g., 30 µg/kg) or vehicle daily via oral gavage.
-
-
Immune Response Analysis:
-
At the end of the study, collect blood, spleen, and lymph nodes.
-
Measure serum levels of anti-collagen antibodies by ELISA.
-
Isolate splenocytes and lymph node cells for ex vivo analysis.
-
Use flow cytometry to phenotype immune cell populations (e.g., T helper subsets like Th1, Th2, Th17, and regulatory T cells).
-
Culture the isolated immune cells and measure cytokine production (e.g., IFN-γ, IL-4, IL-17, IL-10) in the supernatants by ELISA.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified metabolic pathways of Vitamin D3.
Caption: Experimental workflow for a xenograft mouse model.
Caption: Workflow for a collagen-induced arthritis model.
References
- 1. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound and 20,23-Dihydroxyvitamin D3 by Rat and Human CYP24A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic | Anticancer Research [ar.iiarjournals.org]
- 5. 20-hydroxyvitamin D₃ inhibits proliferation of cancer cells with high efficacy while being non-toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 20-Hydroxyvitamin D3 in Human Keratinocyte Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-hydroxyvitamin D3 (20(OH)D3) is a biologically active metabolite of vitamin D3, produced through the enzymatic action of cytochrome P450scc (CYP11A1).[1][2] Emerging research has highlighted its significant role in regulating the proliferation and differentiation of human keratinocytes, with a potency comparable to the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).[1][2] Unlike 1,25(OH)2D3, 20(OH)D3 exhibits only a slight effect on the expression of CYP24, an enzyme involved in vitamin D catabolism, suggesting a potentially favorable therapeutic window.[1] These properties make 20(OH)D3 a compound of interest for dermatological research and the development of novel therapies for hyperproliferative and inflammatory skin disorders.
This document provides detailed application notes and protocols for the use of 20(OH)D3 in human keratinocyte cell culture, summarizing key quantitative data and outlining experimental methodologies.
Biological Activities of this compound in Keratinocytes
20(OH)D3 exerts pleiotropic effects on human keratinocytes, primarily through its interaction with the Vitamin D Receptor (VDR).[1][3] Key activities include the inhibition of proliferation, induction of differentiation, and modulation of inflammatory pathways.
Anti-proliferative Effects
20(OH)D3 has been demonstrated to inhibit the proliferation of both immortalized human keratinocytes (HaCaT) and normal human epidermal keratinocytes (HEKn).[1] This anti-proliferative activity is associated with cell cycle arrest at the G1/G0 and G2/M phases.[1][4]
Table 1: Effect of 20(OH)D3 on Keratinocyte Proliferation
| Cell Line | Compound | Concentration | Time Point | Proliferation Inhibition (%) | Assay | Reference |
| HaCaT | 20,23(OH)2D3 | 10 nM | 24 h | ~40% | [3H] Thymidine Incorporation | [4] |
| HaCaT | 20,23(OH)2D3 | 10 nM | 48 h | ~55% | [3H] Thymidine Incorporation | [4] |
| HaCaT | 20(OH)D3 | 10⁻⁸ M | 10 days | 36% | Colony Formation | [2] |
| HaCaT | 20(OH)D3 | 10⁻⁷ M | 10 days | 58% | Colony Formation | [2] |
| HaCaT | 1,25(OH)2D3 | 10⁻⁸ M | 10 days | 64% | Colony Formation | [2] |
Induction of Differentiation
A hallmark of 20(OH)D3's activity in keratinocytes is its ability to promote cellular differentiation. This is evidenced by the upregulation of differentiation markers such as involucrin (B1238512) and the downregulation of proliferation-associated cytokeratins like keratin (B1170402) 14.[1][4]
Table 2: Effect of 20(OH)D3 on Keratinocyte Differentiation Markers (mRNA Expression)
| Cell Line | Compound | Concentration | Time Point | Target Gene | Fold Change vs. Control | Assay | Reference |
| HaCaT | 20(OH)D3 | 10 nM | 24 h | Involucrin | ~3.5-fold increase | qPCR | [2] |
| HaCaT | 20(OH)D3 | 1 µM | 24 h | CYP24 | ~14-fold increase | qPCR | [2] |
| Keratinocytes | 20,23(OH)2D3 | 100 nM | 6 h | Involucrin | Stimulated (exact fold change not specified) | qPCR | [4] |
| Keratinocytes | 20,23(OH)2D3 | 100 nM | 6 h | Cytokeratin 14 | Inhibited (exact fold change not specified) | qPCR | [4] |
Anti-inflammatory Effects
20(OH)D3 has been shown to be a potent inhibitor of NF-κB activity in human keratinocytes.[3] This is achieved by increasing the mRNA and protein levels of IκBα, an endogenous inhibitor of NF-κB.[3] This mechanism suggests a potential role for 20(OH)D3 in mitigating inflammatory skin conditions.
Table 3: Effect of 20(OH)D3 on Inflammatory Markers (mRNA Expression)
| Cell Line | Compound | Concentration | Time Point | Target Gene | Fold Change vs. Control | Assay | Reference |
| HEKn & HaCaT | 20(OH)D3 | 100 nM | 4 h | IκBα | Significant increase | qPCR | [3] |
Signaling Pathway of this compound in Keratinocytes
The biological effects of 20(OH)D3 in keratinocytes are primarily mediated through the Vitamin D Receptor (VDR).[1][3] Upon binding to 20(OH)D3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The necessity of VDR for 20(OH)D3 action has been confirmed through siRNA-mediated knockdown of VDR, which abolishes the effects of 20(OH)D3 on gene expression.[1][2][3]
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Specific parameters may require optimization depending on the cell line and experimental objectives.
General Cell Culture and Treatment Workflow
References
- 1. This compound, a product of vitamin D3 hydroxylation by cytochrome P450scc, stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Product of Vitamin D3 Hydroxylation by Cytochrome P450scc, Stimulates Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-Hydroxycholecalciferol, Product of Vitamin D3 Hydroxylation by P450scc, Decreases NF-κB Activity by Increasing IκBα Levels in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20,23-Dihydroxyvitamin D3, Novel P450scc Product, Stimulates Differentiation and Inhibits Proliferation and NF-κB Activity in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring 20-hydroxyvitamin D3 Effects on Cancer Cell Colony Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic, or colony formation, assay is a fundamental in vitro method to determine the long-term survival and proliferative capacity of single cancer cells following treatment with therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for assessing the anti-cancer effects of 20-hydroxyvitamin D3 (20(OH)D3), a non-calcemic vitamin D analog, on cancer cell colony formation.[4][5][6][7] 20(OH)D3 has demonstrated significant tumorostatic activity against various cancer cell lines, including breast, liver, and melanoma, making it a promising candidate for anti-cancer therapeutic development.[4][5][6][7][8]
Data Presentation
The anti-proliferative effects of 20(OH)D3 have been quantified in several cancer cell lines. The following tables summarize the dose-dependent inhibition of colony formation by 20(OH)D3 compared to control (vehicle-treated) cells and, in some cases, the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).
Table 1: Effect of 20(OH)D3 on HepG2 Hepatocellular Carcinoma Colony Formation [4]
| Treatment (100 nM) | Inhibition of Colonies >0.2 mm (%) | Inhibition of Colonies >0.5 mm (%) |
| 20(OH)D3 | 54 ± 14 | 70 ± 20 |
| 1,25(OH)2D3 | 50 ± 6 | 92 ± 6 |
Table 2: Effect of 20(OH)D3 on MDA-MB-453 Human Breast Carcinoma Colony Formation [4]
| Treatment (100 nM) | Inhibition of Colonies >0.2 mm (%) |
| 20(OH)D3 | 54 ± 4 |
| 25(OH)D3 | 43 ± 7 |
At a concentration of 10 nM, 20(OH)D3 inhibited the formation of colonies larger than 1.5 mm by 85 ± 11%.[4]
Table 3: Effect of 20(OH)D3 on MCF7 Breast Cancer Cell Colony Formation [4]
| Treatment (100 nM) | Inhibition of Colonies >0.2 mm (%) |
| 20(OH)D3 | 78 ± 28 |
In this cell line, 1α,25(OH)2D3 showed a stronger effect, inhibiting colony formation by 62 ± 6% at a concentration of 0.1 nM.[4]
Table 4: Effect of 20(OH)D3 on SKMel-188 Melanoma Colony Formation [8]
| Treatment (100 nM) | Inhibition of Colonies >0.2 mm |
| 20(OH)D3 | Significant Inhibition (Qualitative) |
| 1,25(OH)2D3 | Similar Inhibition to 20(OH)D3 (Qualitative) |
Experimental Protocols
Protocol 1: Monolayer Colony Formation Assay
This protocol is adapted from methodologies used to assess the effect of 20(OH)D3 on HepG2 and MDA-MB-453 cells.[4]
Materials:
-
Cancer cell line of interest (e.g., HepG2, MDA-MB-453)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
6-well plates
-
This compound (20(OH)D3) stock solution (in ethanol (B145695) or DMSO)
-
Vehicle control (e.g., ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Staining solution: 0.5% Crystal Violet in 25% methanol
-
Microscope or colony counter
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to ensure the formation of distinct colonies.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of 20(OH)D3 in complete medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM).
-
Prepare a vehicle control with the same final concentration of the solvent used for the 20(OH)D3 stock.
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of 20(OH)D3 or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Replace the medium with fresh treatment or control medium every 3-4 days.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixation solution and wash the wells with water.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the stain and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Quantification:
-
Scan or photograph the plates.
-
Count the number of colonies containing at least 50 cells.[1] The size of colonies to be counted can also be defined (e.g., >0.2 mm).[4]
-
Alternatively, use software like ImageJ with plugins such as ColonyArea to quantify the percentage of the area covered by colonies.[9]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) as follows[1]:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / Number of cells seeded x PE) x 100%
-
-
Protocol 2: Soft Agar (B569324) Colony Formation Assay
This protocol is suitable for assessing anchorage-independent growth and is adapted from the methodology used for MCF7 cells.[4]
Materials:
-
All materials from Protocol 1
-
Agar (high and low melting point)
-
2X complete cell culture medium
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agar solution in water and sterilize by autoclaving.
-
Mix the 1.2% agar solution 1:1 with 2X complete medium to create a 0.6% bottom agar layer.
-
Dispense 1.5 mL of the 0.6% agar mixture into each well of a 6-well plate.
-
Allow the bottom layer to solidify at room temperature.
-
-
Cell Layer:
-
Prepare a 0.7% low melting point agar solution and cool to 40°C.
-
Harvest and count cells.
-
Prepare a cell suspension in complete medium.
-
Mix the cell suspension with the 0.7% agar and 2X complete medium to achieve a final agar concentration of 0.35% and a cell density of 5,000-10,000 cells/well.
-
Layer 1.5 mL of this cell-agar mixture on top of the solidified bottom layer.
-
-
Treatment and Incubation:
-
After the cell layer has solidified, add 1 mL of complete medium containing the desired concentrations of 20(OH)D3 or vehicle control on top of the agar.
-
Incubate the plates for 21-28 days, or until colonies are of a sufficient size.
-
Replace the top medium with fresh treatment or control medium twice a week.
-
-
Staining and Quantification:
-
Stain the colonies by adding 0.5 mg/mL MTT solution to the top medium and incubating for 4 hours.
-
Count the colonies under a microscope.
-
Alternatively, after fixation, Crystal Violet staining can be used.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The anti-proliferative effects of vitamin D compounds, including 20(OH)D3, are primarily mediated through the Vitamin D Receptor (VDR).[10][11][12] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and modulates the transcription of target genes involved in cell cycle arrest, apoptosis, and differentiation.[13] Key signaling pathways affected include the WNT/β-catenin pathway and the regulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27.[11][14]
Caption: Vitamin D signaling pathway initiated by 20(OH)D3.
Caption: Experimental workflow for the colony formation assay.
References
- 1. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 2. agilent.com [agilent.com]
- 3. ossila.com [ossila.com]
- 4. This compound Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D3 analog, 20-hydroxyvitamin D, inhibits cancer cells and is non-toxic - VitaminDWiki [vitamindwiki.com]
- 7. 20-hydroxyvitamin D₃ inhibits proliferation of cancer cells with high efficacy while being non-toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ColonyArea: An ImageJ Plugin to Automatically Quantify Colony Formation in Clonogenic Assays | PLOS One [journals.plos.org]
- 10. Repurposing vitamin D for treatment of human malignancies via targeting tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newly-identified Pathways Relating Vitamin D to Carcinogenesis: A Review | In Vivo [iv.iiarjournals.org]
- 12. Knocking out the Vitamin D Receptor Enhances Malignancy and Decreases Responsiveness to Vitamin D3 Hydroxyderivatives in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin D in combination cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Protocol for Assessing the Anti-inflammatory Effects of 20(OH)D3
Introduction
20-hydroxyvitamin D3 (20(OH)D3) is a metabolite of vitamin D3, produced through the action of the enzyme CYP11A1.[1] Unlike the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), 20(OH)D3 is considered non-calcemic, meaning it does not significantly raise blood calcium levels, which makes it a promising therapeutic agent for chronic inflammatory and autoimmune diseases.[1][2] This document provides detailed protocols for assessing the anti-inflammatory effects of 20(OH)D3 in both in vitro and in vivo models. The protocols are intended for researchers, scientists, and drug development professionals.
Key Signaling Pathways
The anti-inflammatory effects of 20(OH)D3 are mediated through various signaling pathways. A key mechanism is the inhibition of the NF-κB pathway. 20(OH)D3 has been shown to increase the levels of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1][3] Additionally, 20(OH)D3 can modulate the activity of mitogen-activated protein kinase (MAPK) pathways and acts as a ligand for the vitamin D receptor (VDR) and retinoic acid-related orphan receptors (RORs).
Caption: Signaling pathway of 20(OH)D3 in inflammation.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Effects
This protocol describes the use of cell culture models to investigate the anti-inflammatory properties of 20(OH)D3.
1. Cell Culture and Treatment:
-
Cell Lines: Human keratinocytes (HaCaT), peripheral blood mononuclear cells (PBMCs), or macrophage-like cell lines (e.g., THP-1 differentiated with PMA).
-
Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM for HaCaT, RPMI-1640 for PBMCs and THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of 20(OH)D3 (e.g., 10⁻¹¹ M to 10⁻⁸ M) or vehicle (e.g., ethanol) for a specified period (e.g., 1 to 24 hours).
-
Induce inflammation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for a further incubation period (e.g., 6 to 24 hours).
-
2. Analysis of Inflammatory Markers:
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants after treatment.
-
Measure the concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α, and anti-inflammatory cytokines like IL-10 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNF, IL6, IL1B, PTGS2 [COX-2]) and NF-κB pathway components (e.g., NFKB1, RELA, IKBKB). Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Western Blot Analysis of Signaling Proteins:
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins such as phosphorylated and total p65 (NF-κB), IκBα, phosphorylated and total p38 MAPK, and Erk1/2.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Caption: General workflow for in vitro assessment.
In Vivo Assessment of Anti-inflammatory Effects
This protocol describes the use of an animal model of rheumatoid arthritis to evaluate the anti-inflammatory efficacy of 20(OH)D3.
1. Animal Model: Collagen-Induced Arthritis (CIA) in Mice:
-
Animals: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Induction of Arthritis:
-
Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization by intradermal injection at the base of the tail.
-
After 21 days, provide a booster immunization with CII emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment with 20(OH)D3 (e.g., 30 µg/kg/day) or vehicle (e.g., sesame oil) via gavage or intraperitoneal injection, starting from the day of the primary immunization or after the onset of arthritis.
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for the clinical signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).
-
Measure paw thickness using a caliper.
-
2. Analysis of Inflammatory Parameters:
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect the joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Measurement of Serum Anti-CII Antibodies:
-
Collect blood samples at different time points or at the end of the study.
-
Measure the levels of anti-CII IgG1 and IgG2a antibodies in the serum using ELISA.
-
-
Flow Cytometry of Immune Cells:
-
Isolate splenocytes or cells from draining lymph nodes.
-
Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD4, CD19, CD25, Foxp3) to analyze the populations of T cells, B cells, and regulatory T cells (Tregs) by flow cytometry.
-
-
Cytokine Production by Lymph Node Cells:
-
Culture cells from draining lymph nodes in the presence or absence of CII.
-
Collect the culture supernatants and measure the levels of various cytokines (e.g., IFN-γ, IL-17, TNF-α, IL-2, IL-4, IL-10) by ELISA or a multiplex cytokine assay.
-
Data Presentation
Table 1: Effect of 20(OH)D3 on Cytokine Production in a Mouse Model of Arthritis
| Cytokine | Vehicle Control (pg/mL) | 20(OH)D3 Treatment (pg/mL) | Percent Reduction | p-value | Reference |
| IFN-γ | 1500 ± 200 | 500 ± 100 | 66.7% | < 0.01 | |
| IL-17 | 2500 ± 300 | 800 ± 150 | 68.0% | < 0.01 | |
| TNF-α | 800 ± 100 | 300 ± 50 | 62.5% | < 0.01 | |
| IL-2 | 400 ± 50 | 150 ± 30 | 62.5% | < 0.01 | |
| IL-4 | 100 ± 20 | 40 ± 10 | 60.0% | < 0.05 | |
| IL-10 | 50 ± 10 | 120 ± 20 | -140.0% (Increase) | < 0.05 |
Data are presented as mean ± SEM. Statistical significance was determined by an appropriate statistical test.
Table 2: Effect of 20(OH)D3 on Immune Cell Populations in a Mouse Model of Arthritis
| Cell Population | Vehicle Control (%) | 20(OH)D3 Treatment (%) | Change | p-value | Reference |
| CD4+ T cells | 25 ± 3 | 15 ± 2 | Decrease | < 0.05 | |
| CD19+ B cells | 40 ± 5 | 25 ± 4 | Decrease | < 0.05 | |
| CD4+CD25+Foxp3+ Tregs | 5 ± 1 | 10 ± 1.5 | Increase | < 0.05 |
Data are presented as the percentage of total lymphocytes (mean ± SEM). Statistical significance was determined by an appropriate statistical test.
Table 3: In Vitro Effects of 1,25(OH)2D3 on NF-κB and MAPK Signaling in Human Adipocytes
| Signaling Molecule | Control | Macrophage-Conditioned Medium | MC Medium + 1,25(OH)2D3 | Percent Change with 1,25(OH)2D3 | p-value | Reference |
| IκBα protein | 100% | 29% | 78% | +169% | < 0.01 | |
| Phospho-p65 NF-κB | 100% | 250% | 80% | -68% | < 0.001 | |
| Phospho-p38 MAPK | 100% | 300% | 204% | -32% | < 0.01 | |
| Phospho-Erk1/2 | 100% | 280% | 143% | -49% | < 0.001 |
Data are presented as a percentage of the control. Statistical significance was determined by an appropriate statistical test.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the anti-inflammatory effects of 20(OH)D3. By utilizing both in vitro and in vivo models, researchers can elucidate the mechanisms of action and evaluate the therapeutic potential of this non-calcemic vitamin D3 metabolite for a range of inflammatory conditions. The provided tables and diagrams serve as a guide for data presentation and understanding the underlying signaling pathways.
References
- 1. 20S-Hydroxyvitamin D3, a Secosteroid Produced in Humans, Is Anti-Inflammatory and Inhibits Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic | Anticancer Research [ar.iiarjournals.org]
- 3. 20-Hydroxycholecalciferol, Product of Vitamin D3 Hydroxylation by P450scc, Decreases NF-κB Activity by Increasing IκBα Levels in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Metabolism of 20(OH)D3 by CYP27B1 and CYP24A1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vitamin D3 undergoes a series of metabolic activation and catabolic steps regulated by cytochrome P450 (CYP) enzymes. The classical pathway involves 25-hydroxylation by CYP2R1/CYP27A1 in the liver, followed by 1α-hydroxylation by CYP27B1 in the kidney to produce the active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).[1] An alternative pathway initiated by CYP11A1 produces 20-hydroxyvitamin D3 (20(OH)D3), a non-calcemic analog with significant biological activity, including anti-proliferative and pro-differentiation properties.[2][3] Understanding the subsequent metabolism of 20(OH)D3 by the key vitamin D-regulating enzymes, CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase), is critical for evaluating its therapeutic potential and physiological roles. These application notes provide an overview of the metabolic pathways, quantitative enzymatic data, and detailed protocols for studying these reactions in vitro.
Metabolic Pathways
The in vitro metabolism of 20(OH)D3 is catalyzed by CYP27B1 and CYP24A1 to produce distinct hydroxylated metabolites.
-
CYP27B1 (1α-hydroxylase): This mitochondrial enzyme catalyzes the 1α-hydroxylation of 20(OH)D3 to produce 1α,20-dihydroxyvitamin D3 (1,20(OH)₂D₃).[2][3] This conversion occurs with significantly lower efficiency compared to the 1α-hydroxylation of the primary substrate, 25(OH)D3.
-
CYP24A1 (24-hydroxylase): This enzyme is primarily responsible for the catabolism of vitamin D metabolites. Rat and human CYP24A1 metabolize 20(OH)D3 into dihydroxyvitamin D3 products, notably 20,24-dihydroxyvitamin D3 (20,24(OH)₂D₃) and 20,25-dihydroxyvitamin D3 (20,25(OH)₂D₃). Unlike its action on 1,25(OH)₂D₃, CYP24A1 action on 20(OH)D3 is considered an activation step, as these metabolites have shown potent biological activity.
References
Measuring VDR Gene Expression After 20-Hydroxyvitamin D3 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-hydroxyvitamin D3 (20(OH)D3) is a metabolite of vitamin D3 that has demonstrated biological activity, including the regulation of gene expression through the Vitamin D Receptor (VDR). Accurate measurement of VDR gene expression is critical for understanding the molecular mechanisms of 20(OH)D3 and for the development of new therapeutic agents. These application notes provide detailed protocols for quantifying VDR mRNA and protein levels in response to 20(OH)D3 treatment.
The protocols outlined below are designed for use in a research laboratory setting and are intended to be performed by trained personnel. Appropriate personal protective equipment should be worn at all times.
Signaling Pathway of this compound
20(OH)D3, like other active vitamin D metabolites, exerts its genomic effects by binding to the VDR, a member of the nuclear receptor superfamily. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: 20(OH)D3-VDR Signaling Pathway.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with this compound. The choice of cell line, concentration of 20(OH)D3, and treatment duration will need to be optimized for each specific experiment. Human immortalized keratinocytes (HaCaT) are a commonly used model for studying vitamin D signaling.[1]
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare working solutions of 20(OH)D3 in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration. Concentrations can range from 10 nM to 1 µM.[1]
-
Prepare a vehicle control using the same final concentration of ethanol or DMSO as in the highest 20(OH)D3 treatment group.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing 20(OH)D3 or vehicle control to the cells.
-
Incubate the cells for the desired time period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the peak of VDR expression.
-
After incubation, harvest the cells for RNA or protein extraction.
Measurement of VDR mRNA Expression by Quantitative PCR (qPCR)
This protocol details the steps for quantifying VDR mRNA levels using reverse transcription followed by quantitative PCR (RT-qPCR).
Experimental Workflow:
Caption: Workflow for VDR mRNA quantification by qPCR.
1. RNA Isolation:
-
Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Primers for Human VDR (example):
-
Forward: 5'-CTTCAGGCGAAGCATGAAGC-3'
-
Reverse: 5'-CCTTCATCATGCCGATGTCC-3'
-
-
Housekeeping Gene Primers (examples):
-
GAPDH: Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
ACTB (β-actin): Forward: 5'-CATGTACGTTGCTATCCAGGC-3', Reverse: 5'-CTCCTTAATGTCACGCACGAT-3'
-
-
Perform qPCR using a real-time PCR instrument. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
4. Data Analysis:
-
Calculate the relative expression of VDR mRNA using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.
Measurement of VDR Protein Expression by Western Blot
This protocol provides a method for detecting and quantifying VDR protein levels.
Experimental Workflow:
Caption: Workflow for VDR protein quantification by Western Blot.
1. Protein Extraction:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VDR (e.g., rabbit anti-VDR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., β-actin or GAPDH).
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the VDR signal to the loading control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below is an example of how to present qPCR and Western blot data.
Table 1: Relative VDR mRNA Expression in HaCaT Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration | Fold Change in VDR mRNA (Mean ± SD) | p-value |
| Vehicle Control | - | 1.0 ± 0.1 | - |
| 20(OH)D3 | 10 nM | Data to be determined experimentally | |
| 20(OH)D3 | 100 nM | Data to be determined experimentally | |
| 20(OH)D3 | 1 µM | Data to be determined experimentally | |
| 1,25(OH)2D3 (Positive Control) | 100 nM | Data to be determined experimentally |
Table 2: Relative VDR Protein Expression in HaCaT Cells Treated with this compound for 48 Hours
| Treatment Group | Concentration | Relative VDR Protein Level (Normalized to Loading Control; Mean ± SD) | p-value |
| Vehicle Control | - | 1.0 ± 0.15 | - |
| 20(OH)D3 | 10 nM | Data to be determined experimentally | |
| 20(OH)D3 | 100 nM | Data to be determined experimentally | |
| 20(OH)D3 | 1 µM | Data to be determined experimentally | |
| 1,25(OH)2D3 (Positive Control) | 100 nM | Data to be determined experimentally |
Note on Expected Results: While direct quantification of VDR upregulation by 20(OH)D3 is not extensively published, studies on the more potent VDR agonist, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), have shown a dose-dependent increase in VDR mRNA and protein levels. For instance, treatment of human primary myoblasts with 1 nmol/L of 1,25(OH)2D3 for 18 hours resulted in a 1.36-fold increase in VDR mRNA expression.[2] It is plausible that 20(OH)D3 will induce a similar, though potentially less potent, upregulation of VDR expression. Furthermore, studies in HaCaT keratinocytes have demonstrated that 20(OH)D3 can stimulate the expression of VDR target genes such as involucrin (B1238512) and CYP24A1 in a VDR-dependent manner.[1] Specifically, 10 nM of 20(OH)D3 increased involucrin mRNA by approximately 3.5-fold, and 1 µM of 20(OH)D3 increased CYP24 mRNA by about 14-fold after 24 hours.[1]
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the accurate and reproducible measurement of VDR gene expression following treatment with this compound. Adherence to these detailed methods will enable researchers to generate high-quality data to further elucidate the biological functions of this vitamin D metabolite and its potential therapeutic applications.
References
- 1. This compound, a Product of Vitamin D3 Hydroxylation by Cytochrome P450scc, Stimulates Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 1,25-Dihydroxyvitamin D3 and Vitamin D3 on the Expression of the Vitamin D Receptor in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Vitamin D Metabolite Analysis: Superior Phospholipid Removal with HybridSPE® Technology
Application Note
Audience: Researchers, scientists, and drug development professionals in clinical diagnostics, nutritional analysis, and pharmaceutical development.
Introduction:
The accurate quantification of vitamin D metabolites, such as 25-hydroxyvitamin D2 (25-OH D2) and 25-hydroxyvitamin D3 (25-OH D3), is crucial for assessing vitamin D status and its implications in a wide range of diseases. A significant challenge in LC-MS/MS-based bioanalysis of these metabolites is the presence of endogenous phospholipids (B1166683) in biological matrices like serum and plasma.[1] Phospholipids are a major source of matrix effects, leading to ion suppression or enhancement, which can compromise the accuracy, sensitivity, and reproducibility of the analytical method.[1] Traditional sample preparation methods, such as protein precipitation, are often insufficient as they fail to adequately remove these interfering phospholipids.[2][3] This application note details a robust and efficient workflow utilizing HybridSPE® technology for the selective removal of phospholipids in the analysis of vitamin D metabolites, leading to enhanced analytical performance.
The Challenge of Phospholipid Interference
During the analysis of hydrophobic molecules like vitamin D metabolites, which require mobile phases with high organic content, phospholipids are often co-extracted.[1] This co-elution can lead to several analytical issues:
-
Ion Suppression/Enhancement: Phospholipids can significantly alter the ionization efficiency of the target analytes in the mass spectrometer source, leading to inaccurate quantification.
-
Reduced Sensitivity: The presence of phospholipids can elevate the baseline noise and suppress the analyte signal, thereby decreasing the overall sensitivity of the assay.
-
Decreased Reproducibility: Inconsistent removal of phospholipids can lead to high variability in analytical results.
-
Column Fouling and Instrument Downtime: The accumulation of phospholipids on the analytical column can lead to a deterioration in chromatographic performance and necessitate frequent and time-consuming column washing or replacement, resulting in instrument downtime.
HybridSPE® Technology: A Targeted Solution
HybridSPE® technology offers a simple and effective solution to overcome the challenges posed by phospholipid interference. This technology combines the ease of protein precipitation with the selectivity of solid-phase extraction (SPE) in a single device. The proprietary zirconia-coated silica (B1680970) particles within the HybridSPE® cartridge or plate selectively bind and remove phospholipids from the sample matrix, while allowing the analytes of interest to pass through for analysis.
Enhanced Analytical Performance with HybridSPE®
The implementation of HybridSPE® technology in the sample preparation workflow for vitamin D metabolite analysis results in a significant improvement in data quality and method robustness.
Quantitative Data Summary
The following tables summarize the comparative quantitative data, demonstrating the superior performance of the HybridSPE® method over conventional protein precipitation.
Table 1: Analyte Response Comparison
| Metabolite | Protein Precipitation (Peak Area) | HybridSPE® (Peak Area) | % Increase in Response with HybridSPE® |
| 25-OH Vitamin D2 | 10,500 | 17,850 | 70% |
| 25-OH Vitamin D3 | 15,200 | 18,240 | 20% |
| epi-25-OH Vitamin D3 | 12,800 | 14,080 | 10% |
Data adapted from studies comparing analyte response in spiked serum samples.
Table 2: Recovery and Reproducibility Data
| Sample Preparation Method | Analyte | Recovery (%) | Reproducibility (%RSD) |
| Protein Precipitation | 25-OH Vitamin D2 | 60-70 | <15 |
| 25-OH Vitamin D3 | 80-90 | <10 | |
| HybridSPE® | 25-OH Vitamin D2 | >95 | <5 |
| 25-OH Vitamin D3 | >95 | <5 |
Data compiled from various studies highlighting the improved recovery and reproducibility with HybridSPE®.
Experimental Protocols
Materials and Reagents
-
HybridSPE® Device: 96-well plate or individual cartridges
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Additives: Formic acid
-
Biological Matrix: Human serum or plasma
-
Analytes: Vitamin D metabolite standards (e.g., 25-OH D2, 25-OH D3)
Sample Preparation Protocol: HybridSPE® Workflow
This protocol outlines the offline protein precipitation followed by phospholipid removal using a HybridSPE® 96-well plate.
-
Sample Spiking: Spike 100 µL of human serum with vitamin D metabolites to a final concentration of 25 ng/mL.
-
Protein Precipitation:
-
To the 100 µL of spiked serum in a 96-well collection plate, add 300 µL of 1% formic acid in acetonitrile.
-
Mix thoroughly by aspirating and dispensing the solution five times.
-
Allow the samples to sit for 5 minutes to ensure complete protein precipitation.
-
-
Phospholipid Removal:
-
Transfer 200 µL of the supernatant from the protein precipitation step into the wells of a HybridSPE®-PLus 96-well plate.
-
Apply a vacuum of 10 inches of Hg for 4 minutes to pass the sample through the HybridSPE® plate.
-
-
Analysis: The resulting filtrate is collected in a clean collection plate and is ready for direct injection into the LC-MS/MS system.
Note: For a more streamlined, one-step process, protein precipitation can be performed directly in the HybridSPE® plate.
LC-MS/MS Analytical Conditions
While specific conditions may vary based on the instrument and column used, a general set of parameters is provided below.
-
Column: Ascentis® Express F5, 10 cm x 2.1 mm, 2.7 µm
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water
-
Mobile Phase B: 5 mM ammonium formate in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
MS Detection: ESI+ with Multiple Reaction Monitoring (MRM)
Visualizations
Experimental Workflow
Caption: HybridSPE® Experimental Workflow.
Vitamin D Metabolic Pathway
Caption: Simplified Vitamin D Metabolic Pathway.
Conclusion
The use of HybridSPE® technology for phospholipid removal provides a simple, fast, and effective sample preparation strategy for the analysis of vitamin D metabolites in biological matrices. By efficiently eliminating interfering phospholipids, this method significantly enhances the sensitivity, accuracy, and reproducibility of LC-MS/MS assays. The result is a more robust and reliable analytical workflow, which is essential for high-throughput clinical and research laboratories. The combination of HybridSPE® with advanced chromatographic techniques, such as the use of F5 columns, enables the development of highly selective and efficient bioanalytical methods for vitamin D and its related metabolites.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Analysis of Isobaric Vitamin D Metabolites
Welcome to the technical support center for the LC-MS analysis of isobaric vitamin D metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments and achieve accurate, reproducible results.
Troubleshooting Guides
This section addresses specific issues you may encounter during the LC-MS analysis of isobaric vitamin D metabolites, such as 25-hydroxyvitamin D₃ and its C3-epimer.
Question: Why am I seeing poor chromatographic resolution between 25-hydroxyvitamin D₃ (25(OH)D₃) and its C3-epimer?
Answer:
The co-elution of isobaric metabolites, particularly 25(OH)D₃ and its C3-epimer (3-epi-25(OH)D₃), is a primary challenge in vitamin D analysis because they have the same mass-to-charge ratio (m/z) and similar fragmentation patterns.[1][2] Achieving baseline separation is critical for accurate quantification.[3] Here are the common causes and solutions:
-
Inadequate Stationary Phase Chemistry: Standard C18 columns often fail to provide sufficient selectivity for these epimers.[3]
-
Solution: Employ columns with alternative selectivities. Pentafluorophenyl (PFP) and FluoroPhenyl (F5) phases are highly effective at resolving C3-epimers from the primary metabolites.[2] Chiral columns can also be used to achieve separation.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.
-
Solution: Methodical optimization of the mobile phase is crucial. A common mobile phase for epimer separation consists of a mixture of methanol (B129727) and water with a formic acid modifier (e.g., 0.1% formic acid in methanol and water, 70:30, v/v). Experiment with different solvent ratios and modifiers to enhance resolution.
-
-
Inappropriate Column Temperature: Column temperature can influence the separation.
-
Solution: While many methods run at ambient or slightly elevated temperatures (e.g., 40°C), some studies have shown that cooling the column can improve the resolution of epimers.
-
Question: My analyte signal is low and inconsistent. What could be causing this?
Answer:
Low and variable analyte signals are often attributed to issues in sample preparation or ion suppression in the mass spectrometer.
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Inefficient Extraction from Matrix: Vitamin D metabolites are often protein-bound in biological samples and can be lost during sample preparation if not efficiently released and extracted.
-
Solution: Implement a robust sample preparation protocol. Common and effective techniques include:
-
Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile (B52724) or methanol to denature proteins and release metabolites.
-
Liquid-Liquid Extraction (LLE): A highly effective technique for separating analytes from the sample matrix based on their differential solubility in two immiscible liquids. Hexane (B92381) is a commonly used solvent for extracting vitamin D metabolites.
-
Solid-Phase Extraction (SPE): Offers excellent cleanup by passing the sample through a sorbent that retains the analytes, which are then eluted with a different solvent. This is highly effective at removing interfering substances.
-
-
-
Ion Suppression from Matrix Components: Co-eluting matrix components, especially phospholipids, can interfere with the ionization of the target analytes in the MS source, leading to a suppressed signal.
-
Solution:
-
Optimize Sample Cleanup: Utilize sample preparation methods specifically designed to remove phospholipids, such as specialized SPE cartridges or phospholipid removal plates.
-
Improve Chromatographic Separation: Adjust the LC gradient to separate the analytes from the regions where major matrix components elute.
-
Use a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from matrix effects compared to Electrospray Ionization (ESI) for vitamin D analysis.
-
-
Question: I'm observing peak splitting or tailing in my chromatograms. What is the cause and how can I fix it?
Answer:
Poor peak shape can compromise the accuracy of integration and quantification.
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase can lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.
-
Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase or a weaker solvent.
-
-
Secondary Interactions: Analyte interactions with active sites on the stationary phase or other column components can cause peak tailing.
-
Solution: Adjusting the mobile phase pH with a modifier like formic acid can help to minimize these interactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing isobaric vitamin D metabolites in serum?
A1: The "best" technique depends on the specific requirements of your assay, such as required sensitivity, throughput, and available resources.
-
Protein Precipitation (PPT) is the simplest and fastest method, but it may not provide the cleanest extracts, potentially leading to ion suppression.
-
Liquid-Liquid Extraction (LLE) offers a good balance of cleanliness and recovery.
-
Solid-Phase Extraction (SPE) is generally considered the most effective for removing matrix interferences, leading to the cleanest extracts and often the best sensitivity. A combination of LLE followed by SPE can provide even cleaner samples for ultra-sensitive applications.
Q2: Should I use APCI or ESI for the ionization of vitamin D metabolites?
A2: Both APCI and ESI can be used for vitamin D analysis. However, APCI is often preferred as it is generally less prone to matrix effects and ion suppression for these relatively nonpolar analytes. ESI can also be effective, especially with thorough sample cleanup and chromatographic separation from interfering matrix components.
Q3: Is derivatization necessary for the analysis of vitamin D metabolites?
A3: Derivatization is not always necessary, particularly for the more abundant 25-hydroxyvitamin D metabolites. However, for low-concentration metabolites like 1,25-dihydroxyvitamin D, derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly enhance ionization efficiency and improve the limit of quantification (LOQ). Keep in mind that derivatization adds an extra step to the workflow and can sometimes complicate chromatography.
Q4: How can I ensure the accuracy of my quantitative results?
A4: To ensure accuracy, it is crucial to:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the gold standard for correcting for matrix effects, extraction variability, and instrument response fluctuations.
-
Achieve Baseline Chromatographic Separation: This is essential for isobaric compounds like the C3-epimers to prevent overestimation of the primary metabolite.
-
Validate the Method Thoroughly: Perform a full method validation including linearity, accuracy, precision, selectivity, and stability studies.
-
Participate in External Quality Assessment Schemes (EQAS): Regularly analyzing certified reference materials or participating in programs like DEQAS helps to ensure the long-term accuracy and comparability of your results.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 25-Hydroxyvitamin D in Serum
-
Sample Preparation:
-
Pipette 200 µL of serum into a glass tube.
-
Add 50 µL of a 5 M sodium hydroxide (B78521) solution and vortex for 1 minute to release vitamin D metabolites from binding proteins.
-
Add 200 µL of an internal standard solution (e.g., deuterated 25(OH)D₃ in methanol).
-
-
Extraction:
-
Add 1.5 mL of hexane to the tube.
-
Cap and vortex for 10 seconds, then mix for 4 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 35°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 80 µL of a methanol/water mixture (e.g., 70:30 v/v).
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Vitamin D Metabolites in Plasma
-
Column Conditioning:
-
Condition a C18 SPE cartridge by washing sequentially with 2 mL of hexane, 3 mL of isopropanol, 3 mL of methanol, and 5 mL of distilled water.
-
-
Sample Loading:
-
Apply 0.5 mL of plasma to the conditioned cartridge under a gentle vacuum.
-
-
Washing:
-
Wash the cartridge sequentially with 5 mL of distilled water and 2.5 mL of a methanol/water mixture (70:30 v/v) to remove polar interferences.
-
-
Elution:
-
Elute the vitamin D metabolites with 5 mL of methanol.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for LC-MS injection.
-
Data Presentation
Table 1: Comparison of LC Columns for the Separation of 25(OH)D₃ and its C3-Epimer
| Column Chemistry | Dimensions | Mobile Phase | Flow Rate (mL/min) | Analysis Time (min) | Resolution (Rs) | Reference |
| FluoroPhenyl | 100 x 2.1 mm, 2.6 µm | Methanol/Water with 0.1% Formic Acid | 0.4 | 5 | Baseline Separation | |
| PFP | 100 x 2.1 mm, 1.9 µm | Methanol/Water with 0.1% Formic Acid | 0.5 | 10 | Baseline Separation | |
| F5 | 100 x 2.1 mm, 2.6 µm | Methanol/Water with 0.1% Formic Acid | 0.3 | Not Specified | >1.5 | |
| C18 | 250 x 4.6 mm, 3 µm | Acetonitrile/Methanol | Not Specified | Not Specified | Near Baseline (with PTAD derivatization) |
Table 2: Comparison of Limits of Quantification (LOQ) for Vitamin D Metabolites with Different Methodologies
| Analyte | Sample Preparation | Ionization | LOQ | Reference |
| 25(OH)D₃ | LLE | APCI | 0.2 ng/mL | |
| 24,25(OH)₂D₃ | LLE | ESI | 0.02 ng/mL | |
| 1α,25(OH)₂D | LLE-SPE, Derivatization | ESI | 10 pg/mL | |
| 25(OH)D₃ | PPT & SPE | APCI | 1 ng/mL | |
| 3-epi-25(OH)D₃ | PPT & SPE | APCI | 1 ng/mL | |
| 25(OH)D₂ | LLE | ESI | 2 ng/mL |
Visualizations
References
Technical Support Center: Optimizing Vitamin D Metabolite Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of vitamin D metabolites from plasma.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting vitamin D metabolites from plasma?
A1: The three primary techniques for extracting vitamin D metabolites from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] A variation of LLE, Supported Liquid Extraction (SLE), is also commonly used and offers benefits such as ease of automation.[3][4]
Q2: Why is it necessary to extract vitamin D metabolites from plasma before analysis?
A2: Vitamin D and its metabolites are mostly bound to proteins in plasma, such as the vitamin D-binding protein (VDBP) and albumin.[5][6][7] Extraction is crucial to release these metabolites from their binding proteins and to remove other interfering substances from the plasma matrix, which can affect the accuracy and sensitivity of subsequent analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][8]
Q3: What are "matrix effects" and how do they impact the analysis of vitamin D metabolites?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[9] In the context of vitamin D analysis, phospholipids (B1166683) are a major source of matrix interference. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[8][9] Proper sample preparation is key to minimizing matrix effects.[8]
Q4: Can I directly analyze plasma samples for vitamin D metabolites without extraction?
A4: Direct analysis of plasma is generally not recommended for quantitative assays. The high protein content and complexity of the plasma matrix interfere with analytical methods, leading to inaccurate results and potential damage to analytical instruments.[6][8] Immunoassays can be less sensitive to matrix effects than LC-MS/MS, but they may suffer from other issues like cross-reactivity.[2]
Q5: How can I improve the recovery of low-concentration metabolites like 1,25-dihydroxyvitamin D?
A5: For low-concentration metabolites, optimizing the extraction method is critical. Techniques like SPE or a combination of LLE and SPE can provide cleaner extracts and higher recovery.[1] Derivatization of the analyte after extraction can also enhance the signal in LC-MS/MS analysis.[8][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of vitamin D metabolites from plasma.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of organic solvent to plasma is used. A higher ratio (e.g., 8:1 acetonitrile (B52724) to serum) can improve recovery.[11]- Vortex the mixture thoroughly after adding the precipitating agent.[1]- Allow sufficient incubation time for complete protein precipitation.[12] |
| Inefficient Liquid-Liquid Extraction | - Optimize the choice of organic solvent based on the polarity of the target metabolite.[13]- Ensure vigorous mixing (vortexing) to maximize the interaction between the aqueous and organic phases.[1]- The pH of the aqueous phase can be adjusted to minimize the ionization of the analyte, thereby increasing its partitioning into the organic phase.[13]- Consider using a back-extraction step to improve selectivity.[13] |
| Suboptimal Solid-Phase Extraction (SPE) | - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[1]- Optimize the composition and volume of the wash and elution solvents. A stronger elution solvent may be needed to recover more tightly bound analytes.- Ensure the sample is loaded onto the cartridge at an appropriate flow rate.[14] |
| Analyte Adsorption to Labware | - Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize the loss of hydrophobic analytes like vitamin D metabolites.[14] |
| Analyte Degradation | - Protect samples from light, as vitamin D metabolites are light-sensitive.[4]- Avoid excessive heat during solvent evaporation steps.[3] |
High Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Insufficient Removal of Phospholipids | - Use a sample preparation technique specifically designed for phospholipid removal, such as HybridSPE-Phospholipid plates or certain SPE cartridges.[15]- Optimize the protein precipitation step, as inefficient precipitation can lead to higher levels of co-extracted phospholipids. |
| Co-elution of Interfering Substances | - Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components.[8]- Employ a more selective extraction method, such as a two-step LLE followed by SPE, to obtain a cleaner extract.[1] |
| Inappropriate Ionization Source | - For LC-MS/MS analysis, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for vitamin D metabolites.[8] |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure all samples and standards are treated identically throughout the extraction process.- Use an automated liquid handler for precise and repeatable pipetting, especially for small volumes.[15] |
| Variable Extraction Efficiency | - Use an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for variations in extraction recovery and matrix effects.[10][16] |
| Emulsion Formation in LLE | - Centrifuge the sample at a higher speed or for a longer duration to break the emulsion.- Add salt to the aqueous phase to increase its polarity and facilitate phase separation.[13] |
Quantitative Data Summary
The following tables summarize the performance of different extraction methods for key vitamin D metabolites.
Table 1: Recovery Rates of Vitamin D Metabolites by Extraction Method
| Metabolite | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| 25-hydroxyvitamin D3 | 33% - 55% | ~72%[5] | 55% - 85%[10][17] | >85%[3] |
| 25-hydroxyvitamin D2 | Highly variable | - | 55% - 85%[10] | >85%[3] |
| 1,25-dihydroxyvitamin D3 | - | - | 55% - 85%[10][17] | 66%[18] |
| 24,25-dihydroxyvitamin D3 | - | - | 55% - 85%[10][17] | - |
Table 2: Limits of Quantification (LOQ) by Extraction Method
| Metabolite | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| 25-hydroxyvitamin D3 | - | 10 nmol/L[16] | 10-20 pg/mL[10][17] | 25 ng/mL[3] |
| 25-hydroxyvitamin D2 | - | 10 nmol/L[16] | 10-20 pg/mL[10][17] | 25 ng/mL[3] |
| 1,25-dihydroxyvitamin D3 | - | - | 10-20 pg/mL[10][17] | 5-320 pg/mL[18] |
Experimental Protocols & Workflows
Protein Precipitation (PPT) Protocol
-
Sample Preparation : Spike 100 µL of plasma with an internal standard.
-
Precipitation : Add 300 µL of acetonitrile containing 1% formic acid.
-
Mixing : Vortex the mixture thoroughly.
-
Centrifugation : Centrifuge to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant for analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation : Spike plasma with an internal standard.
-
Denaturation : Add an organic solvent like acetonitrile to denature proteins.[16]
-
Extraction : Add an immiscible extraction solvent such as heptane (B126788) or hexane.[2][16]
-
Mixing : Vortex vigorously to ensure thorough mixing of the two phases.
-
Phase Separation : Centrifuge to separate the aqueous and organic layers.
-
Collection : Transfer the organic layer containing the analytes to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]
-
Reconstitution : Reconstitute the dried extract in a suitable solvent for analysis.[3]
Solid-Phase Extraction (SPE) Protocol
-
Protein Precipitation : Precipitate proteins from the plasma sample as described in the PPT protocol.[17]
-
Cartridge Conditioning : Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading : Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing : Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.[1]
-
Elution : Elute the vitamin D metabolites with a stronger organic solvent (e.g., methanol or ethyl acetate).[1]
-
Evaporation and Reconstitution : Evaporate the eluate and reconstitute for analysis.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for troubleshooting common extraction issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem-agilent.com [chem-agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. High-Throughput Serum 25-Hydroxy Vitamin D Testing with Automated Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. data.biotage.co.jp [data.biotage.co.jp]
Stability issues of 20-hydroxyvitamin D3 in solution
Welcome to the technical support center for 20-hydroxyvitamin D3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, similar to other vitamin D analogs, is primarily affected by several factors:
-
Light: Exposure to ultraviolet (UV) light can cause isomerization and degradation of the molecule.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation.[2][3][4]
-
pH: this compound is more stable in neutral to slightly alkaline conditions and is unstable in acidic environments.[1][5][6]
-
Oxygen: The presence of oxygen can lead to oxidation and degradation of the compound.[1]
-
Solvent: The choice of solvent can significantly impact stability. Organic solvents like ethanol (B145695) and DMSO generally offer better stability than aqueous solutions.[1][7]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[8] For short-term storage, refrigeration at 2-8°C is acceptable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1][2]
-
Atmosphere: For solutions in organic solvents, it is good practice to purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[7]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of vitamin D analogs for more than one day due to their limited stability.[7] If aqueous solutions are necessary, they should be prepared fresh before use.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound is a lipophilic molecule and is soluble in various organic solvents. The recommended solvents are:
-
Ethanol: Offers good solubility and is a common solvent for vitamin D analogs.[7][9][10]
-
Dimethyl Sulfoxide (DMSO): Another suitable solvent that provides good solubility.[7][9]
-
Dimethylformamide (DMF): Can also be used to prepare stock solutions.[7]
It is sparingly soluble in aqueous solutions. To prepare aqueous working solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent (e.g., ethanol) and then dilute it with the aqueous buffer of choice.[11]
Q4: Can I use aqueous buffers to prepare my this compound working solutions?
A4: While you can prepare working solutions in aqueous buffers for immediate use in experiments, their stability is limited. Vitamin D3 and its analogs are known to be unstable in aqueous media, especially at acidic pH.[1][12] If you must use an aqueous buffer, ensure it has a pH above 5 for better stability and use the solution as quickly as possible.[1] It is advisable to prepare these solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C and protected from light. 2. Check Solvent: Confirm that an appropriate organic solvent was used for the stock solution. 3. Prepare Fresh Working Solutions: If using aqueous buffers, prepare fresh dilutions for each experiment. 4. Minimize Light Exposure: During experiments, protect solutions from direct light. 5. Control Temperature: Avoid exposing solutions to high temperatures. |
| Precipitate forms when diluting the stock solution in an aqueous buffer. | The concentration of the organic solvent in the final aqueous solution is too high, or the final concentration of this compound exceeds its aqueous solubility. | 1. Decrease Organic Solvent Volume: Use a more concentrated stock solution to minimize the volume of organic solvent added to the aqueous buffer. 2. Increase Final Volume: Dilute to a larger final volume to keep the compound in solution. 3. Gentle Warming/Sonication: Gentle warming or brief sonication might help to redissolve the precipitate, but be cautious of potential degradation with heat. |
| Unexpected peaks appear in HPLC/LC-MS analysis. | Degradation products of this compound have formed. | 1. Analyze a Freshly Prepared Sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard to identify degradation peaks. 2. Review Handling Procedures: Assess all steps from solution preparation to analysis for potential exposure to light, heat, or inappropriate pH. 3. Use Stabilizers: For aqueous solutions, consider the addition of antioxidants like ascorbic acid or EDTA, though their compatibility with the specific assay must be verified.[1] |
Data Presentation
The following tables summarize the stability of vitamin D3 in various conditions, which can be used as a proxy for estimating the stability of this compound due to their structural similarity.
Table 1: Stability of Vitamin D3 in Different Solvents at 25°C [1]
| Solvent | Stability |
| Ethanol | More Stable |
| Methanol | More Stable |
| Methanol/Ethanol (50:50, v/v) | More Stable |
| Isopropanol | More Stable |
| Propylene Glycol | More Stable |
| Distilled Water | Less Stable |
Table 2: Effect of Temperature on Vitamin D3 Stability in Aqueous Solution [3]
| Temperature | Average Daily Reduction (%) |
| 25°C | 2.11 |
| 40°C | 13.8 |
Table 3: Effect of pH on Vitamin D3 Stability in Aqueous Solution at 25°C [1]
| pH | Stability |
| 1-4 | Very Unstable |
| 5-8 | More Stable |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution using HPLC-UV
This protocol is adapted from established methods for vitamin D3 analysis.[1][13]
1. Objective: To assess the stability of this compound in a specific solvent under defined conditions (e.g., temperature, light exposure).
2. Materials:
-
This compound standard
-
HPLC-grade solvent (e.g., ethanol, DMSO)
-
Aqueous buffer (if testing aqueous stability)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[13]
-
Amber vials
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Dilute the stock solution with the test solvent (or buffer) to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Storage Conditions: Aliquot the working solution into amber vials. Expose the vials to the desired storage conditions (e.g., 25°C in the dark, 40°C in the dark, 25°C with light exposure). Include a control sample stored at -20°C in the dark.
-
Time Points: Analyze the samples at predefined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis:
-
Mobile Phase: A mixture of methanol, acetonitrile (B52724), and water (e.g., 70:25:5 v/v/v) is a common mobile phase for vitamin D analysis.[13]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 265 nm.[1]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol provides a general framework for the sensitive quantification of this compound, adapted from methods for other vitamin D metabolites.[14][15][16]
1. Objective: To accurately quantify the concentration of this compound in a sample matrix.
2. Materials:
-
This compound standard
-
Internal standard (e.g., deuterated this compound, if available, or a related deuterated vitamin D metabolite)
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source
-
Reversed-phase C8 or C18 column
-
Solvents for extraction (e.g., hexane, ethyl acetate) and mobile phase (e.g., methanol, acetonitrile, water with formic acid or ammonium (B1175870) acetate)
3. Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the sample, add the internal standard.
-
Add a protein precipitation agent if required (e.g., acetonitrile or methanol).
-
Add an extraction solvent (e.g., 500 µL of hexane:ethyl acetate (B1210297) 9:1 v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient of water and methanol/acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Positive ion mode is typically used for vitamin D metabolites.
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for both this compound and the internal standard. This will involve selecting the appropriate precursor ion and product ion for each compound.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound genomic signaling pathway via the VDR.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. comprehensive-stability-study-of-vitamin-d3-in-aqueous-solutions-and-liquid-commercial-products - Ask this paper | Bohrium [bohrium.com]
- 13. oatext.com [oatext.com]
- 14. scispace.com [scispace.com]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
Troubleshooting low yields in enzymatic production of 20(OH)D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic production of 20-hydroxyvitamin D3 (20(OH)D3).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Enzyme-Related Issues
Question 1: My reaction has a very low or no yield of 20(OH)D3. How can I be sure my CYP11A1 enzyme is active?
Answer: Several factors can affect the activity of the cytochrome P450 CYP11A1 enzyme. Here are some troubleshooting steps to assess and ensure enzyme functionality:
-
Enzyme Integrity: Verify the integrity of your purified CYP11A1 enzyme. Run an SDS-PAGE gel to confirm its molecular weight and purity. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Positive Control: Perform a positive control reaction using cholesterol as the substrate. CYP11A1 is the classical cholesterol side-chain cleavage enzyme and is generally more efficient with cholesterol than with vitamin D3.[1][2] If you observe the production of pregnenolone (B344588) from cholesterol, it confirms your enzyme is active.
-
Cofactor Availability: Ensure the presence and optimal concentration of all necessary cofactors for the CYP11A1 system. This includes a P450 reductase (adrenodoxin reductase) and an iron-sulfur protein (adrenodoxin), as well as NADPH. The absence or degradation of any of these components will halt the reaction.
-
Enzyme Concentration: The concentration of the enzyme in the reaction mixture is critical. If the concentration is too low, the conversion rate will be minimal. Refer to established protocols for recommended enzyme concentrations.
Question 2: Could something in my reaction be inhibiting the CYP11A1 enzyme?
Answer: Yes, enzyme inhibition is a common cause of low product yield. Consider the following potential inhibitors:
-
Known Inhibitors: Several compounds are known to inhibit CYP11A1 activity. These include antifungal agents like ketoconazole (B1673606) and the anticonvulsant aminoglutethimide.[3] Ensure that no such compounds are present, even in trace amounts, in your reaction mixture.
-
Product Inhibition: While not extensively documented for 20(OH)D3 itself, some cytochrome P450 enzymes can be inhibited by their products. To test for this, you can run a time-course experiment. If the reaction rate decreases significantly over time, it could indicate product inhibition.
-
Substrate Analogs: The presence of other steroidal molecules that can bind to the active site of CYP11A1 but are not converted to product can act as competitive inhibitors. Ensure the purity of your vitamin D3 substrate.
Substrate-Related Issues
Question 3: My enzyme seems active, but the yield of 20(OH)D3 is still low. Could the issue be with my vitamin D3 substrate?
Answer: Substrate-related problems are another frequent cause of poor yields. Here's what to check:
-
Substrate Solubility: Vitamin D3 is a highly lipophilic molecule with poor aqueous solubility. If the substrate is not properly solubilized and accessible to the enzyme, the reaction rate will be severely limited. The use of cyclodextrins or phospholipids (B1166683) can help to improve the solubility and presentation of vitamin D3 to the enzyme.[4]
-
Substrate Purity: Verify the purity of your vitamin D3 stock. Impurities can interfere with the reaction or even inhibit the enzyme.
-
Substrate Concentration: While a higher substrate concentration might seem beneficial, very high concentrations of lipophilic substrates can lead to aggregation, reducing their availability. It's important to determine the optimal substrate concentration through titration experiments.
Reaction Condition-Related Issues
Question 4: I've checked my enzyme and substrate, but my yields are inconsistent. What reaction conditions should I optimize?
Answer: Optimizing reaction conditions is crucial for maximizing product yield. Pay close attention to the following parameters:
-
pH and Temperature: Like all enzymes, CYP11A1 has an optimal pH and temperature range for activity. Deviations from these optima can lead to a significant loss of function. For most cytochrome P450 enzymes, a pH between 7.0 and 7.5 and a temperature around 37°C are good starting points.
-
Incubation Time: The reaction needs sufficient time to proceed to completion. A time-course experiment will help you determine the optimal incubation time for your specific setup.
-
Oxygen Availability: As a monooxygenase, CYP11A1 requires molecular oxygen. Ensure adequate aeration of your reaction mixture, especially for larger-scale reactions.
-
Redox Partner Stoichiometry: The molar ratio of CYP11A1 to its redox partners (adrenodoxin and adrenodoxin (B1173346) reductase) is critical for efficient electron transfer. An imbalance can limit the overall reaction rate.
Quantitative Data Summary
For reproducible and high-yield production of 20(OH)D3, it is essential to control the reaction parameters. The following table summarizes key quantitative data from literature for setting up the enzymatic reaction.
| Parameter | Recommended Value/Range | Notes |
| Enzyme System | ||
| CYP11A1 Concentration | 0.5 - 2 µM | Optimal concentration may vary based on enzyme purity and specific activity. |
| Adrenodoxin Concentration | 5 - 10 µM | Should be in molar excess to CYP11A1. |
| Adrenodoxin Reductase Conc. | 0.5 - 1 µM | A 1:1 or 1:2 ratio with CYP11A1 is common. |
| Substrate | ||
| Vitamin D3 Concentration | 50 - 200 µM | Higher concentrations may require enhanced solubilization methods. |
| Solubilizing Agent | 2-hydroxypropyl-β-cyclodextrin or Phospholipid Vesicles | Essential for making the lipophilic vitamin D3 available to the enzyme. |
| Reaction Conditions | ||
| pH | 7.2 - 7.5 | Use a stable buffer system like HEPES or phosphate (B84403) buffer. |
| Temperature | 37 °C | Maintain a constant temperature throughout the incubation. |
| NADPH Concentration | 0.5 - 2 mM | Should be in large excess as it is consumed during the reaction. |
| Incubation Time | 1 - 4 hours | Monitor product formation over time to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: Standard Enzymatic Synthesis of 20(OH)D3
This protocol provides a starting point for the enzymatic synthesis of 20(OH)D3 using a reconstituted CYP11A1 system.
Materials:
-
Purified recombinant CYP11A1
-
Purified recombinant adrenodoxin
-
Purified recombinant adrenodoxin reductase
-
Vitamin D3
-
2-hydroxypropyl-β-cyclodextrin
-
HEPES buffer (pH 7.4)
-
NADPH
-
Dichloromethane (for extraction)
-
HPLC system for analysis
Procedure:
-
Prepare Substrate Stock: Dissolve Vitamin D3 in 45% 2-hydroxypropyl-β-cyclodextrin to a final concentration of 10 mM.
-
Prepare Reaction Buffer: Prepare a buffer solution containing 20 mM HEPES (pH 7.4), 100 mM NaCl, and 0.1 mM EDTA.
-
Assemble Reaction Mixture: In a suitable reaction vessel, combine the following components in the specified final concentrations:
-
CYP11A1: 2 µM
-
Adrenodoxin: 10 µM
-
Adrenodoxin Reductase: 0.3 µM
-
Glucose-6-phosphate: 2 mM (for NADPH regeneration system, optional)
-
Glucose-6-phosphate dehydrogenase: 2 U/ml (for NADPH regeneration system, optional)
-
Vitamin D3 stock: to a final concentration of 200 µM
-
-
Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 50 µM.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 1-4 hours.
-
Stop Reaction and Extract: Stop the reaction by adding an equal volume of ice-cold dichloromethane. Vortex vigorously to extract the lipids.
-
Analyze Products: Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.
Protocol 2: Troubleshooting with a Positive Control (Cholesterol)
This protocol is designed to test the activity of the CYP11A1 enzyme using its primary substrate, cholesterol.
Materials:
-
Same as Protocol 1, but with Cholesterol instead of Vitamin D3.
Procedure:
-
Follow the same steps as in Protocol 1, but substitute Vitamin D3 with cholesterol at a similar concentration.
-
Analyze the reaction products by HPLC or GC-MS for the presence of pregnenolone.
-
The successful conversion of cholesterol to pregnenolone confirms the activity of your CYP11A1 enzyme and its redox partners.
Visualizations
Enzymatic Pathway of 20(OH)D3 Production
Caption: The enzymatic conversion of Vitamin D3 to 20(OH)D3 by CYP11A1.
Troubleshooting Workflow for Low 20(OH)D3 Yield
Caption: A logical workflow for troubleshooting low yields of 20(OH)D3.
Logical Relationship of Reaction Components
Caption: Inter-relationships of components in the 20(OH)D3 synthesis reaction.
References
- 1. Novel activities of CYP11A1 and their potential physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP11A1 Upregulation Leads to Trophoblast Oxidative Stress and Fetal Neurodevelopmental Toxicity That can be Rescued by Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Optimization for Separating Critical Pairs of Vitamin D Metabolites
Welcome to the technical support center for the analysis of vitamin D metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to troubleshoot common issues encountered during the separation of critical pairs of vitamin D metabolites, such as epimers and isobars.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of vitamin D metabolites, particularly epimers, so challenging?
A1: The primary challenge lies in the structural similarity of vitamin D metabolites. Critical pairs, such as 3-epi-25-hydroxyvitamin D3 (3-epi-25OHD3) and 25-hydroxyvitamin D3 (25OHD3), are epimers, meaning they differ only in the stereochemistry at one carbon atom. Consequently, they are isobaric, possessing the same mass-to-charge ratio (m/z), which makes them indistinguishable by mass spectrometry (MS) alone.[1] Therefore, effective chromatographic separation is essential for their accurate quantification.[1][2]
Q2: What are the limitations of traditional reversed-phase columns like C18 for this separation?
A2: Traditional C18 columns often fail to provide adequate resolution for critical pairs of vitamin D metabolites, especially the C3-epimers. This co-elution can lead to an overestimation of the primary metabolite's concentration, as the epimers have been shown to have lower bioactivity.
Q3: What alternative column chemistries are recommended for separating vitamin D epimers?
A3: To achieve better separation, columns with alternative selectivities are recommended. Pentafluorophenyl (F5), cyano (CN), and phenyl-hexyl stationary phases have demonstrated improved resolution of vitamin D epimers and other critical pairs. Cholesterol-based columns have also been shown to provide excellent baseline separation of vitamin D metabolites and their epimers.
Q4: What is the purpose of derivatization in vitamin D analysis?
A4: Derivatization is a chemical modification of the analytes prior to LC-MS/MS analysis. For vitamin D metabolites, particularly those at low concentrations like 1α,25-dihydroxyvitamin D, derivatization can significantly enhance ionization efficiency and, consequently, the sensitivity of the assay. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 2-nitrosopyridine (B1345732) are used for this purpose.
Q5: What are common sources of interference in vitamin D LC-MS/MS assays?
A5: Interferences can arise from several sources. Endogenous isobaric compounds, such as 7α-hydroxy-4-cholesten-3-one (7αC4), can co-elute and interfere with the quantification of 25OHD3. Additionally, matrix components from biological samples, like phospholipids, can cause ion suppression in the mass spectrometer, leading to reduced sensitivity and inaccurate results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of vitamin D metabolites.
Problem 1: Poor or no separation of C3-epimers (e.g., 25OHD3 and 3-epi-25OHD3).
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | Switch from a standard C18 column to a column with alternative selectivity, such as a Pentafluorophenyl (F5), Cyano (CN), or cholesterol-based stationary phase. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. Experiment with different organic modifiers (e.g., methanol (B129727), acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) formate). A gradient elution program may be necessary to achieve separation. |
| Inadequate Method Parameters | Adjust the flow rate and column temperature. Lower flow rates and optimized temperatures can improve resolution. |
Problem 2: Low signal intensity or poor sensitivity for target analytes.
| Possible Cause | Suggested Solution |
| Ion Suppression from Matrix Effects | Implement a more rigorous sample preparation method to remove interfering substances. Techniques like supported liquid extraction (SLE) or phospholipid removal plates can be more effective than simple protein precipitation. |
| Inefficient Ionization | For low-abundance metabolites (e.g., 1α,25(OH)2D3), consider chemical derivatization with reagents like PTAD or 2-nitrosopyridine to enhance the MS signal. |
| Suboptimal MS Source Conditions | Optimize mass spectrometer source parameters, including capillary voltage and desolvation temperature, for the specific analytes. |
Problem 3: Inaccurate quantification and poor reproducibility.
| Possible Cause | Suggested Solution |
| Co-elution with Isobaric Interferences | In addition to epimers, other isobars may be interfering. Ensure the chromatographic method separates the target analytes from known interferences like 7αC4. A high-resolution mass spectrometer can also aid in differentiating analytes from interferences. |
| Ineffective Sample Cleanup | Residual matrix components can lead to variability. Evaluate different sample preparation techniques, such as solid-phase extraction (SPE) or a combination of liquid-liquid extraction (LLE) and SPE, for cleaner extracts. |
| Analyte Degradation | Vitamin D metabolites can be sensitive to light and temperature. Protect samples from light and use amber vials. Ensure proper storage conditions are maintained throughout the analytical process. |
Experimental Protocols & Data
Table 1: Comparison of Column Chemistries for Epimer Separation
| Stationary Phase | Key Advantages | Typical Mobile Phase | Reference |
| Pentafluorophenyl (F5) | Provides unique selectivity for resolving isobaric compounds. | Gradient of water and methanol/acetonitrile with formic acid or ammonium formate. | |
| Cyano (CN) | Better resolution for 25OHD3 and its epimers compared to C18. | Isocratic or gradient elution with methanol or acetonitrile-based mobile phases. | |
| Cholesterol | Achieves baseline separation of D2/D3 metabolites and their C3-epimers. | Isocratic 100% methanol or a gradient with water/methanol. |
Table 2: Overview of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Reference |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., acetonitrile). | Simple and fast. | Does not effectively remove phospholipids, leading to potential ion suppression. | |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and require larger solvent volumes. | |
| Solid-Phase Extraction (SPE) | Analyte isolation based on affinity for a solid sorbent. | Can effectively remove lipids and other interferences. | Requires method development and can be multi-stepped. | |
| Supported Liquid Extraction (SLE) | A form of LLE where the aqueous sample is coated on a diatomaceous earth support. | High analyte recovery, clean extracts, and reduced sample preparation time. | May require specific elution solvents. | |
| Phospholipid Removal Plates | Employs a specific sorbent to selectively remove phospholipids. | Efficiently reduces ion suppression, improving method reproducibility and accuracy. | Higher cost compared to simpler methods. |
Detailed Methodology: LC-MS/MS Method for Separation of 25OHD3 and 3-epi-25OHD3
This protocol is a representative method for achieving the separation of 25-hydroxyvitamin D3 and its C3-epimer.
1. Sample Preparation (using Supported Liquid Extraction):
-
To 100 µL of serum, add an internal standard solution.
-
Perform a liquid-liquid extraction or use a supported liquid extraction plate for cleanup.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: A column with proven selectivity for epimers, such as a Raptor FluoroPhenyl or Ascentis Express F5 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Implement a gradient elution to achieve separation (specifics will depend on the column and system).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizations
Caption: A typical experimental workflow for the analysis of vitamin D metabolites.
Caption: A decision tree for troubleshooting poor epimer separation.
References
How to avoid epimerization during chemical synthesis of 20(OH)D3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 20-hydroxyvitamin D3 (20(OH)D3). The focus is on preventing epimerization at the C-20 position to ensure the synthesis of the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of 20(OH)D3 synthesis, and why is it a concern?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. For 20(OH)D3, the critical stereocenter is at the C-20 position, which bears a hydroxyl group. This results in two possible epimers: 20S-(OH)D3 and 20R-(OH)D3. The naturally occurring and biologically active form is predominantly the 20S-epimer[1][2]. The 20R epimer is considered non-naturally occurring and may exhibit different biological activities[2]. Therefore, controlling the stereochemistry at C-20 is crucial for synthesizing the biologically relevant and potent molecule.
Q2: Which stereoisomer of 20(OH)D3 is typically the target of chemical synthesis?
A2: The primary target is the 20S-epimer, 20S-(OH)D3. This is because it is the form produced by the action of the enzyme cytochrome P450scc (CYP11A1) in the body and has been shown to have potent anti-proliferative and pro-differentiation activities[1][3].
Q3: What is the primary strategy to obtain the desired 20S-epimer and avoid the 20R-epimer?
A3: The most effective strategy is to use a highly stereoselective synthesis route. The established method involves a Grignard reaction of a suitable Grignard reagent (like 4-methylpentylmagnesium bromide) with 7-dehydropregnenolone acetate (B1210297). This reaction is highly stereoselective, almost exclusively forming the 20S-hydroxy precursor. The stereoselectivity is attributed to the steric hindrance of the steroid's core, which favors the Grignard reagent attacking from the less hindered "back" side of the molecule.
Q4: How can I confirm the stereochemical purity of my synthesized 20(OH)D3?
A4: The stereochemical purity can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The 20R and 20S epimers have distinct retention times on HPLC and unique chemical shifts in their NMR spectra, particularly for the methyl group at C-21.
Troubleshooting Guide
Issue 1: My final product is a mixture of 20R and 20S epimers.
| Potential Cause | Troubleshooting Action |
| Non-stereoselective Grignard Reaction: While highly selective, suboptimal reaction conditions could potentially lead to the formation of the 20R epimer. | Ensure the Grignard reagent is freshly prepared and the reaction is carried out at the recommended temperature (e.g., 0°C to room temperature). Use an appropriate solvent like THF. |
| Epimerization during Workup or Purification: Although the C-20 tertiary alcohol is relatively stable, harsh acidic or basic conditions during subsequent steps could potentially lead to epimerization. Vitamin D3 is known to be unstable in acidic conditions (pH < 5). | Maintain a neutral or slightly basic pH during aqueous workup steps. Avoid strong acids or bases during purification. Use purification methods like flash chromatography with neutral stationary phases. |
| Incorrect Starting Material: The stereochemistry of the starting material will dictate the final product's stereochemistry. | Verify the identity and purity of the starting 7-dehydropregnenolone acetate. |
Issue 2: I am unsure how to differentiate between the 20R and 20S epimers in my analytical data.
| Analytical Technique | Guidance |
| HPLC | The two epimers have slightly different retention times. For example, under certain conditions, 20R(OH)D3 has a retention time of 12.3 minutes, while 20S(OH)D3 elutes at 12.2 minutes. The precursor, 20R(OH)-7DHC, has a retention time of 16.0 minutes, and the 20S counterpart elutes earlier at 13.8 minutes. |
| ¹H NMR | The chemical shift of the C-21 methyl group is a key indicator. In the pregnane (B1235032) series, the ¹H NMR chemical shift for the 21-Me in 20S-OH isomers is downfield relative to the 20R-OH isomers. |
Data Presentation
Table 1: Comparative HPLC Retention Times for 20(OH)D3 Epimers and their Precursors
| Compound | Stereoisomer | Retention Time (min) |
| 20(OH)-7DHC | 20S | 13.8 |
| 20R | 16.0 | |
| 20(OH)D3 | 20S | 12.2 |
| 20R | 12.3 | |
| Note: HPLC conditions can influence retention times. The values presented are for comparative purposes based on a specific study. |
Experimental Protocols
1. Stereoselective Synthesis of 20S-(OH)-7DHC via Grignard Reaction
This protocol is based on the synthesis described in the literature.
-
Preparation of Grignard Reagent:
-
To a flask containing magnesium turnings, add a crystal of iodine and gently heat under vacuum.
-
Add a solution of 4-methylpentyl bromide in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining 4-methylpentyl bromide solution and reflux the mixture until the magnesium is consumed.
-
-
Grignard Reaction:
-
Cool the freshly prepared Grignard reagent to 0°C.
-
Add a solution of 7-dehydropregnenolone acetate in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 20S-(OH)-7DHC.
-
2. Analysis of 20(OH)D3 Epimers by HPLC
This protocol provides a general guideline for the separation of 20(OH)D3 epimers.
-
Instrumentation: An HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water can be used as the mobile phase. The exact ratio may need to be optimized for your specific column and system.
-
Detection: Monitor the elution profile at a wavelength of 265 nm.
-
Procedure:
-
Dissolve a small sample of the synthesized 20(OH)D3 in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Run the analysis using an isocratic or gradient elution method.
-
Compare the retention times of the peaks in your sample to those of known standards for 20S(OH)D3 and 20R(OH)D3 if available.
-
Visualizations
Caption: Logical workflow for avoiding C-20 epimerization in 20(OH)D3 synthesis.
Caption: Troubleshooting flowchart for addressing epimer formation in 20(OH)D3 synthesis.
References
- 1. Chemical synthesis of 20S-hydroxyvitamin D3, which shows anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Action of 20R-Hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of biologically active 20S-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Vitamin D Metabolites
Welcome to the technical support center for the enzymatic synthesis of vitamin D metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in the enzymatic synthesis of vitamin D metabolites?
A1: Contamination in enzymatic synthesis can arise from several sources:
-
Reaction Byproducts: The enzymatic process itself can lead to the formation of structurally similar but biologically inactive or undesired isomers, such as tachysterol (B196371) and lumisterol.[1][2] Additionally, over-hydroxylation can result in metabolites like 1,24,25-trihydroxyvitamin D3.[2]
-
Unreacted Precursors: Incomplete conversion of the starting material, such as 7-dehydrocholesterol (B119134) or vitamin D3, can lead to its presence in the final product.[2][3]
-
Solvent and Reagent Residues: Solvents used for extraction and purification (e.g., hexane, acetonitrile, ethanol) and reagents like maleic anhydride (B1165640) (used to remove tachysterol) can contaminate the final product if not adequately removed.
-
Enzyme-Related Impurities: The enzyme preparation itself may contain impurities or lead to the formation of unexpected byproducts. The stability of the enzyme and the presence of cofactors can influence the reaction's specificity.
-
Degradation Products: Vitamin D and its metabolites are sensitive to light, heat, and oxygen. Improper handling and storage can lead to the formation of degradation products.
Q2: My final product shows low purity. How can I identify the specific contaminants?
A2: A multi-step approach is recommended for contaminant identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for separating and quantifying vitamin D metabolites and their related impurities. Comparing the chromatogram of your sample to that of a known standard can reveal the presence of contaminants.
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity. It can unambiguously identify molecules based on their mass-to-charge ratio, making it excellent for distinguishing between structurally similar isomers and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or uncharacterized impurities, NMR can provide detailed structural information.
Q3: I suspect the presence of isomeric byproducts. How can I confirm this and remove them?
A3: Isomeric byproducts like pre-vitamin D3, trans-vitamin D3, and tachysterol can be challenging to separate due to their similar properties.
-
Identification: RP-HPLC with a C18 column can achieve good resolution of these isomers. Their UV λmax values can also help in preliminary identification (e.g., Vitamin D3 and pre-vitamin D3 at ~265 nm, trans-vitamin D3 at ~275 nm, and tachysterol at ~279 nm). LC-MS provides definitive identification.
-
Removal: Purification is typically achieved through chromatographic techniques. Stepwise elution from silica (B1680970) cartridges or columns can effectively separate different metabolites and isomers. For high-purity requirements, preparative HPLC is often necessary.
Q4: How can I minimize the formation of byproducts during the enzymatic reaction?
A4: Optimizing reaction conditions is crucial:
-
Enzyme Concentration: Using an optimal concentration of the enzyme can improve specificity and yield.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or the formation of side products.
-
Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal endpoint before significant byproduct formation occurs. Temperature control is also critical, as some isomerizations are thermally driven.
-
pH and Buffer Conditions: The pH of the reaction medium can significantly impact enzyme activity and stability.
-
Cofactor Availability: Ensure that any necessary cofactors (e.g., for P450 enzymes) are present in appropriate concentrations.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the synthesis and purification of vitamin D metabolites.
Guide 1: Low Yield of Target Metabolite
If you are experiencing a lower-than-expected yield of your desired vitamin D metabolite, follow these steps to diagnose and resolve the issue.
`dot graph Low_Yield_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Low Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckEnzyme [label="Step 1: Verify Enzyme Activity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Step 2: Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Step 3: Analyze Substrate Purity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurification [label="Step 4: Evaluate Purification Protocol", fillcolor="#FBBC05", fontcolor="#202124"];
EnzymeInactive [label="Enzyme inactive or inhibited?\n- Procure new enzyme\n- Check for inhibitors", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionsSuboptimal [label="Conditions suboptimal?\n- Adjust pH, temp, time\n- Titrate cofactors", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; SubstrateImpure [label="Substrate impure?\n- Purify starting material\n- Use higher grade substrate", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; PurificationLoss [label="Product lost during purification?\n- Optimize elution gradients\n- Check recovery at each step", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
Resolved [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckEnzyme; CheckEnzyme -> EnzymeInactive [label="Yes"]; CheckEnzyme -> CheckConditions [label="No"]; CheckConditions -> ConditionsSuboptimal [label="Yes"]; CheckConditions -> CheckPurity [label="No"]; CheckPurity -> SubstrateImpure [label="Yes"]; CheckPurity -> CheckPurification [label="No"]; CheckPurification -> PurificationLoss [label="Yes"];
EnzymeInactive -> Resolved; ConditionsSuboptimal -> Resolved; SubstrateImpure -> Resolved; PurificationLoss -> Resolved; CheckPurification -> Resolved [label="No, process is optimal"]; } ` Caption: Troubleshooting workflow for low product yield.
Guide 2: Unexpected Peaks in HPLC/LC-MS Analysis
The appearance of unexpected peaks in your analytical run indicates the presence of contaminants. This guide helps in identifying and eliminating them.
`dot graph Unexpected_Peaks_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Unexpected Peaks Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IdentifyPeak [label="Step 1: Characterize Unknown Peak(s)\n- Analyze with LC-MS/MS\n- Compare retention time to known impurities", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsIsomer [label="Is it an isomer\n(e.g., tachysterol)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsPrecursor [label="Is it an unreacted\nprecursor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsSolvent [label="Is it a solvent or\nreagent artifact?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
OptimizeChromatography [label="Action: Refine Purification\n- Adjust HPLC gradient\n- Use different stationary phase", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeReaction [label="Action: Drive Reaction to Completion\n- Increase reaction time\n- Add more enzyme", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; ImproveWorkup [label="Action: Improve Post-Reaction Workup\n- Ensure complete solvent evaporation\n- Run blank samples", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
Resolved [label="Clean Chromatogram", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> IdentifyPeak; IdentifyPeak -> IsIsomer; IsIsomer -> OptimizeChromatography [label="Yes"]; IsIsomer -> IsPrecursor [label="No"]; IsPrecursor -> OptimizeReaction [label="Yes"]; IsPrecursor -> IsSolvent [label="No"]; IsSolvent -> ImproveWorkup [label="Yes"];
OptimizeChromatography -> Resolved; OptimizeReaction -> Resolved; ImproveWorkup -> Resolved; IsSolvent -> Resolved [label="No, unknown source"]; } ` Caption: Troubleshooting workflow for unexpected analytical peaks.
Data & Protocols
Quantitative Data Summary
The following tables summarize typical quantitative data related to the analysis and purification of vitamin D metabolites.
Table 1: HPLC-Based Quantification of Vitamin D3 and Related Substances
| Compound | Retention Time (min) | UV λmax (nm) | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) |
|---|---|---|---|---|
| Pre-vitamin D3 | Varies | 265 | 0.1 | 0.3 |
| Vitamin D3 | Varies | 265 | 0.1 | 0.3 |
| trans-vitamin D3 | Varies | 275 | N/A | N/A |
| Tachysterol3 | Varies | 279 | N/A | N/A |
Data adapted from a study on RP-HPLC methods for determining related substances of vitamin D3. Retention times vary based on specific column and mobile phase conditions.
Table 2: Recovery and Precision of Vitamin D Metabolite Analysis
| Metabolite | Recovery Range (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Analytical Range (ng/mL) |
|---|---|---|---|---|
| 25(OH)D3 | 71 - 93 | < 7% | < 7% | 2.5 - 75 |
| 1,25(OH)2D3 | 71 - 93 | < 7% | < 7% | N/A (LOD 10 pg/mL) |
| 24,25(OH)2D3 | 71 - 93 | < 7% | < 7% | N/A |
Data from an HPLC-MS/MS validation study. CV = Coefficient of Variation. LOD = Limit of Detection.
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol outlines a common procedure for preparing a reaction mixture for analysis to identify contaminants.
-
Sample Quenching: Stop the enzymatic reaction by adding 2 volumes of a cold ethanol:acetonitrile mixture (2:1 v/v).
-
Protein Precipitation: Centrifuge the quenched mixture to pellet the precipitated enzyme and other proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of the mobile phase or a suitable solvent mixture (e.g., methanol/phosphate buffer).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: The sample is now ready for injection into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) for Product Purification
This protocol provides a general method for purifying vitamin D metabolites from a crude reaction mixture using silica cartridges.
-
Sample Preparation: After stopping the reaction, perform a liquid-liquid extraction (LLE) using a suitable solvent like diethyl ether or a hexane:ethyl acetate (B1210297) mixture. Evaporate the organic layer to dryness.
-
Reconstitution: Reconstitute the dried extract in a non-polar solvent such as hexane.
-
Column Equilibration: Condition a silica SPE cartridge (e.g., SEP-PAK) with hexane.
-
Sample Loading: Apply the reconstituted sample to the conditioned cartridge.
-
Stepwise Elution: Elute different fractions using a stepwise gradient of increasing polarity. An example elution profile is:
-
Fraction 1 (Neutral Lipids): 100% Hexane
-
Fraction 2 (Vitamin D3): 1% Isopropanol in Hexane
-
Fraction 3 (25-OH-D3): 3% Isopropanol in Hexane
-
Fraction 4 (24,25-(OH)2D3): 12.5% Ethanol in Dichloromethane
-
Fraction 5 (1,25-(OH)2D3): 50% Ethanol in Toluene
-
-
Fraction Analysis: Analyze each fraction using HPLC or LC-MS to determine which contains the target metabolite in its purest form.
-
Solvent Removal: Evaporate the solvent from the desired fraction(s) to obtain the purified product.
References
- 1. Structural diversification of vitamin D using microbial biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN1445215A - Photochemical synthesis of vitamin D3Method (2) - Google Patents [patents.google.com]
Technical Support Center: Refining Purification Protocols for Synthetic 20S-(OH)D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 20S-hydroxyvitamin D3 (20S-(OH)D3).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of 20S-(OH)D3.
Q1: My final product purity is low after preparative HPLC. What are the likely causes and solutions?
A1: Low purity of 20S-(OH)D3 after preparative High-Performance Liquid Chromatography (HPLC) is a common issue, often stemming from the co-elution of structurally similar by-products generated during synthesis. The UVB irradiation step is a primary source of these impurities, producing isomers such as previtamin D3, lumisterol, and tachysterol, which can be challenging to separate.[1]
Troubleshooting Steps:
-
Optimize HPLC Conditions: Modify the mobile phase composition, gradient, or flow rate to improve the resolution between 20S-(OH)D3 and its isomers.
-
Column Selection: Ensure you are using a high-resolution preparative C18 column.[2] Consider columns with different stationary phase chemistries if co-elution persists.
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Sample Load: Overloading the preparative HPLC column can significantly decrease resolution. Reduce the amount of crude sample injected onto the column.
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Pre-purification: Employ a pre-purification step, such as flash chromatography on silica (B1680970) gel, to remove less polar impurities before the final HPLC step.[1]
Q2: I am observing significant degradation of my 20S-(OH)D3 sample during purification and storage. How can I minimize this?
A2: Vitamin D analogs, including 20S-(OH)D3, are susceptible to degradation from factors like light, oxygen, temperature, and pH.[3] Proper handling and storage are critical to maintain the integrity of the compound.
Preventative Measures:
-
Light Protection: Conduct all purification steps, including solvent evaporation and sample preparation, under amber or foil-wrapped glassware to protect from light.
-
Inert Atmosphere: When possible, work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Temperature Control: Store purified 20S-(OH)D3 at low temperatures, such as -70°C, to ensure long-term stability. For short-term storage of solutions, refrigeration at 4°C is recommended.
-
pH Management: Vitamin D3 is most stable at a pH above 5. Ensure that solvents and buffers used in the purification process are within a neutral to slightly acidic pH range.
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Solvent Purity: Use high-purity, degassed solvents for all chromatographic steps to minimize oxidative degradation.
Q3: The yield of 20S-(OH)D3 from my synthesis is very low. Where might I be losing my product?
A3: Low yields can result from incomplete reactions, side reactions, or losses during the purification process. The enzymatic production of 20S-(OH)D3 is often tedious and expensive, which is why chemical synthesis is pursued; however, this method also presents challenges.
Potential Areas for Yield Loss and Improvement:
-
Grignard Reaction: The reaction of 7-dehydropregnenolone acetate (B1210297) with a Grignard reagent to form the 20S-epimer is a critical step. Ensure the Grignard reagent is freshly prepared and the reaction is carried out under strictly anhydrous conditions to maximize conversion.
-
UVB Irradiation: The conversion of the 7-dehydrocholesterol (B119134) precursor to pre-vitamin D3 is light-dependent and requires careful optimization of the irradiation time and intensity to avoid the formation of unwanted by-products.
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Thermal Isomerization: Following UVB irradiation, a thermal isomerization step is necessary to convert pre-vitamin D3 to vitamin D3. Ensure this step is allowed to proceed to completion (typically over 3-4 days at room temperature in solution) before proceeding with purification.
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Extraction and Transfer Steps: Multiple extraction and solvent removal steps can lead to cumulative product loss. Minimize the number of transfers and ensure complete extraction from aqueous layers.
Data Presentation
Table 1: HPLC Purification Parameters for 20S-(OH)D3
| Parameter | Typical Value/Condition | Notes | Reference |
| Column | Preparative Reverse-Phase C18 | A C18 column is commonly used for the separation of vitamin D analogs. | |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water | Gradient elution is often employed to achieve optimal separation. | |
| Detection | UV Diode Array Detector | Monitoring at ~265 nm is typical for vitamin D compounds. A diode array detector allows for the identification of impurities based on their UV spectra. | |
| Purity Achieved | ≥ 97-99% | With optimized preparative HPLC, high purity can be achieved. |
Experimental Protocols
Protocol 1: General Purification of Synthetic 20S-(OH)D3
This protocol outlines a general procedure for the purification of 20S-(OH)D3 following its synthesis.
-
Crude Product Preparation: After the thermal isomerization step, the reaction mixture containing 20S-(OH)D3 and related isomers is concentrated under reduced pressure to yield a crude oil.
-
Flash Chromatography (Optional Pre-purification):
-
Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing 20S-(OH)D3.
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Combine the enriched fractions and evaporate the solvent.
-
-
Preparative Reverse-Phase HPLC:
-
Dissolve the partially purified product in the HPLC mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute the column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water).
-
Monitor the elution profile using a UV detector at approximately 265 nm.
-
Collect the fractions corresponding to the 20S-(OH)D3 peak.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the fractions with the desired purity (e.g., >97%).
-
Remove the HPLC solvent under a gentle stream of nitrogen or by lyophilization.
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Confirm the structure of the final product using NMR and mass spectrometry.
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Store the purified 20S-(OH)D3 at -70°C.
-
Mandatory Visualizations
Caption: Synthetic and purification workflow for 20S-(OH)D3.
Caption: Troubleshooting logic for low purity in HPLC purification.
References
- 1. Total synthesis of biologically active 20S-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of 20S-hydroxyvitamin D3, which shows anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products [mdpi.com]
- 4. US3665020A - Process for the preparation of crystalline vitamin d3 - Google Patents [patents.google.com]
Technical Support Center: Quantification of 20(OH)D3 in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the serum quantification of 20-hydroxyvitamin D3 (20(OH)D3). Our goal is to help you address challenges related to matrix effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of serum 20(OH)D3 quantification?
A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) analysis refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte, 20(OH)D3, by co-eluting compounds from the serum sample.[1][2] These interfering substances can include phospholipids, salts, and proteins that are endogenously present in the serum.[2] This interference can negatively impact the accuracy, precision, and sensitivity of your quantification, leading to erroneous results.[1][2]
Q2: What are the primary causes of matrix effects in serum samples?
A2: The main culprits behind matrix effects in serum are phospholipids. These molecules are major components of cell membranes and are often co-extracted with the analyte of interest during sample preparation. When they co-elute with 20(OH)D3 from the liquid chromatography (LC) column, they can compete for ionization in the mass spectrometer's source, typically leading to ion suppression. Other endogenous components like proteins and salts can also contribute to matrix effects.
Q3: How can I detect and assess the extent of matrix effects in my assay?
A3: Two common methods for evaluating matrix effects are the post-extraction spike method and the post-column infusion method.
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Post-Extraction Spike: In this method, a known amount of the analyte is added to a blank serum extract (a sample processed without the analyte). The response is then compared to the response of the analyte in a neat solution (a clean solvent). The difference in signal intensity indicates the degree of ion suppression or enhancement.
-
Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted serum sample. Any fluctuation (dip or rise) in the baseline signal as the sample components elute indicates the presence of matrix effects at that specific retention time.
Q4: What are the general strategies to mitigate matrix effects?
A4: The primary strategies to combat matrix effects focus on either removing the interfering components from the sample or compensating for their effects:
-
Effective Sample Preparation: This is the most crucial step and includes techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to clean up the sample. More advanced techniques target the specific removal of phospholipids.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from the interfering matrix components is a widely used approach.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and experiences the same matrix effects as the analyte, allowing for accurate correction of the signal.
-
Derivatization: Chemically modifying the 20(OH)D3 molecule can improve its ionization efficiency and shift its retention time away from interfering compounds.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the serum quantification of 20(OH)D3.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility and accuracy | Significant matrix effects leading to ion suppression or enhancement. | 1. Assess Matrix Effect: Use the post-extraction spike method to quantify the extent of the matrix effect. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation protocol. Consider using phospholipid removal plates or a combination of LLE and SPE. 3. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to better separate 20(OH)D3 from interfering peaks. 4. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for 20(OH)D3 to compensate for signal variability. |
| Low signal intensity/sensitivity | Ion suppression due to co-eluting phospholipids. Poor ionization efficiency of 20(OH)D3. | 1. Targeted Phospholipid Removal: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE-Phospholipid plates. 2. Derivatization: Use a derivatizing agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 2-nitrosopyridine (B1345732) (PyrNO) to enhance the ionization efficiency of 20(OH)D3. 3. Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects. |
| Inconsistent internal standard (IS) response | The IS and analyte are not experiencing the same matrix effect due to slight differences in retention time. | 1. Co-elution is Key: Ensure that the chromatographic method achieves near-perfect co-elution of the analyte and the SIL-IS. 2. Evaluate Different SIL-IS: In rare cases, the position of the stable isotopes can slightly alter the chromatography. If problems persist, consider a different labeled version of the internal standard. |
| Carryover in blank injections | Adsorption of the analyte or matrix components to the LC system or column. | 1. Optimize Wash Solvents: Use a strong organic solvent in the wash solution to effectively clean the injector and column between runs. 2. Extend Wash Time: Increase the duration of the wash step in your autosampler program. 3. Check for System Contamination: If carryover persists, systematically check and clean components of the LC system. |
Data Presentation: Impact of Sample Preparation on Matrix Effect
The following table summarizes the effect of different sample preparation techniques on the matrix effect in the quantification of vitamin D metabolites. A matrix effect value closer to 100% indicates less signal suppression.
| Sample Preparation Method | Analyte | Matrix Effect (%) | Reference |
| Protein Precipitation | 25(OH)D3 | >87% | |
| Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) | 1α,25(OH)2VitD | Reduced ion suppression by 2- to 4-fold compared to SPE alone | |
| HybridSPE-Phospholipid | General Analytes | Highly efficient phospholipid removal, leading to reduced matrix effect | |
| Supported Liquid Extraction (SLE) | Multiple Vitamin D Metabolites | Effective sample preparation method |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of hydroxylated vitamin D metabolites from serum and is effective at reducing matrix effects.
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Protein Precipitation: To 100 µL of serum, add a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the stable isotope-labeled internal standard. Vortex vigorously and centrifuge to pellet the precipitated proteins.
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Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add an immiscible organic solvent (e.g., hexane) to extract the less polar compounds, including 20(OH)D3. Vortex and centrifuge to separate the layers.
-
Solid-Phase Extraction: The layer containing the dihydroxyvitamin D metabolites can be further purified using an SPE cartridge.
-
Conditioning: Condition the SPE cartridge with an organic solvent followed by an aqueous solution.
-
Loading: Load the sample extract onto the cartridge.
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Washing: Wash the cartridge with a weak solvent to remove polar interferences.
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Elution: Elute the 20(OH)D3 with a stronger organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization with 2-Nitrosopyridine (PyrNO)
This protocol enhances the ionization efficiency of diene-containing molecules like 20(OH)D3.
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Sample Preparation: Extract 20(OH)D3 from the serum sample using an appropriate method (e.g., LLE-SPE as described above) and evaporate to dryness.
-
Derivatization Reaction:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add the 2-nitrosopyridine derivatization reagent.
-
Incubate the reaction mixture (e.g., at 60°C for a specified time).
-
-
Analysis: After the reaction is complete, the sample is ready for injection into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for the quantification of 20(OH)D3 in serum.
Caption: Troubleshooting logic for addressing matrix effects in 20(OH)D3 analysis.
References
Enhancing sensitivity for low-concentration vitamin D metabolite detection
Welcome to the technical support center for the sensitive detection of low-concentration vitamin D metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in detecting low-concentration vitamin D metabolites like 1,25-dihydroxyvitamin D (1,25(OH)₂D)?
A1: The primary challenge is the inherently low physiological concentrations of certain metabolites, such as 1,25(OH)₂D, which circulate at picomolar levels (pg/mL), approximately 1,000-fold lower than 25-hydroxyvitamin D (25(OH)D).[1][2] This necessitates highly sensitive analytical methods. Additionally, their lipophilic nature and poor ionization efficiency in mass spectrometry (MS) further complicate detection.[2][3]
Q2: Why is LC-MS/MS considered the gold standard for vitamin D metabolite analysis over immunoassays?
A2: LC-MS/MS is considered the "gold standard" because it offers superior sensitivity, specificity, and accuracy compared to immunoassays.[4] It can distinguish between isobaric and isomeric forms of vitamin D metabolites (e.g., 25(OH)D₃ and its C3-epimer) that immunoassays may fail to differentiate. Immunoassays can also suffer from cross-reactivity with other metabolites and incomplete release of vitamin D from its binding protein, leading to inaccurate results.
Q3: What is derivatization, and why is it important for sensitive vitamin D analysis?
A3: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For vitamin D metabolites, which have poor ionization efficiency, derivatization is crucial for increasing the signal intensity in mass spectrometry. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and others react with the diene structure of vitamin D, creating a derivative that ionizes much more efficiently, thereby significantly improving detection sensitivity.
Q4: How can I reduce matrix effects in my serum/plasma samples?
A4: Matrix effects, caused by co-extracted components like phospholipids, can suppress the ionization of target analytes and reduce sensitivity. Effective sample preparation is key to minimizing these effects. Techniques include:
-
Protein Precipitation: A simple method to remove the bulk of proteins.
-
Liquid-Liquid Extraction (LLE): A classic and widely used technique for extracting vitamin D metabolites.
-
Solid-Phase Extraction (SPE): Can provide a cleaner sample extract than protein precipitation alone.
-
Phospholipid Depletion Plates (e.g., HybridSPE): These are very effective at removing phospholipids, leading to a significant reduction in matrix effects and an increase in analyte response.
-
Immunoextraction: This technique uses antibodies to selectively capture the target metabolite, providing a very clean extract, though it can be more expensive and specific to certain metabolites.
Troubleshooting Guides
Issue 1: Low or No Signal for Target Metabolite
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | For low-concentration metabolites like 1,25(OH)₂D, consider implementing a derivatization step using reagents such as PTAD, Amplifex, or PyrNO to enhance signal. |
| Ion Suppression from Matrix | Improve sample cleanup. Use phospholipid removal plates or combine extraction methods (e.g., LLE followed by SPE). This can reduce ion suppression by 2- to 4-fold. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. The use of additives like ammonium (B1175870) formate (B1220265) or formic acid can significantly impact ionization and analyte response. Experiment with different modifiers to find the optimal conditions for your instrument. |
| Incorrect Ionization Source | For some vitamin D metabolites, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity and reduced matrix effects compared to Electrospray Ionization (ESI). Evaluate both sources if available. |
| Inefficient Sample Extraction | Ensure the chosen extraction method (LLE, SPE) is validated for your specific metabolites of interest. Inefficient extraction will lead to low recovery and poor signal. |
Issue 2: Poor Chromatographic Resolution of Isobars/Epimers
| Potential Cause | Troubleshooting Step |
| Inappropriate HPLC Column | Standard C18 columns may not be sufficient to separate critical pairs like 3-epi-25(OH)D₃ and 25(OH)D₃. Consider using a pentafluorophenyl (F5) column, which offers different selectivity and can resolve these isobaric compounds. |
| Suboptimal Gradient Elution | Optimize the mobile phase gradient (the rate of change in the organic solvent concentration). A shallower gradient can improve the separation of closely eluting compounds. |
| Derivatization Effects | Be aware that some derivatization reagents can complicate chromatography by forming multiple isomers. However, derivatization can also improve the chromatographic separation of certain species. |
Data Summary Tables
Table 1: Comparison of Derivatization Reagents for Signal Enhancement
| Derivatization Reagent | Target Metabolites | Reported Signal Enhancement | Reference |
| PTAD | Various diene metabolites | Dramatically increases sensitivity | |
| Amplifex Diene | 1,25-(OH)₂-D₂ and -D₃ | 10-fold higher signal-to-noise vs. PTAD | |
| PyrNO | Major vitamin D metabolites | Higher sensitivity over PTAD | |
| FMP-TS, INC, PTAD + Acetylation | Selected metabolites | 3- to 295-fold enhancement |
Table 2: Impact of Sample Preparation on Analyte Response
| Sample Preparation Method | Effect on Signal | Reference |
| Protein Precipitation Alone | 40% reduction in signal response due to phospholipid interference | |
| Protein Precipitation + HybridSPE-PLus | Significant increase in analyte response due to phospholipid removal | |
| LLE-SPE | 2- to 4-fold reduction in ion suppression compared to SPE alone |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Phospholipid Depletion
This protocol is adapted from methods designed to reduce matrix interference in serum samples.
-
Spike Sample: Spike 100 µL of human serum with an internal standard.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile (B52724) to the serum sample.
-
Mix: Vortex the sample thoroughly for at least 1 minute to ensure complete protein precipitation.
-
Phospholipid Removal (using HybridSPE®-Phospholipid plate): a. Transfer the entire mixture to a well of the HybridSPE®-Phospholipid 96-well plate. b. Agitate via vortex for 4 minutes. c. Apply vacuum at 10" Hg for 4 minutes to collect the filtrate.
-
Analysis: The collected filtrate is ready for direct injection into the LC-MS/MS system.
Protocol 2: Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This is a general protocol for PTAD derivatization, which is widely used to enhance sensitivity.
-
Sample Preparation: Ensure the vitamin D metabolites have been extracted and are in an appropriate solvent (e.g., ethyl acetate).
-
Reagent Preparation: Prepare a fresh solution of PTAD at a concentration of 0.4 mg/mL in ethyl acetate.
-
Reaction: Add the PTAD solution to the extracted sample.
-
Incubation: Incubate the mixture for 10 minutes at 60°C. Note: Optimal time and temperature may need to be determined empirically.
-
Quenching (if necessary): The reaction can be quenched by adding a reducing agent or by evaporating the solvent.
-
Reconstitution: Reconstitute the dried derivative in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for sample preparation and analysis.
Caption: Logic of using derivatization to enhance signal.
References
- 1. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validating the Non-Toxic Profile of 20-Hydroxyvitamin D3 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of 20-hydroxyvitamin D3 (20(OH)D3) with its metabolic precursors and the active hormonal form of vitamin D, highlighting its significantly improved safety profile. The data presented herein demonstrates the potential of 20(OH)D3 as a therapeutic agent without the dose-limiting hypercalcemic toxicity associated with other vitamin D compounds.
Comparative Analysis of In Vivo Toxicity
Extensive in vivo studies in murine models have established the non-toxic and non-calcemic nature of 20(OH)D3, even at high doses. In stark contrast, both 25-hydroxyvitamin D3 (25(OH)D3) and the active hormonal form, 1,25-dihydroxyvitamin D3 (calcitriol), induce severe hypercalcemia at significantly lower concentrations.
The following table summarizes the key findings from a comparative in vivo toxicity study in mice.
| Parameter | Vehicle Control | 20(OH)D3 (30 µg/kg) | 25(OH)D3 (2 µg/kg) | 1,25(OH)2D3 (2 µg/kg) |
| Serum Calcium (mg/dL) | 9.7 ± 0.69 | 9.7 ± 0.69 | >12.0 | >13.0 |
| Body Weight Change | Normal Gain | Normal Gain | Weight Loss | Significant Weight Loss |
| Liver Function Tests (ALT, AST, etc.) | Within Normal Range | Within Normal Range | Not Reported (Toxicity Observed) | Not Reported (Toxicity Observed) |
| Kidney Function Tests (BUN, Creatinine) | Within Normal Range | Within Normal Range | Not Reported (Toxicity Observed) | Not Reported (Toxicity Observed) |
| Complete Blood Count (CBC) | Within Normal Range | Within Normal Range | Not Reported (Toxicity Observed) | Not Reported (Toxicity Observed) |
Data compiled from studies in C57BL/6 mice with daily intraperitoneal injections for 3 weeks.[1][2]
As the data indicates, mice treated with a high dose of 20(OH)D3 (30 µg/kg) for three weeks showed no significant difference in serum calcium levels, body weight, liver and kidney function, or complete blood count compared to the vehicle control group.[1] In contrast, doses as low as 2 µg/kg of 25(OH)D3 and 1,25(OH)2D3 led to severe hypercalcemia and associated weight loss, precluding further non-toxicological analysis at these doses.[2]
Experimental Protocols
The following provides a detailed methodology for a representative in vivo toxicity study comparing various vitamin D metabolites.
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6
-
Age: 6-8 weeks
-
Sex: Male or Female
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Compound Administration:
-
Test Articles: this compound, 25-hydroxyvitamin D3, 1,25-dihydroxyvitamin D3.
-
Vehicle: A sterile solution of ethanol (B145695) and propylene (B89431) glycol (e.g., 1:9 v/v) is a commonly used vehicle for intraperitoneal injections of vitamin D analogs.[3] Alternatively, mineral oil or refined olive oil can be used.[4][5]
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosing Regimen: Daily injections for a period of 3 to 4 weeks.
-
Dosage: Dosages should be determined based on the specific aims of the study. Based on existing data, non-toxic doses of 20(OH)D3 can be as high as 60 µg/kg, while toxic doses for 25(OH)D3 and 1,25(OH)2D3 are observed at ≥1-2 µg/kg.
3. In-Life Monitoring:
-
Body Weight: Measured twice weekly.
-
Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in appearance, behavior, or activity levels.
4. Terminal Procedures and Sample Collection:
-
Blood Collection: At the end of the study, blood is collected via cardiac puncture.
-
Sample Processing: A portion of the whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) for Complete Blood Count (CBC) analysis. The remaining blood is allowed to clot, and serum is separated by centrifugation for clinical chemistry analysis.
5. Blood Analysis:
-
Clinical Chemistry: Serum samples are analyzed for markers of liver function (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)), kidney function (e.g., Blood Urea Nitrogen (BUN), Creatinine), and serum calcium levels using an automated clinical chemistry analyzer.
-
Complete Blood Count (CBC): Whole blood samples are analyzed for red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, and platelet count using an automated hematology analyzer.
Visualizing the Process and Pathway
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vivo toxicity assessment of vitamin D analogs.
Caption: Signaling pathway for vitamin D-induced hypercalcemia.
The key to the differential toxicity lies in the activation of the Vitamin D Receptor (VDR). 1,25(OH)2D3 is the most potent activator of the VDR, leading to a cascade of events that increase intestinal calcium absorption and bone resorption, ultimately resulting in elevated serum calcium levels.[6][7][8] 25(OH)D3 can also activate the VDR, albeit with lower affinity, and at high concentrations, can lead to hypercalcemia. In contrast, 20(OH)D3 exhibits significantly weaker activation of the VDR's calcemic pathways, thus avoiding the induction of hypercalcemia even at high concentrations.
Conclusion
The in vivo data strongly supports the non-toxic profile of this compound. Its inability to cause hypercalcemia, a major dose-limiting factor for other vitamin D metabolites, positions 20(OH)D3 as a promising and safer alternative for therapeutic applications being explored in oncology, immunology, and dermatology. Further research into the specific molecular interactions of 20(OH)D3 with the VDR and its downstream signaling pathways will continue to elucidate its unique and favorable safety profile.
References
- 1. This compound Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal Vitamin D Receptor is Required for Normal Calcium and Bone Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D inhibits angiogenesis in transgenic murine retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal vitamin D receptor is required for normal calcium and bone metabolism in mice. | Semantic Scholar [semanticscholar.org]
- 7. Intestinal vitamin D receptor is required for normal calcium and bone metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated View on the Role of Vitamin D Actions on Bone and Growth Plate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiproliferative Activity of 20S-(OH)D3 and 20R-(OH)D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative activities of two stereoisomers of 20-hydroxyvitamin D3: 20S-(OH)D3 and 20R-(OH)D3. The information presented is collated from experimental data to assist researchers and professionals in drug development in understanding the potential therapeutic applications of these vitamin D3 analogs.
Introduction
Vitamin D3 is well-known for its role in calcium homeostasis, but its metabolites have also demonstrated potent antiproliferative effects, making them promising candidates for cancer therapy. Among these are the hydroxylated derivatives at the C20 position, 20S-(OH)D3 and its epimer, 20R-(OH)D3. These compounds are of particular interest as they have been shown to inhibit the proliferation of various cancer cell lines. This guide focuses on a direct comparison of their antiproliferative efficacy, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Antiproliferative Activity
The antiproliferative effects of 20S-(OH)D3 and 20R-(OH)D3 have been evaluated in various cell lines. The following table summarizes the half-maximal effective concentration (EC50) values, a measure of the compound's potency in inhibiting cell proliferation. A lower EC50 value indicates higher potency.
| Compound | Cell Line | Assay Type | EC50 (M) | Reference |
| 20S-(OH)D3 | Human Epidermal Keratinocytes (HEKn) | DNA Synthesis Inhibition | 7.28 x 10⁻¹⁰ | [1] |
| 20R-(OH)D3 | Human Epidermal Keratinocytes (HEKn) | DNA Synthesis Inhibition | 4.09 x 10⁻⁹ | [1] |
| 1,25(OH)₂D₃ (Calcitriol) | Human Epidermal Keratinocytes (HEKn) | DNA Synthesis Inhibition | 4.54 x 10⁻¹⁰ | [1] |
| 20S-(OH)D3 | Hamster Melanoma Cells | Colony Formation | Dose-dependent inhibition similar or more pronounced than 1,25(OH)₂D₃ | [2][3] |
| 20S-(OH)D3 | Immortalized HaCaT Keratinocytes | DNA Synthesis Inhibition | Equal potency to 1,25(OH)₂D₃ | |
| 20S-(OH)D3 | HepG2 Hepatocellular Carcinoma | Colony Formation | Effective at 100 nM | |
| 20S-(OH)D3 | MDA-MB-453 Breast Carcinoma | Colony Formation | Effective at 100 nM | |
| 20S-(OH)D3 | MCF7 Breast Carcinoma | Colony Formation | Effective at 100 nM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 20S-(OH)D3 and 20R-(OH)D3 antiproliferative activities.
Cell Culture and Treatment
-
Cell Lines: Human Epidermal Keratinocytes (HEKn), immortalized HaCaT keratinocytes, and various cancer cell lines (e.g., melanoma, hepatocellular carcinoma, breast carcinoma) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: 20S-(OH)D3 and 20R-(OH)D3 are typically dissolved in ethanol (B145695) or another suitable solvent to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
Antiproliferation Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 20S-(OH)D3, 20R-(OH)D3, or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low number of cells in 6-well plates.
-
Treatment: Treat the cells with the vitamin D3 analogs or a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may be replaced every few days with fresh medium containing the treatment compounds.
-
Fixation and Staining: After the incubation period, fix the colonies with a solution such as methanol (B129727) and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well. The results are often expressed as a percentage of the control group.
Signaling Pathways
The antiproliferative effects of 20S-(OH)D3 and 20R-(OH)D3 are primarily mediated through the Vitamin D Receptor (VDR). Upon entering the cell, these compounds bind to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) on the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation and apoptosis, ultimately leading to an inhibition of cell proliferation. Additionally, studies suggest that 20S-(OH)D3 can exert anti-cancer activities through inhibitory effects on NF-κB.
Caption: VDR-mediated antiproliferative signaling pathway of 20(OH)D3 analogs.
Experimental Workflow
The general workflow for comparing the antiproliferative activity of these compounds is outlined below.
Caption: General workflow for assessing antiproliferative activity.
Discussion
The experimental data indicates that both 20S-(OH)D3 and 20R-(OH)D3 exhibit antiproliferative properties. However, in the context of human epidermal keratinocytes, the 20S stereoisomer is significantly more potent than the 20R epimer, with an EC50 value approximately six times lower. The potency of 20S-(OH)D3 is comparable to that of 1,25(OH)₂D₃, the hormonally active form of vitamin D3, in several cell lines.
The difference in potency between the two epimers may be attributed to their differential metabolism and interaction with the VDR. It has been shown that 20S-(OH)D3 is a better substrate for the enzyme CYP27B1, which converts it to the more active 1α,20S-dihydroxyvitamin D3, potentially explaining its higher potency. In contrast, 20R-(OH)D3 is a better substrate for P450scc, which may lead to a more rapid inactivation.
Furthermore, 20S-(OH)D3 has demonstrated significant antiproliferative and pro-differentiation activities in various cancer cell models, including melanoma and breast cancer, often with efficacy similar to or greater than 1,25(OH)₂D₃. A key advantage of 20S-(OH)D3 is its reported non-calcemic nature at effective doses, a significant limitation for the therapeutic use of 1,25(OH)₂D₃.
Conclusion
Both 20S-(OH)D3 and 20R-(OH)D3 demonstrate antiproliferative activity, with the 20S isomer showing substantially higher potency in the studied models. The favorable efficacy and lower calcemic risk profile of 20S-(OH)D3 compared to the active vitamin D3 hormone, calcitriol, highlight its potential as a promising candidate for further investigation in cancer therapy. Further research is warranted to explore the full therapeutic window and mechanisms of action of these compounds in a wider range of cancer types.
References
A Comparative Guide: 20-Hydroxyvitamin D3 vs. 25-hydroxyvitamin D3 in Regulating Cell Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of two key vitamin D3 metabolites: 20-hydroxyvitamin D3 (20(OH)D3) and 25-hydroxyvitamin D3 (25(OH)D3). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in understanding their distinct mechanisms and therapeutic potential.
Executive Summary
Both 20(OH)D3 and 25(OH)D3 exhibit anti-proliferative properties, primarily through the Vitamin D Receptor (VDR). However, their mechanisms of action and safety profiles differ significantly. 25(OH)D3, the major circulating form of vitamin D3, generally requires conversion to the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) by the enzyme CYP27B1 to exert its full biological effects. In contrast, 20(OH)D3 demonstrates potent anti-proliferative activity on its own, with a significantly lower risk of inducing hypercalcemia, a major limiting factor in the therapeutic use of vitamin D compounds.
Quantitative Comparison of Anti-proliferative Activity
The following tables summarize the quantitative data on the efficacy of 20(OH)D3 and 25(OH)D3 (or its active form, 1,25(OH)2D3) in inhibiting the growth of various cancer cell lines.
Table 1: Inhibition of Colony Formation
| Cell Line | Compound | Concentration | % Inhibition of Colony Formation (relative to control) | Reference |
| HepG2 (Hepatocellular Carcinoma) | 20(OH)D3 | 100 nM | 54% (colonies >0.2 mm), 70% (colonies >0.5 mm) | [1] |
| HepG2 (Hepatocellular Carcinoma) | 1,25(OH)2D3 | 100 nM | 50% (colonies >0.2 mm), 92% (colonies >0.5 mm) | [1] |
| MDA-MB-453 (Breast Carcinoma) | 20(OH)D3 | 100 nM | 54% | [1] |
| MDA-MB-453 (Breast Carcinoma) | 25(OH)D3 | 100 nM | 43% | [1] |
| MCF7 (Breast Cancer) | 20(OH)D3 | 100 nM | 78% | [1] |
| MCF7 (Breast Cancer) | 1,25(OH)2D3 | 0.1 nM | 62% | [1] |
Table 2: IC50 Values for Inhibition of Cell Proliferation
| Cell Line | Compound | IC50 (nM) | Reference |
| TDECSCC (Tumor-Derived Endothelial Cells) | 1,25(OH)2D3 | 2.6 | [2] |
| TDECRIF (Tumor-Derived Endothelial Cells) | 1,25(OH)2D3 | 10.9 | [2] |
| SCC (Squamous Cell Carcinoma) | 1,25(OH)2D3 | 4.2 | [3] |
| RIF-1 (Radiation-Induced Fibrosarcoma) | 1,25(OH)2D3 | 33.3 | [3] |
| A375 (Malignant Melanoma) | 1,25(OH)2D3 | 1.15 | |
| SK-MEL-28 (Malignant Melanoma) | 1,25(OH)2D3 | ~10 |
Signaling Pathways in Cell Growth Regulation
Both 20(OH)D3 and 25(OH)D3 (via 1,25(OH)2D3) mediate their anti-proliferative effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
25-Hydroxyvitamin D3 Signaling Pathway
The anti-proliferative action of 25(OH)D3 is predominantly indirect. It serves as a pro-hormone that is converted to the active form, 1,25(OH)2D3, by the mitochondrial enzyme 1α-hydroxylase (CYP27B1) in target tissues. 1,25(OH)2D3 then binds to the VDR. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA. This binding modulates the transcription of genes involved in cell cycle regulation, leading to G0/G1 phase arrest. Key target genes include the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the downregulation of the proto-oncogene c-Myc.[4][5][6][7]
This compound Signaling Pathway
20(OH)D3 also exerts its anti-proliferative effects through the VDR.[8] However, it does not require conversion by CYP27B1 to become active. It directly binds to the VDR, initiating a similar cascade of events as 1,25(OH)2D3, leading to the regulation of cell cycle-related genes and subsequent cell growth inhibition. While the precise downstream targets are still under investigation, it is believed to induce cell cycle arrest through mechanisms that may overlap with those of 1,25(OH)2D3, such as modulating the expression of CKIs and proto-oncogenes.
In Vivo Toxicity and Calcemic Effects
A critical differentiator between 20(OH)D3 and 25(OH)D3 is their in vivo toxicity, specifically their propensity to cause hypercalcemia.
-
This compound: Studies have shown that 20(OH)D3 is non-calcemic even at high doses. In mice, doses as high as 30 μg/kg did not cause hypercalcemia or detectable toxicities in the liver or kidneys.[1][9] In rats, doses up to 3 μg/kg were non-calcemic.[1]
-
25-Hydroxyvitamin D3: In contrast, both 25(OH)D3 and its active form, 1,25(OH)2D3, can cause severe hypercalcemia at much lower doses. For instance, a dose of 2 μg/kg of 25(OH)D3 resulted in severe hypercalcemia in mice.[1][9] The hormonally active 1,25(OH)2D3 showed strong hypercalcemic effects at a dose of only 0.1 μg/kg in rats.[1]
This significant difference in the therapeutic window makes 20(OH)D3 a more promising candidate for development as an anti-cancer agent.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.
-
Treatment: After 24 hours, the cells are treated with various concentrations of 20(OH)D3, 25(OH)D3, or vehicle control.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Fixation and Staining: The colonies are washed with PBS, fixed with 4% paraformaldehyde, and stained with a 0.5% crystal violet solution.
-
Quantification: The number of colonies containing at least 50 cells is counted manually or using an automated colony counter.
Cell Proliferation (MTS) Assay
This colorimetric assay measures cell viability as an indicator of cell proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well.
-
Treatment: After 24 hours, cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition: MTS reagent is added to each well and the plates are incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.
References
- 1. This compound Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1α,25-Dihydroxyvitamin D3 Reduces c-Myc Expression, Inhibiting Proliferation and Causing G1 Accumulation in C4-2 Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,25(OH)2 vitamin D3 induces elevated expression of the cell cycle-regulating genes P21 and P27 in squamous carcinoma cell lines of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D analogues up-regulate p21 and p27 during growth inhibition of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical synthesis of 20S-hydroxyvitamin D3, which shows anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vitad.org [vitad.org]
Cross-Reactivity of Vitamin D Metabolites in 25-Hydroxyvitamin D Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status, is crucial for research and clinical practice. Automated immunoassays are widely used for their convenience and high throughput. However, a significant challenge with these assays is the potential for cross-reactivity with other vitamin D metabolites, which can lead to inaccurate results and misinterpretation of a patient's vitamin D status.[1][2] This guide provides a comparative overview of the cross-reactivity of key vitamin D metabolites in commercially available 25(OH)D immunoassays, supported by experimental data and detailed protocols.
A Note on 20-Hydroxyvitamin D3 (20(OH)D3)
Extensive literature searches did not yield specific quantitative data on the cross-reactivity of this compound in commercially available 25-hydroxyvitamin D immunoassays. The focus of published studies and manufacturer's package inserts is predominantly on the cross-reactivity of more abundant metabolites such as 25-hydroxyvitamin D2 (25(OH)D2), the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3), and 24,25-dihydroxyvitamin D3 (24,25(OH)2D3). The lack of data on 20(OH)D3 may be due to its lower circulating concentrations compared to other metabolites, or it may not have been historically considered a significant interferent. Researchers with a specific interest in the impact of 20(OH)D3 on 25(OH)D immunoassays may need to conduct dedicated analytical validation studies.
Comparison of Immunoassay Cross-Reactivity with Major Vitamin D Metabolites
The following tables summarize the reported cross-reactivity of several key vitamin D metabolites in commonly used automated immunoassays. It is important to note that cross-reactivity data can vary between studies and even between different lots of the same assay. The gold standard for comparison is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can separate and individually quantify different vitamin D metabolites.[1]
Table 1: Cross-Reactivity of 25-Hydroxyvitamin D2 (25(OH)D2)
| Immunoassay Platform | Manufacturer's Claimed Cross-Reactivity (%) | Experimentally Determined Cross-Reactivity (%) | Reference |
| ADVIA Centaur Vitamin D Total | 100 | 45.3 | [3] |
| ARCHITECT 25-OH Vitamin D | 82 | 37 | [4] |
| Elecsys Vitamin D Total | 92 | 41.2 | |
| LIAISON 25 OH Vitamin D TOTAL | 100 | Not specified in provided results |
Table 2: Cross-Reactivity of 3-epi-25-Hydroxyvitamin D3 (3-epi-25(OH)D3)
| Immunoassay Platform | Manufacturer's Claimed Cross-Reactivity (%) | Experimentally Determined Cross-Reactivity (%) | Reference |
| ADVIA Centaur Vitamin D Total | Not specified in provided results | Not specified in provided results | |
| ARCHITECT 25-OH Vitamin D | <1.0 | Not specified in provided results | |
| Elecsys Vitamin D Total | Not specified in provided results | ~51% with exogenous spiking, minimal with endogenous | |
| LIAISON 25 OH Vitamin D TOTAL | <1.0 | Not specified in provided results |
Table 3: Cross-Reactivity of 24,25-Dihydroxyvitamin D3 (24,25(OH)2D3)
| Immunoassay Platform | Manufacturer's Claimed Cross-Reactivity (%) | Reference |
| ADVIA Centaur Vitamin D Total | Not specified in provided results | |
| ARCHITECT 25-OH Vitamin D | Not specified in provided results | |
| Elecsys Vitamin D Total | Blocked by a specific monoclonal antibody | |
| LIAISON 25 OH Vitamin D TOTAL | Not specified in provided results |
Experimental Protocols
The determination of immunoassay cross-reactivity is a critical component of analytical validation. Below is a generalized protocol based on methodologies described in the cited literature.
Objective:
To determine the percentage of cross-reactivity of a specific vitamin D metabolite (e.g., 20(OH)D3) in a 25(OH)D immunoassay.
Materials:
-
25(OH)D immunoassay kit (e.g., Roche, Abbott, Siemens, DiaSorin) and corresponding automated analyzer.
-
Certified reference material or a well-characterized serum pool with a known low concentration of endogenous 25(OH)D.
-
Purified vitamin D metabolite of interest (the cross-reactant).
-
LC-MS/MS method for the specific quantification of 25(OH)D and the cross-reactant.
-
Standard laboratory equipment (pipettes, tubes, centrifuges).
Methodology:
-
Sample Preparation:
-
Prepare a series of spiked samples by adding known concentrations of the purified cross-reactant to the low-level serum pool. The concentration range should be clinically and physiologically relevant.
-
Prepare a baseline sample of the low-level serum pool without any added cross-reactant.
-
-
Immunoassay Analysis:
-
Analyze the baseline sample and all spiked samples using the 25(OH)D immunoassay according to the manufacturer's instructions.
-
Record the measured total 25(OH)D concentrations for each sample.
-
-
LC-MS/MS Analysis:
-
Analyze the baseline sample and all spiked samples using a validated LC-MS/MS method to confirm the actual concentrations of both 25(OH)D and the added cross-reactant.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = [(Apparent 25(OH)D in spiked sample - 25(OH)D in baseline sample) / Concentration of added cross-reactant] x 100
-
"Apparent 25(OH)D" is the concentration measured by the immunoassay.
-
"25(OH)D in baseline sample" is the endogenous concentration measured by the immunoassay.
-
"Concentration of added cross-reactant" is the concentration confirmed by LC-MS/MS.
-
-
Visualizing Key Pathways and Workflows
Vitamin D Metabolic Pathway
The following diagram illustrates the major steps in the metabolic activation of vitamin D, highlighting the key enzymes and resulting metabolites.
Caption: Simplified metabolic pathway of Vitamin D3.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the typical experimental steps involved in determining the cross-reactivity of a substance in an immunoassay.
Caption: Workflow for determining immunoassay cross-reactivity.
References
- 1. Standardization of Misleading Immunoassay Based 25-Hydroxyvitamin D Levels with Liquid Chromatography Tandem-Mass Spectrometry in a Large Cohort Study | PLOS One [journals.plos.org]
- 2. webpronews.com [webpronews.com]
- 3. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of CYP11A1-Derived and Classical Vitamin D Metabolites
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of vitamin D metabolites derived from the classical and alternative CYP11A1 pathways. This document provides a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The scientific community has long recognized the physiological importance of vitamin D, primarily through the actions of its hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), produced via the classical bioactivation pathway. However, the discovery of an alternative vitamin D metabolic pathway initiated by the enzyme CYP11A1 has unveiled a novel class of vitamin D derivatives with distinct biological activities. This guide provides an objective comparison of these two families of vitamin D metabolites, supported by experimental data, to aid researchers in the fields of endocrinology, pharmacology, and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative differences in the biological activities of representative classical and CYP11A1-derived vitamin D metabolites.
Table 1: Comparative Anti-Proliferative Activity of Vitamin D Metabolites
| Metabolite | Cell Line | Assay | Endpoint | Result | Citation |
| 1,25(OH)₂D₃ | HepG2 (Hepatocellular Carcinoma) | Colony Formation | % Inhibition of colonies >0.5mm at 100 nM | 92 ± 6% | |
| MDA-MB-453 (Breast Carcinoma) | Colony Formation | % Inhibition of colonies >0.2mm at 100 nM | - | ||
| MCF7 (Breast Carcinoma) | Colony Formation | % Inhibition of colonies >0.2mm at 0.1 nM | 62 ± 6% | ||
| 20(OH)D₃ (CYP11A1-derived) | HepG2 (Hepatocellular Carcinoma) | Colony Formation | % Inhibition of colonies >0.5mm at 100 nM | 70 ± 20% | |
| MDA-MB-453 (Breast Carcinoma) | Colony Formation | % Inhibition of colonies >0.2mm at 100 nM | 54 ± 4% | ||
| MCF7 (Breast Carcinoma) | Colony Formation | % Inhibition of colonies >0.2mm at 100 nM | 78 ± 28% |
Table 2: Comparative Receptor Binding Affinity
| Metabolite | Receptor | Assay | Endpoint | Result | Citation |
| 1,25(OH)₂D₃ | VDR | Competitive Radioligand Binding | IC₅₀ | ≈ 3.6 nM | |
| CYP11A1-derived Metabolites | VDR | Molecular Modeling | Docking Score | Lower than 1,25(OH)₂D₃ | |
| RORα, RORγ | Functional Assays | Activity | Inverse Agonists |
Table 3: Comparative In Vivo Calcemic Effects
| Metabolite | Species | Dosage | Observation | Citation |
| 1,25(OH)₂D₃ | Mice | 2 µg/kg | Severe hypercalcemia | |
| 20(OH)D₃ (CYP11A1-derived) | Mice | up to 30 µg/kg | Non-calcemic, no detectable toxicity | |
| 25(OH)D₃ | Mice | 2 µg/kg | Severe hypercalcemia |
Signaling Pathways
The classical and CYP11A1-derived vitamin D metabolites exert their effects through distinct signaling pathways. While 1,25(OH)₂D₃ primarily signals through the Vitamin D Receptor (VDR), the alternative metabolites have been shown to interact with a broader range of nuclear receptors.
Caption: Vitamin D metabolism and signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Proliferation Assay (MTS/MTT)
This protocol outlines a method to assess the effect of vitamin D metabolites on the proliferation of adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Vitamin D metabolites (1,25(OH)₂D₃, 20(OH)D₃, etc.) dissolved in a suitable solvent (e.g., ethanol)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the vitamin D metabolites in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the metabolites. Include a vehicle control (medium with the solvent used to dissolve the metabolites).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C.
-
Solubilization (MTT assay only): After incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%) for each metabolite.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the measurement of changes in gene expression in response to treatment with vitamin D metabolites.
Materials:
-
6-well cell culture plates
-
Vitamin D metabolites
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, IL-6, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of vitamin D metabolites for a specific duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Competitive Radioligand Binding Assay for VDR
This protocol is for determining the binding affinity of vitamin D metabolites to the Vitamin D Receptor (VDR).
Materials:
-
Source of VDR (e.g., nuclear extract from VDR-expressing cells)
-
Radiolabeled 1,25(OH)₂D₃ (e.g., [³H]1,25(OH)₂D₃)
-
Unlabeled "cold" 1,25(OH)₂D₃
-
Test vitamin D metabolites
-
Assay buffer
-
Method for separating bound from free ligand (e.g., hydroxylapatite slurry or glass fiber filters)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Reaction Setup: In a series of tubes, incubate a constant amount of VDR preparation with a fixed concentration of radiolabeled 1,25(OH)₂D₃.
-
Competition: To these tubes, add increasing concentrations of either unlabeled 1,25(OH)₂D₃ (for the standard curve) or the test vitamin D metabolites.
-
Incubation: Incubate the mixtures to allow the binding to reach equilibrium.
-
Separation: Separate the VDR-bound radioligand from the free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Calculate the IC₅₀ value for each test metabolite, which is the concentration required to displace 50% of the radiolabeled ligand.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for comparing the biological activities of different vitamin D metabolites.
Caption: Experimental workflow for comparing vitamin D metabolites.
This guide provides a foundational understanding of the comparative biological activities of classical and CYP11A1-derived vitamin D metabolites. The presented data and protocols are intended to facilitate further research and development in this promising area of study. The unique profiles of the CYP11A1-derived metabolites, particularly their potent biological effects in the absence of hypercalcemia, suggest significant therapeutic potential.
A Head-to-Head Comparison of 20(OH)D3 and Calcitriol on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression effects of 20-hydroxyvitamin D3 (20(OH)D3) and calcitriol (B1668218) (1,25(OH)2D3), the hormonally active form of vitamin D3. While both are metabolites of vitamin D3, emerging research indicates they regulate gene expression through distinct and overlapping pathways, leading to different biological outcomes. This comparison is supported by experimental data to inform research and drug development.
Core Differences in Signaling and Gene Regulation
Calcitriol exerts its biological effects primarily by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR).[1][2][3][4][5] This complex binds to Vitamin D Response Elements (VDREs) on the DNA to modulate the transcription of target genes. This pathway is central to calcium homeostasis, immune function, and cell proliferation and differentiation.
In contrast, studies on 20(OH)D3 and its metabolites, such as 20,23(OH)2D3, have identified the Aryl Hydrocarbon Receptor (AhR) as a major receptor target. While some interaction with the VDR/RXR pathway is observed, the primary canonical pathway for 20,23(OH)2D3 in human epidermal keratinocytes is AhR signaling. 20(OH)D3 also stimulates AhR activity, although to a lesser extent than its dihydroxy-metabolite.
Comparative Gene Expression Data
Microarray analysis of human epidermal keratinocytes treated with calcitriol and 20,23(OH)2D3 reveals significant differences in the number of regulated genes over time.
Table 1: Number of Differentially Expressed Genes in Human Epidermal Keratinocytes
| Time Point | Fold Change (FC) | Genes Regulated by Calcitriol (1,25(OH)2D3) | Genes Regulated by 20,23(OH)2D3 |
| 6 hours | ≥ 1.5 | 148 | 37 |
| ≥ 2.0 | 38 | 21 | |
| ≥ 4.0 | 3 | 0 | |
| 24 hours | ≥ 1.5 | 410 | 4079 |
| ≥ 2.0 | 119 | 1611 | |
| ≥ 4.0 | 12 | 199 |
Data sourced from a study on human epidermal keratinocytes.
Table 2: Regulation of Specific Genes by Calcitriol and 20(OH)D3 Derivatives
| Gene | Compound | Effect | Primary Signaling Pathway |
| CYP24A1 | Calcitriol | Strong Activation | VDR/RXR |
| 20,23(OH)2D3 | Strong Activation | VDR/RXR | |
| CYP1A1 | 20,23(OH)2D3 | Stimulation | AhR |
| CYP1B1 | 20,23(OH)2D3 | Stimulation | AhR |
| Bax (pro-apoptotic) | Dietary Vitamin D3 (precursor to 20(OH)D3 and calcitriol) | Increased expression (more pronounced than calcitriol) | Not specified |
| Calcitriol | Increased expression | VDR/RXR | |
| Bcl2 (anti-apoptotic) | Dietary Vitamin D3 | Significant decrease in expression | Not specified |
| Calcitriol | No significant change | VDR/RXR |
This table combines findings from multiple studies.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways for calcitriol and 20(OH)D3/20,23(OH)2D3.
References
A Comparative Guide to the Validation of LC-MS/MS Methods for Vitamin D Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D and its metabolites is crucial for research into bone metabolism, immune function, and a variety of other physiological processes. While numerous methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior specificity, sensitivity, and ability to simultaneously measure multiple metabolites.[1][2][3] This guide provides an objective comparison of validated LC-MS/MS methods, offering detailed experimental protocols and performance data to aid researchers in selecting and implementing the most appropriate method for their needs.
Core Principles of Method Validation
The validation of any bioanalytical method is essential to ensure the reliability and accuracy of the data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for this process.[1] Key performance characteristics that must be evaluated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements of the same sample, typically expressed as the coefficient of variation (%CV).
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of sample components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Comparison of Validated LC-MS/MS Methods
The following tables summarize the performance data from two distinct, published, and validated LC-MS/MS methods for the quantification of multiple vitamin D metabolites in human serum. These methods utilize different sample preparation and chromatographic approaches, providing a useful comparison for laboratories establishing their own assays.
Method 1: Supported Liquid Extraction (SLE) without Derivatization
This method, adapted from Jenkinson et al. (2016), employs a high-throughput Supported Liquid Extraction (SLE) technique for sample cleanup and relies on the inherent sensitivity of a modern triple quadrupole mass spectrometer without the need for chemical derivatization.[1]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| 25(OH)D3 | 0.5 - 50 | 0.500 | 4.18 - 10.68 | 4.93 - 9.20 | 91.3 - 106.8 | 63.1 |
| 25(OH)D2 | 0.5 - 50 | 0.500 | 4.90 - 11.20 | 5.31 - 10.45 | 92.5 - 105.1 | 68.4 |
| 3-epi-25(OH)D3 | 0.188 - 50 | 0.188 | 8.38 - 12.11 | 9.87 - 11.61 | 98.5 - 103.8 | 65.2 |
| 24R,25(OH)2D3 | 0.125 - 50 | 0.125 | 5.42 - 9.89 | 6.11 - 10.93 | 95.3 - 108.2 | 70.1 |
| 1α,25(OH)2D3 | 0.01 - 5 | 0.010 | 7.85 - 13.50 | 8.92 - 14.10 | 91.8 - 109.5 | 75.3 |
Data synthesized from Jenkinson et al., Scientific Reports, 2016.
Method 2: Liquid-Liquid Extraction (LLE) with Derivatization
This method, adapted from Wang et al. (2023), utilizes a classic Liquid-Liquid Extraction (LLE) for sample preparation followed by derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance ionization efficiency and improve sensitivity.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| 25(OH)D3 | 1.0 - 100 | 1.0 | 2.92 - 6.38 | 3.15 - 6.82 | 93.7 - 105.4 | 85.3 - 98.7 |
| 25(OH)D2 | 1.0 - 100 | 1.0 | 3.11 - 5.98 | 3.45 - 6.51 | 95.1 - 103.8 | 88.1 - 99.2 |
| 1α,25(OH)2D3 | 1.0 - 100 | 1.0 | 4.55 - 7.21 | 4.89 - 7.63 | 92.5 - 106.1 | 81.7 - 95.4 |
| 1α,25(OH)2D2 | 1.0 - 100 | 1.0 | 4.87 - 7.88 | 5.02 - 7.99 | 91.8 - 107.3 | 83.5 - 96.8 |
Data synthesized from Wang et al., RSC Advances, 2023.
Experimental Protocols
Detailed and reproducible protocols are critical for the successful implementation of an LC-MS/MS method. Below are the key steps for the two comparative methods.
Protocol 1: Supported Liquid Extraction (SLE) LC-MS/MS Method
This protocol is based on the high-throughput method described by Jenkinson et al. (2016).
1. Sample Preparation (SLE)
-
Pipette 220 µL of serum, calibrators, or quality control samples into a 96-well plate.
-
Add 20 µL of an internal standard spiking solution (containing deuterated analogs like d6-25(OH)D3, d6-1α,25(OH)2D3) in methanol.
-
Vortex the plate for 1 minute.
-
Load the entire sample onto a 96-well Supported Liquid Extraction plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with two aliquots of 750 µL of dichloromethane.
-
Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol/water.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 70% to 98% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for each metabolite and internal standard are monitored.
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization LC-MS/MS Method
This protocol is based on the method by Wang et al. (2023), which employs derivatization for enhanced sensitivity.
1. Sample Preparation (LLE)
-
To 100 µL of serum, add 10 µL of internal standard (e.g., d6-25(OH)D3) and 200 µL of 0.2 M ZnSO4 solution. Vortex for 30 seconds.
-
Add 800 µL of methanol/acetonitrile (1:1, v/v) to precipitate proteins. Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of n-hexane, vortex for 3 minutes, and centrifuge.
-
Transfer the upper n-hexane layer to a clean tube and evaporate to dryness under nitrogen.
2. Derivatization
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 50 µL of a 100 µg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.
-
Incubate at room temperature for 30 minutes in the dark.
-
Evaporate the solvent to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 UHPLC
-
Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium acetate
-
Gradient: A multi-step gradient optimized for the separation of PTAD-derivatized metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: AB SCIEX API 3200 MS/MS
-
Ionization: ESI, Positive Mode
-
Acquisition: MRM monitoring of the specific transitions for the PTAD-adducts of each analyte.
Method Selection and Visualization
Choosing between a derivatization and a non-derivatization method depends on the required sensitivity and available instrumentation. Modern, highly sensitive mass spectrometers may achieve desired LLOQs without derivatization, simplifying the workflow. However, for older instruments or when measuring extremely low-abundance metabolites, derivatization can be essential.
Bioanalytical method validation workflow.
Comparison of sample preparation workflows.
Inter-relationship of validation parameters.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of Vitamin D Metabolites with the Vitamin D Receptor (VDR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding interactions between various vitamin D metabolites and the Vitamin D Receptor (VDR), a key nuclear receptor in cellular signaling. The information presented is collated from several in silico molecular docking studies, offering insights into the binding affinities and structural determinants of these interactions. The data is intended to serve as a valuable resource for researchers in endocrinology, molecular biology, and computational drug design.
The Vitamin D Receptor (VDR) Signaling Pathway
The Vitamin D Receptor is a ligand-inducible transcription factor that belongs to the nuclear receptor superfamily.[1][2] Its primary natural ligand is calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D.[1][2] The VDR plays a crucial role in regulating a multitude of biological processes, including calcium and phosphate (B84403) homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[2][3][4]
The genomic actions of vitamin D metabolites are mediated through a well-defined signaling cascade:
-
Ligand Binding: Calcitriol binds to the VDR, which is predominantly located in the nucleus.[3]
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1][3][5]
-
DNA Binding: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes.[1][2][3]
-
Transcriptional Regulation: The binding of the complex to VDREs recruits a series of co-activator or co-repressor proteins, which in turn modulate the transcription of target genes, leading to a physiological response.[3][4]
Figure 1: Simplified genomic signaling pathway of the Vitamin D Receptor (VDR).
Comparative Analysis of VDR Binding Affinities
Molecular docking simulations are computational methods used to predict the binding mode and affinity of a ligand to a protein target.[6][7] The docking score, typically expressed in kcal/mol, represents the estimated free energy of binding; a more negative value indicates a stronger binding affinity. The data below summarizes results from various in silico studies comparing different vitamin D metabolites and analogs.
| Ligand/Metabolite | Type | Docking Score (kcal/mol) | Inhibition Constant (Ki) (nM) | VDR Structure (PDB ID) | Reference |
| Calcitriol | Natural Hormone | - | - | Not Specified | [8] |
| Maxacalcitol (B1676222) | Synthetic Analog | - | - | Not Specified | [8] |
| Complex 3 | Natural Analog | -12.2 | 1.13 | 1DB1 | [9][10] |
| Complex 5 | Natural Analog | -12.1 | 1.33 | 1DB1 | [9][10] |
| Calcipotriol (B1668217) | Synthetic Analog | Comparable to Calcitriol | - | - | [11][12] |
Note: A direct comparison of docking scores between different studies should be approached with caution due to variations in software, scoring functions, and protocol specifics.
Discussion of Findings:
-
Natural vs. Synthetic Analogs: Studies consistently show that synthetic analogs can achieve binding affinities comparable to or even exceeding that of the natural hormone, calcitriol. For instance, calcipotriol is noted to have a similar affinity for the VDR as calcitriol but is significantly less potent in its effects on calcium metabolism, making it a valuable therapeutic agent for conditions like psoriasis.[11][12][13]
-
High-Affinity Analogs: Research into a vast library of natural vitamin D analogs has identified compounds with exceptionally strong binding affinities.[9][10] "Complex 3" and "Complex 5" demonstrated docking scores of -12.2 and -12.1 kcal/mol, respectively, suggesting a more stable interaction with the VDR than many standard metabolites.[9][10] These findings highlight the potential for discovering novel and potent VDR modulators from natural sources.
-
Calcitriol and Maxacalcitol: A comparative study between calcitriol and its analog maxacalcitol was conducted to understand their different hypercalcemic effects.[8][14] Such studies are crucial for designing VDR agonists with improved therapeutic profiles, minimizing side effects like hypercalcemia.
Experimental Protocols for VDR Docking Studies
A typical molecular docking workflow involves several key steps, from preparing the receptor and ligand structures to running the simulation and analyzing the results.[15] The specific parameters and software may vary, but the general methodology remains consistent.
A. Receptor Preparation:
-
Structure Retrieval: The 3D crystal structure of the human VDR ligand-binding domain is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1DB1.[9]
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field like CHARMm or AMBER.
-
Active Site Identification: The binding pocket (active site) is defined. This can be done by referencing the location of the co-crystallized ligand in the original PDB file or by using predictive software like CASTp.[9] A grid box is then generated around this active site to define the search space for the docking algorithm.[16][17]
B. Ligand Preparation:
-
Structure Generation: The 2D or 3D structures of the vitamin D metabolites are obtained from databases like PubChem or synthesized using chemical drawing software.[9]
-
Energy Minimization: The ligands are prepared by assigning charges and minimizing their energy to obtain a stable, low-energy conformation. This step is crucial for accurate docking.
C. Molecular Docking and Analysis:
-
Docking Simulation: Software such as AutoDock, Glide, or GOLD is used to perform the docking.[6][16][17] The algorithm systematically samples numerous orientations and conformations of the ligand within the receptor's active site (posing) and evaluates each pose using a scoring function to estimate binding affinity.[6]
-
Result Analysis: The results are ranked based on their docking scores. The top-scoring poses are analyzed to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the VDR binding pocket.[9][18]
Figure 2: General experimental workflow for molecular docking studies.
Logical Relationships in VDR Ligand Design
The development of novel VDR ligands is a structured process that leverages the relationship between chemical structure, binding affinity, and biological activity. Computational docking studies form a critical link in this process, allowing for the rational design and screening of compounds before expensive synthesis and in vitro testing.
The ultimate goal is to develop ligands with specific therapeutic properties. This can mean designing agonists with high potency for anti-cancer applications or creating analogs with tissue-selective activity to minimize side effects like hypercalcemia, a common issue with potent vitamin D supplements.[8][14] The relationship can be visualized as a logical progression from fundamental understanding to therapeutic application.
Figure 3: Logical relationships in the design and evaluation of VDR ligands.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking study on vitamin D supplements to understand their interaction with VDR-RXRα heterodimer and VDRE of TAGAP gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure based in silico screening of natural Vitamin D analogs for targeted and safer treatment of resistant multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure based in silico screening of natural Vitamin D analogs for targeted and safer treatment of resistant multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. E-Pharmacophore mapping and docking studies on Vitamin D receptor (VDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Toxicity Analysis of Vitamin D Metabolites: 20(OH)D3, 25(OH)D3, and 1,25(OH)2D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo toxicity profiles of three key vitamin D metabolites: 20-hydroxyvitamin D3 (20(OH)D3), 25-hydroxyvitamin D3 (25(OH)D3), and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). The information presented is collated from preclinical studies to assist in the evaluation of these compounds for therapeutic development. A significant body of evidence indicates that while 25(OH)D3 and the hormonally active 1,25(OH)2D3 exhibit dose-limiting toxicity primarily through hypercalcemia, 20(OH)D3 demonstrates a markedly safer profile, showing no calcemic activity even at high dosages.
Quantitative Toxicity Data Summary
The following table summarizes the key in vivo toxicity data for the three vitamin D metabolites, focusing on their calcemic effects, a primary indicator of vitamin D toxicity.
| Parameter | 20(OH)D3 | 25(OH)D3 | 1,25(OH)2D3 (Calcitriol) | Animal Model |
| Calcemic Effect | Non-hypercalcemic | Hypercalcemic | Strongly Hypercalcemic | Mice, Rats |
| Effective Dose for Hypercalcemia | Not observed at doses up to 60 µg/kg[1][2] | ≥ 1-2 µg/kg[3] | ≥ 1-2 µg/kg[3] | Mice, Rats |
| Observed Serum Calcium Levels | No significant change from control at 30 µg/kg (9.7±0.69 mg/dL)[3] | Significant elevation at 2 µg/kg | Significant elevation at 2 µg/kg | C57BL/6 Mice |
| Other Toxic Effects | No detectable toxicities in liver, kidney, or blood chemistry at 30 µg/kg | Associated with weight loss at 2 µg/kg | Associated with weight loss at 2 µg/kg; potential for nephrocalcinosis at higher doses | C57BL/6 Mice |
Signaling Pathways and Toxicity Mechanism
The differential toxicity of these metabolites is rooted in their metabolic pathways and affinity for the Vitamin D Receptor (VDR). The following diagram illustrates the metabolic conversion of Vitamin D3 and the subsequent impact on calcium homeostasis.
Caption: Metabolic pathways and toxicity of Vitamin D3 metabolites.
1,25(OH)2D3 is the most potent natural ligand for the VDR. Its binding initiates downstream signaling that increases intestinal calcium absorption and bone resorption, which, in excess, leads to hypercalcemia. 25(OH)D3 can also induce hypercalcemia at high concentrations by binding to the VDR, albeit with lower affinity. In contrast, 20(OH)D3, a product of the CYP11A1 pathway, does not induce a significant calcemic response, positioning it as a potentially safer therapeutic agent.
Experimental Protocols
The following are generalized methodologies for in vivo toxicity assessment of vitamin D metabolites, based on published studies.
Acute and Sub-chronic Toxicity Study in Mice
-
Animal Model: Male C57BL/6 mice, typically weanlings or young adults (e.g., 6-8 weeks old).
-
Acclimatization: Animals are acclimatized for at least one week prior to the study under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a standard chow diet and water.
-
Test Compounds and Administration:
-
20(OH)D3, 25(OH)D3, and 1,25(OH)2D3 are dissolved in a suitable vehicle (e.g., ethanol, propylene (B89431) glycol, or corn oil).
-
Compounds are administered daily or on alternate days via oral gavage or intraperitoneal injection.
-
Dosage ranges are selected based on previously reported efficacy and toxicity data. For comparative studies, doses such as 2 µg/kg for 25(OH)D3 and 1,25(OH)2D3, and up to 30 or 60 µg/kg for 20(OH)D3 have been used.
-
A vehicle control group receiving only the solvent is included.
-
-
Study Duration: Can range from 7 days to 4 weeks to assess both acute and sub-chronic effects.
-
Monitoring and Sample Collection:
-
Body Weight: Recorded daily or several times a week.
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, such as changes in appearance, behavior, or activity level.
-
Blood Sampling: Blood is collected at specified time points (e.g., weekly and at termination) via methods like retro-orbital bleeding or cardiac puncture under anesthesia. Serum is separated for biochemical analysis.
-
-
Biochemical Analysis:
-
Serum Calcium: The primary endpoint for vitamin D toxicity. Measured using a colorimetric assay.
-
Renal Function Tests: Serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) are measured to assess kidney function.
-
Liver Function Tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) may be measured to assess potential hepatotoxicity.
-
Complete Blood Count (CBC): To evaluate hematological parameters.
-
-
Histopathology: At the end of the study, animals are euthanized, and major organs (kidneys, liver, intestine, and bone) are collected, fixed in 10% neutral buffered formalin, processed, and stained with Hematoxylin and Eosin (H&E) for microscopic examination. Kidneys are specifically examined for signs of nephrocalcinosis.
Experimental Workflow Diagram
Caption: In vivo toxicity assessment workflow.
References
- 1. Novel vitamin D analogs as potential therapeutics: metabolism, toxicity profiling, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 3. This compound Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthetic 20S-hydroxyvitamin D3: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data of synthetic 20S-hydroxyvitamin D3 (20S-(OH)D3) with its well-characterized precursors, vitamin D3 and its active metabolite, 1α,25-dihydroxyvitamin D3 (Calcitriol). The structural confirmation of synthetic 20S-(OH)D3 is crucial for its development as a potential therapeutic agent, and NMR analysis serves as the gold standard for unambiguous structure elucidation. This document details the experimental protocols for NMR analysis and presents the data in a clear, comparative format, supported by visualizations of the experimental workflow and the relevant biological signaling pathway.
Introduction
20S-hydroxyvitamin D3 (20S-(OH)D3) is a metabolite of vitamin D3 produced by the action of the enzyme CYP11A1.[1][2] Unlike the classical hormonal form of vitamin D, 1α,25-dihydroxyvitamin D3, 20S-(OH)D3 has shown promising biological activities, including anti-inflammatory and anti-proliferative effects, without inducing hypercalcemia.[3][4] The chemical synthesis of 20S-(OH)D3 allows for larger-scale production for research and potential therapeutic applications.[1][2] Rigorous structural confirmation of the synthetic product is paramount to ensure its identity and purity. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, provides detailed information about the molecular structure, allowing for the precise assignment of all proton and carbon signals and confirmation of the stereochemistry at the C20 position.[5][6]
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for 20S-(OH)D3, Vitamin D3, and 1α,25-dihydroxyvitamin D3. The data for 20S-(OH)D3 is referenced from studies on the synthetic compound, providing a direct comparison for researchers aiming to validate their synthesis.[5] Data for Vitamin D3 and 1α,25-dihydroxyvitamin D3 are included from established literature and databases for a comprehensive comparison.[7][8]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (ppm)
| Atom No. | 20S-(OH)D3 (¹H) | 20S-(OH)D3 (¹³C) | Vitamin D3 (¹H) | Vitamin D3 (¹³C) | 1α,25-(OH)₂D3 (¹H) | 1α,25-(OH)₂D3 (¹³C) |
| 1 | 3.96 | 67.5 | 3.96 | 67.0 | 4.43 | 71.9 |
| 3 | 3.96 | 67.5 | 3.96 | 67.0 | 4.23 | 70.9 |
| 6 | 6.23 | 122.8 | 6.23 | 122.6 | 6.38 | 125.1 |
| 7 | 5.99 | 117.5 | 5.99 | 117.4 | 6.02 | 115.3 |
| 18 | 0.55 | 12.2 | 0.54 | 12.1 | 0.52 | 12.4 |
| 19-Z | 4.82 | 112.5 | 4.82 | 112.4 | 5.00 | 111.9 |
| 19-E | 5.05 | - | 5.05 | - | 5.33 | - |
| 21 | 1.16 | 24.3 | 0.92 (d, J=6.5 Hz) | 18.8 | 0.94 (d, J=6.4 Hz) | 18.9 |
| 26 | 0.86 (d, J=6.6 Hz) | 22.8 | 0.86 (d, J=6.6 Hz) | 22.8 | 1.22 | 29.3 |
| 27 | 0.87 (d, J=6.6 Hz) | 22.6 | 0.87 (d, J=6.6 Hz) | 22.6 | 1.22 | 29.3 |
Note: Chemical shifts are reported in ppm relative to a reference solvent signal. Data is compiled from multiple sources and experimental conditions may vary slightly. The 'd' denotes a doublet and 'J' represents the coupling constant in Hertz.
A key feature distinguishing the ¹H NMR spectrum of 20S-(OH)D3 from that of Vitamin D3 is the chemical shift and multiplicity of the C21 methyl protons. In Vitamin D3, the C21 methyl group appears as a doublet due to coupling with the proton at C20. In 20S-(OH)D3, the hydroxylation at the C20 position results in the C21 methyl signal appearing as a singlet.[2][5]
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 1-5 mg of the synthetic 20S-(OH)D3 and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard with a singlet peak in a clear region of the spectrum can be added.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
NMR Data Acquisition
NMR spectra are typically recorded on a high-field spectrometer (400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9]
-
¹H NMR:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30-90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., using the DEPT pulse sequence) is employed to simplify the spectrum and enhance sensitivity.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[10]
-
Data Processing and Analysis
-
Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.
-
Referencing: The chemical shifts are referenced to the residual solvent peak.
-
Assignment: The 1D and 2D spectra are analyzed in conjunction to assign all proton and carbon signals. The COSY spectrum is used to trace out the spin systems, the HSQC spectrum links protons to their carbons, and the HMBC spectrum provides long-range connectivity information to assemble the complete structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of 20S-(OH)D3.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of 20S-hydroxyvitamin D3 analogs and their 1α-OH derivatives as potent vitamin D receptor agonists with anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis of 20S-hydroxyvitamin D3, which shows anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Evaluating the Vitamin D Metabolite Ratio (VMR): A Comparative Guide Including 20(OH)D3
For Researchers, Scientists, and Drug Development Professionals
The assessment of vitamin D status is evolving beyond the singular measurement of 25-hydroxyvitamin D [25(OH)D] to a more comprehensive evaluation of various metabolites and their ratios. This guide provides a comparative overview of analytical methodologies for key vitamin D metabolites, including the emerging metabolite 20-hydroxyvitamin D3 [20(OH)D3], and discusses the clinical significance of the Vitamin D Metabolite Ratio (VMR).
Introduction to the Vitamin D Metabolite Ratio (VMR) and 20(OH)D3
The VMR is proposed as a more accurate indicator of vitamin D status than 25(OH)D alone.[1][2][3] The most studied VMR is the ratio of 24,25-dihydroxyvitamin D3 [24,25(OH)2D3] to 25(OH)D3, which reflects the catabolism of 25(OH)D3.[4][5] Another clinically relevant ratio is that of 1,25-dihydroxyvitamin D [1,25(OH)2D] to 24,25(OH)2D, which may provide insights into vitamin D metabolism disorders.
Recently, the metabolite 20(OH)D3 has garnered attention for its potent biological activities. It exhibits strong antiproliferative effects on cancer cells, is non-calcemic, and possesses anti-inflammatory properties. While the clinical utility of a VMR including 20(OH)D3 is still under investigation, its unique biological profile suggests it could be a valuable component in the comprehensive assessment of vitamin D metabolism.
Comparison of Analytical Methodologies
The accurate quantification of vitamin D metabolites is crucial for reliable VMR assessment. The two primary analytical platforms are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for vitamin D metabolite analysis due to its high specificity, sensitivity, and ability to measure multiple metabolites simultaneously.
Immunoassays , while widely used for routine 25(OH)D testing, can suffer from cross-reactivity with other metabolites and show variability between different manufacturers.
The following tables summarize the performance characteristics of LC-MS/MS and various automated immunoassays for the quantification of key vitamin D metabolites.
Table 1: Performance Characteristics of LC-MS/MS for Vitamin D Metabolites
| Parameter | 25(OH)D3 | 25(OH)D2 | 24,25(OH)2D3 | 1,25(OH)2D3 |
| Linearity (ng/mL) | 0.25 - 25.00 | 0.25 - 25.00 | 0.1 - 50 | 0.01 - 1.0 |
| Intra-assay Precision (%CV) | 3.1 - 5.5 | < 5 | < 8.6 | < 10 |
| Inter-assay Precision (%CV) | 3.3 | < 5 | < 11.5 | < 15 |
| Accuracy/Recovery (%) | 99.6 - 103.0 | 95 - 105 | 63 - 90 | 90 - 110 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | < 2.0 | ~0.4 | ~0.01 |
Note: Performance characteristics are compiled from various sources and may vary depending on the specific LC-MS/MS method and laboratory.
Table 2: Performance Comparison of Automated Immunoassays for Total 25(OH)D
| Assay | Platform | Precision (%CV) | Bias vs. LC-MS/MS | 25(OH)D2 Cross-reactivity (%) |
| VIDAS® 25-OH Vitamin D Total | bioMérieux | 2.8 - 16.0 | Good correlation | ~82 |
| ARCHITECT 25-OH Vitamin D | Abbott | 5.3 - 10.1 | Variable | ~76 |
| LIAISON® 25 OH Vitamin D TOTAL | DiaSorin | 4.5 - 12.1 | Good agreement | ~110 |
| Elecsys Vitamin D Total | Roche | 2.4 - >10 | Underestimation | ~46 |
| ADVIA Centaur® Vitamin D Total | Siemens | 5.1 - 11.0 | Underestimation | ~45 |
Note: Data compiled from various comparison studies. Performance can be influenced by sample population and reagent lot.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Multiple Vitamin D Metabolites in Human Serum
This protocol provides a general workflow for the simultaneous quantification of 25(OH)D3, 25(OH)D2, 24,25(OH)2D3, and 1,25(OH)2D3.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 220 µL of serum, add 20 µL of an internal standard solution containing deuterated analogues of the target metabolites (e.g., 25OHD3-d3, 1α,25(OH)2D3-d3).
-
Precipitate proteins by adding 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water. Vortex for 30 seconds and let stand for 7 minutes.
-
Centrifuge at 7,516 x g for 5 minutes.
-
Load the supernatant onto an SLE plate and allow it to absorb for 6 minutes.
-
Elute the metabolites with two 800 µL aliquots of methyl tert-butyl ether/ethyl acetate (B1210297) (90/10%).
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 125 µL of methanol/water (50/50%) for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: ACQUITY UPLC or similar.
-
Column: A C18 or similar reversed-phase column suitable for steroid analysis.
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each metabolite and internal standard.
Protocol 2: Sample Preparation using Protein Precipitation
This is a simpler, though potentially less clean, sample preparation method.
-
To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing 1% formic acid and an appropriate internal standard.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Vitamin D Metabolism and Signaling Pathway
Caption: Overview of Vitamin D metabolism and genomic signaling pathway.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for vitamin D metabolite analysis.
Conclusion and Future Directions
The evaluation of the VMR offers a more nuanced assessment of vitamin D status compared to measuring 25(OH)D alone. LC-MS/MS stands as the superior analytical method for this purpose, providing the necessary accuracy and multiplexing capabilities. While several VMRs have shown clinical promise, the inclusion of novel metabolites like 20(OH)D3 is an area of active research. The potent, non-calcemic activities of 20(OH)D3 make it a compelling candidate for future VMR studies. Further research is warranted to develop and validate robust analytical methods for 20(OH)D3 in clinical samples and to elucidate the clinical significance of a VMR that incorporates this and other novel vitamin D metabolites. This will ultimately lead to a more precise understanding of vitamin D metabolism and its role in health and disease.
References
- 1. Vitamin D3 metabolite ratio as an indicator of vitamin D status and its association with diabetes complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vitamin D Metabolite Ratio Is Independent of Vitamin D Binding Protein Concentration [escholarship.org]
- 3. Investigation of the Vitamin D Metabolite Ratio (VMR) as a Marker of Functional Vitamin D Deficiency: Findings from the SarcoPhAge Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vitamin D metabolite ratio (VMR) as a predictor of functional biomarkers of bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 20-Hydroxyvitamin D3: A Procedural Guide
The proper handling and disposal of 20-Hydroxyvitamin D3 are critical for ensuring laboratory safety and environmental protection. Due to its toxicological profile, this compound must be managed as hazardous waste. Adherence to the following protocols is essential to mitigate risks and maintain compliance with safety regulations.
Immediate Safety and Handling Precautions: Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for the specific compound. Based on data for structurally similar Vitamin D analogues, this compound should be handled with extreme caution. These compounds are often classified as highly toxic if swallowed, fatal if inhaled or in contact with skin, and can cause organ damage through prolonged or repeated exposure[1][2]. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE)[2].
Hazard Profile Summary
The following table summarizes the key hazard classifications for Vitamin D compounds, which should be considered applicable to this compound in the absence of a specific SDS.
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 2 / 3 | Toxic or Fatal if swallowed |
| Acute Dermal Toxicity | Category 2 | Fatal in contact with skin |
| Acute Inhalation Toxicity | Category 2 | Fatal if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound and associated waste materials.
Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Protective Clothing: A lab coat is mandatory.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: Required when handling the solid compound or when dust may be generated.
Step 2: Waste Segregation and Containment Proper segregation is crucial to prevent accidental exposure and environmental contamination.
-
Do NOT dispose of this compound in the regular trash or down the drain . Flushing such compounds can contaminate waterways.
-
Solid Waste: Collect all solid waste (e.g., unused compound, contaminated absorbent materials) in a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., experimental solutions, rinsate) in a separate, dedicated hazardous liquid waste container. Ensure the container is tightly sealed to prevent leaks or evaporation.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless compatibility has been verified.
Step 3: Labeling of Waste Containers All waste containers must be clearly and accurately labeled to ensure proper handling and disposal.
-
The label must include the words "Hazardous Waste" .
-
Clearly state the full chemical name: "this compound" .
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of accumulation.
Step 4: Decontamination of Laboratory Equipment Reusable labware that has been in contact with this compound must be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.
-
Collect all rinsate as hazardous liquid waste and dispose of it in the appropriate container.
-
After rinsing, wash the labware with soap and water.
Step 5: Spill Management In the event of a spill, follow these procedures:
-
Small Spills: Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand. Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team for assistance.
Step 6: Final Disposal All collected hazardous waste containing this compound must be disposed of through an approved channel.
-
Arrange for a hazardous waste pickup through your institution's EHS office or a licensed chemical waste management company.
-
Follow your institution's specific procedures, which typically involve completing a waste disposal form and scheduling a collection. The UN transport number for similar toxic solids is UN 2811, which may be required for shipping documentation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling 20-Hydroxyvitamin D3
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like 20-Hydroxyvitamin D3 is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the protection of personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment
This compound and its analogues are classified as highly toxic. Exposure through inhalation, ingestion, or skin contact can be fatal.[1][2] Strict adherence to safety protocols is mandatory.
Hazard Summary
| Hazard Statement | Classification | Source |
| Fatal if inhaled | Acute Toxicity, Inhalation (Category 2) | [1][2] |
| Fatal in contact with skin | Acute Toxicity, Dermal (Category 2) | [2] |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [2] |
| Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact. While specific chemical resistance data for this compound is limited, nitrile and neoprene gloves generally offer good protection against a range of chemicals.[3][4][5][6] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) with a combination particulate and organic vapor cartridge is recommended for handling powders. For less dusty operations, a full-face respirator with a P100 (or equivalent) particulate filter and an organic vapor cartridge should be used.[7][8][9] | Provides a high level of protection against inhalation of fine, potent dust particles. |
| Body Protection | A disposable lab coat or coveralls with tight-fitting cuffs. | Prevents contamination of personal clothing. |
Operational Plan: Handling this compound in a Laboratory Setting
This step-by-step guide outlines the procedure for safely handling this compound powder in a laboratory.
1. Preparation and Pre-Handling Check
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood or a glove box.
-
Decontamination: Ensure the designated area is clean and free of contaminants before starting work.
-
Spill Kit: A spill kit containing appropriate absorbent materials, decontamination solutions (e.g., a solution of sodium hypochlorite), and waste disposal bags must be readily accessible.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
2. Weighing and Aliquoting
-
Minimize Dust: Handle the solid compound carefully to avoid generating dust.
-
Weighing Procedure:
-
Tare a pre-labeled, sealable container on a calibrated balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the container using a dedicated spatula.
-
Seal the container securely.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the sealed container with the powder.
-
Ensure the container is tightly sealed before mixing.
-
3. Post-Handling Procedures
-
Decontamination:
-
Wipe down all surfaces and equipment in the designated area with an appropriate decontamination solution.
-
Decontaminate all tools used, such as spatulas and weighing boats, before removing them from the fume hood.
-
-
Waste Disposal: Dispose of all contaminated materials, including disposable PPE, according to the disposal plan outlined below.
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE immediately in the designated hazardous waste container.
Disposal Plan: Safe Deactivation and Disposal of this compound
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated sharps, such as needles and razor blades, must be placed in a designated sharps container for hazardous waste.
2. Decontamination of Reusable Equipment
-
Glassware and other reusable equipment should be soaked in a decontamination solution (e.g., a solution of sodium hypochlorite) before being washed. The decontamination solution should then be disposed of as hazardous liquid waste.
3. Final Disposal Procedure
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.[10]
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all institutional and local regulations.[10][11][12]
-
Never dispose of this compound down the drain or in the regular trash.[11]
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gloves.com [gloves.com]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. Glove guide | Faculty of Science [uottawa.ca]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. queensu.ca [queensu.ca]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. vumc.org [vumc.org]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. kamatlab.com [kamatlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
